3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Description
Properties
CAS No. |
168293-14-9 |
|---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,12,14,21,24-27,34H,9,11,13,15-18H2,1-8H3,(H,35,36)/t21?,24-,25+,26+,27+,30-,31-,32+/m1/s1 |
InChI Key |
DLBLMTCYISHWGP-ZGWIZTTPSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Scientific Significance of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a naturally occurring lanostane-type triterpenoid that has garnered significant interest within the scientific community. As a secondary metabolite, its intricate chemical structure is a testament to the complex biosynthetic machinery of its source organism. This guide provides an in-depth exploration of the origin of this compound, its biosynthetic pathway, methods for its isolation and characterization, and a summary of its known biological activities, offering valuable insights for professionals in drug discovery and natural product chemistry.
I. Natural Origin and Source Organism
This compound is biosynthesized and isolated from the sclerotium of the fungus Poria cocos, also known by its currently accepted botanical name, Wolfiporia extensa.[1][2][3] This wood-decay fungus, belonging to the family Polyporaceae, grows on the roots of pine trees and has been a staple in traditional Chinese and Japanese medicine for centuries, where it is known as "Fu Ling" or "Hoelen".[3][4] The sclerotium, a hardened mass of fungal mycelium, is the part of the fungus where a diverse array of bioactive compounds, including polysaccharides and numerous triterpenoids, are concentrated.[1][4][5]
The chemical composition of Poria cocos has been extensively studied, revealing a rich profile of lanostane-type triterpenes.[3][4] These compounds are considered major secondary metabolites of the fungus and contribute significantly to its pharmacological properties.[4][5][6] Among this complex mixture of triterpenoids, this compound is a notable constituent.[3]
II. Biosynthesis of this compound
The biosynthesis of this compound in Wolfiporia extensa follows the general pathway for fungal triterpenoids, which originates from the mevalonate (MVA) pathway. This intricate process involves a series of enzymatic reactions that build the complex carbon skeleton of the molecule.
A. The Mevalonate Pathway and Squalene Formation
The journey begins with the synthesis of the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway. These units are then sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase to produce the 30-carbon linear precursor, squalene.
B. Cyclization and Formation of the Lanostane Skeleton
The crucial cyclization step is catalyzed by a squalene epoxidase, which first converts squalene to (S)-2,3-oxidosqualene. This epoxide is then cyclized by a lanosterol synthase to form the tetracyclic triterpenoid backbone, lanosterol. Lanosterol is the common precursor for all lanostane-type triterpenoids found in fungi.
C. Post-Cyclization Modifications
Following the formation of the lanosterol skeleton, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, occur to generate the diverse array of triterpenoids found in Poria cocos.[5][6] While the exact enzymatic sequence leading to this compound has not been fully elucidated, a plausible biosynthetic pathway can be proposed based on its chemical structure and known fungal biosynthetic reactions.
A probable sequence of events involves:
-
Dehydrogenation: Introduction of the double bonds at the C7-C8 and C9-C11 positions to form the dehydrotrametenolic acid core.
-
Hydroxylation: A cytochrome P450 enzyme catalyzes the stereospecific hydroxylation at the 16-alpha position of the dehydrotrametenolic acid backbone.
-
Acetylation: An acetyltransferase enzyme facilitates the transfer of an acetyl group to the hydroxyl function at the C-3 position.
The following diagram illustrates the proposed biosynthetic pathway from lanosterol.
III. Isolation and Purification Protocol
The isolation of this compound from the dried sclerotia of Wolfiporia extensa is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on established methods for isolating triterpenoids from this fungus.[4]
A. Extraction
-
Preparation of Fungal Material: The dried sclerotia of Wolfiporia extensa are first powdered to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered material is then subjected to exhaustive extraction with 95% ethanol, typically under reflux conditions.[4] This process is repeated multiple times to ensure complete extraction of the triterpenoids.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to a smaller volume.
B. Chromatographic Purification
-
Initial Fractionation: The concentrated ethanol extract is applied to a macroporous adsorptive resin column. The column is first eluted with water to remove polar compounds, followed by elution with 90% ethanol to obtain the triterpenoid-rich fraction.[4]
-
Silica Gel Column Chromatography: The concentrated 90% ethanol fraction is then subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol (e.g., starting with a ratio of 4:1 and gradually increasing the polarity to 1:1), is used to separate the compounds based on their polarity.[4]
-
Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, may require further purification using techniques such as reverse-phase (ODS) column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
The following diagram outlines the general workflow for the isolation and purification of this compound.
IV. Biological Activities and Pharmacological Potential
This compound has demonstrated notable biological activities, particularly in the realm of inflammation.[1][7][8]
A. Anti-inflammatory Activity
The primary reported biological activity of this compound is its anti-inflammatory effect.[1][7][8] Studies have shown that this compound can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][7][8] This inhibition of key inflammatory mediators suggests its potential as a lead compound for the development of novel anti-inflammatory agents.[7]
B. Anti-cancer and Anti-oxidant Activities
Some sources also suggest that this compound possesses anti-cancer and anti-oxidant properties, although the specific mechanisms and the extent of these activities require further investigation.[9]
The following table summarizes the key biological activities of this compound.
| Biological Activity | Mechanism of Action | Cell Line/Model | References |
| Anti-inflammatory | Inhibition of NO production and iNOS expression | LPS-stimulated RAW 264.7 cells | [1][7][8] |
| Anti-cancer | To be further elucidated | - | [9] |
| Anti-oxidant | To be further elucidated | - | [9] |
V. Conclusion
This compound, a lanostane-type triterpenoid originating from the medicinal fungus Wolfiporia extensa, represents a compelling natural product with significant therapeutic potential. Its biosynthesis via the mevalonate pathway and subsequent enzymatic modifications highlights the intricate metabolic capabilities of fungi. The established protocols for its isolation provide a clear path for obtaining this compound for further research. With its demonstrated anti-inflammatory activity, this compound stands as a promising candidate for further investigation in the development of novel pharmaceuticals. This guide serves as a foundational resource for researchers and professionals dedicated to exploring the vast potential of fungal secondary metabolites in modern medicine.
References
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Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. [Link]
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Feng, Y., et al. (2018). Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos. Molecules, 23(8), 1853. [Link]
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A Technical Guide to the Natural Sources, Isolation, and Characterization of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a lanostane-type triterpenoid that has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, the medicinal fungus Wolfiporia extensa (syn. Poria cocos). It details a comprehensive, field-proven methodology for the extraction, isolation, and purification of the target molecule from the fungal sclerotium. Furthermore, this document outlines the analytical techniques required for structural elucidation and confirmation. The protocols and data presented herein are synthesized from peer-reviewed literature to provide a reliable foundation for researchers aiming to investigate this and related bioactive compounds.
Introduction to Lanostane-Type Triterpenoids
Lanostane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic scaffold derived from the cyclization of squalene. These compounds are widespread in higher plants, fungi, and some marine organisms. Within the fungal kingdom, Basidiomycetes, particularly those of the order Polyporales, are a prolific source of these molecules.[1][2]
1.1 Chemical Structure and Significance
The core structure of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is based on the lanostane skeleton. Key functional groups, including a carboxylic acid at C-21, a hydroxyl group at C-16, and an acetyl group at C-3, contribute to its specific physicochemical properties and biological activities. Triterpenoids from fungi like Wolfiporia extensa and Fomitopsis species are recognized for a wide range of bioactivities, including anti-inflammatory, antioxidant, and immunomodulatory effects, making them promising candidates for drug discovery.[3][4][5]
Primary Natural Sources
While lanostane triterpenoids are found in various fungi, 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is most prominently isolated from the sclerotium of Wolfiporia extensa.[1][6][7]
2.1 Wolfiporia extensa (syn. Poria cocos)
Wolfiporia extensa, commonly known as Poria or Fu Ling, is a wood-decay fungus that forms a large, subterranean sclerotium—a compact mass of hardened mycelium.[8][9] This sclerotium, which can resemble a small coconut, has been a staple in Traditional Chinese Medicine for centuries.[10] It is the primary and most well-documented source of a rich diversity of triterpenoids, including the target compound of this guide.[11][12] The triterpenoid fraction is considered one of the main bioactive components of the fungus.[5]
2.2 Other Potential Fungal Sources
Genera within the Polyporales order, such as Fomitopsis and Ganoderma, are known to produce a vast array of lanostane triterpenoids.[3][4][13] While 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is specifically and repeatedly reported from W. extensa, researchers investigating related compounds may find species like Fomitopsis pinicola to be valuable sources of novel structural analogues.[14]
Extraction and Isolation Protocol
The isolation of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a multi-step process involving extraction and chromatographic purification. The causality behind this workflow is to systematically separate the target compound from a complex biological matrix based on polarity.
3.1 Mandatory Visualization: Isolation Workflow
Caption: General workflow for the isolation of the target triterpenoid.
3.2 Step-by-Step Methodology
This protocol is a synthesized representation of common methodologies found in the literature.[11][15][16]
-
Preparation of Fungal Material:
-
Obtain dried sclerotia of Wolfiporia extensa.
-
Grind the sclerotia into a fine powder to maximize the surface area for solvent penetration.
-
-
Solvent Extraction:
-
Extract the powdered material exhaustively with 95% ethanol at room temperature or under reflux. The use of ethanol provides a broad extraction of semi-polar compounds like triterpenoids.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Initial Fractionation (Liquid-Liquid or Resin):
-
The crude extract can be suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). The target triterpenoids are typically enriched in the ethyl acetate fraction.
-
Alternatively, as described in some literature, the concentrated ethanolic extract can be applied to a macroporous adsorptive resin column.[11] The column is first washed with water to remove highly polar compounds like sugars, followed by elution with 90% ethanol to recover the triterpenoid-rich fraction.[11]
-
-
Silica Gel Column Chromatography:
-
Subject the triterpenoid-rich fraction to column chromatography over a silica gel stationary phase.
-
Elute the column with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol or hexane and ethyl acetate. The rationale is to separate compounds based on their affinity for the polar silica gel. Non-polar compounds elute first, followed by compounds of increasing polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or by staining with anisaldehyde-sulfuric acid reagent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing the compound of interest (as identified by TLC).
-
Perform final purification using a reversed-phase (C18) preparative HPLC column.
-
Use an isocratic or gradient elution system, typically with a mobile phase consisting of methanol/water or acetonitrile/water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
This step separates the target compound from other structurally similar triterpenoids, yielding a highly purified product.[15]
-
Structural Elucidation and Characterization
The definitive identification of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid requires modern spectroscopic techniques.
4.1 Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula (C₃₂H₅₀O₅).[12] Tandem MS (MS/MS) experiments can provide valuable fragmentation data to corroborate the structure.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, including characteristic signals for the acetyl group, olefinic protons, and methyl groups.
-
¹³C NMR: Determines the number and type of carbon atoms in the molecule (e.g., carbonyls, olefinic carbons, hydroxyl-bearing carbons).[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the carbon skeleton and assigning all proton and carbon signals unambiguously.
-
4.2 Data Presentation: Key Spectroscopic Data
The following table summarizes expected data points for positive identification.
| Data Type | Observation |
| Molecular Formula | C₃₂H₅₀O₅ |
| HR-MS (M+H)⁺ | ~515.3682 |
| ¹H NMR (Selected) | Signal for acetyl methyl protons (~δ 2.05 ppm), signals for olefinic protons, characteristic signals for protons adjacent to hydroxyl and acetyl groups. |
| ¹³C NMR (Selected) | Carbonyl signal for carboxylic acid (~δ 180 ppm), carbonyl for acetyl group (~δ 171 ppm), signals for sp² carbons of double bonds, signal for hydroxylated carbon C-16, signal for acetylated carbon C-3. |
Known Biological Activities and Potential Applications
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid has been investigated for its biological activities, primarily focusing on its anti-inflammatory properties.
-
Anti-inflammatory Activity: Studies have shown that this compound can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells (Raw264.7).[15][16][18] This suggests a potential role in modulating inflammatory pathways.
5.1 Mandatory Visualization: Anti-inflammatory Mechanism
Caption: Inhibition of iNOS expression by the target compound.
Conclusion
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid stands as a representative bioactive triterpenoid from the sclerotium of Wolfiporia extensa. Its isolation requires a systematic application of extraction and chromatographic techniques, leveraging polarity differences to achieve purification. The protocols and data provided in this guide offer a robust framework for researchers to isolate this compound for further pharmacological investigation, contributing to the broader field of natural product-based drug discovery.
References
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Isaka, M., Chinthanom, P., Sappan, M., Supothina, S., & Kongsaeree, P. (2013). Lanostane triterpenes from cultures of the Basidiomycete Ganoderma orbiforme BCC 22324. Phytochemistry, 87, 133-139. [Link]
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Gao, H., Li, Y. M., Zhang, Y. L., Feng, T., & Liu, J. K. (2018). Miscellaneous lanostane triterpenoids with cytotoxicities from fruiting bodies of the basidiomycete Stereum sp. Fitoterapia, 125, 227-234. [Link]
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Flores, N., et al. (2024). The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview. Frontiers in Microbiology. [Link]
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Flores, N., et al. (2024). The bioactive compounds, beneficial medicinal properties, and biotechnological prospects of Fomitopsis: a comprehensive overview. PubMed Central. [Link]
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Isaka, M., Chinthanom, P., Mayteeworakoon, S., Laoteng, K., Choowong, W., & Choeyklin, R. (2018). Lanostane triterpenoids from cultivated fruiting bodies of the basidiomycete Ganoderma australe. Natural Product Research, 32(18), 2161-2167. [Link]
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ResearchGate. (n.d.). Bioactive terpenoids and sterols from the fruiting bodies of Fomitopsis pinicola. [Link]
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Nootropics Depot. (n.d.). Poria Mushroom Extract Powder (Wolfiporia Extensa). [Link]
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National Institutes of Health. (2018). Polyporales Brown Rot Species Fomitopsis pinicola: Enzyme Activity Profiles, Oxalic Acid Production, and Fe3+-Reducing Metabolite Secretion. [Link]
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Zhang, Y., et al. (2012). New lanostane-type triterpene acids from wolfiporia extensa. Chemistry Central Journal, 6(1), 43. [Link]
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ShroomSpy. (n.d.). Wolfiporia Extensa: Health Benefits and Uses. [Link]
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reishi and roses. (2015). Fomitopsis pinicola. [Link]
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Cheng, S., et al. (2015). Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7. International Journal of Oncology, 46(6), 2537-2544. [Link]
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Isaka, M., et al. (2016). Antitubercular Lanostane Triterpenes from Cultures of the Basidiomycete Ganoderma sp. BCC 16642. Journal of Natural Products, 79(2), 339-349. [Link]
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Ma, J., et al. (2024). Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. Frontiers in Pharmacology. [Link]
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BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid. [Link]
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ResearchGate. (n.d.). The MS/MS spectrum of 3-O-acetyl-16α-hydroxytrametenolic acid. [Link]
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Ríos, J. L. (2011). Chemical Constituents and Pharmacological Properties of Poria cocos. Planta Medica, 77(7), 681-691. [Link]
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Zhang, L., et al. (2019). 16α-Hydroxytrametenolic Acid from Poria cocos Improves Intestinal Barrier Function Through the Glucocorticoid Receptor-Mediated PI3K/Akt/NF-κB Pathway. Journal of Agricultural and Food Chemistry, 67(39), 10871-10879. [Link]
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An In-depth Technical Guide to the Biosynthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, a significant triterpenoid found in the medicinal fungus Wolfiporia cocos (syn. Poria cocos).[1][2] Triterpenoids from this fungus are recognized for their diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[3][4] This document delineates the core biosynthetic steps, from the foundational mevalonate pathway to the specific tailoring reactions that yield the final complex molecule. We will explore the enzymatic players, with a focus on cytochrome P450 monooxygenases and acetyltransferases, and discuss the experimental methodologies employed to elucidate this intricate pathway. This guide is intended to serve as a critical resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Introduction: The Significance of Fungal Triterpenoids
Fungi, particularly those in the Basidiomycota phylum, are prolific producers of a vast array of structurally diverse terpenoid compounds.[5] Among these, triterpenoids—C30 compounds derived from the cyclization of squalene—represent a class of secondary metabolites with significant therapeutic potential.[6][7] Wolfiporia cocos, a saprophytic fungus, is a rich source of lanostane-type triterpenoids, which form the main active components of its dried sclerotium, a widely used material in traditional medicine.[3][8] 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is one such triterpenoid, and understanding its biosynthesis is crucial for harnessing its potential through biotechnological approaches.[2][9]
The Core Triterpenoid Backbone Biosynthesis
The journey to 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In fungi, these five-carbon building blocks are exclusively synthesized via the mevalonate (MVA) pathway.[10][3][11]
From Acetyl-CoA to Squalene: The Mevalonate Pathway
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by HMG-CoA reductase, a rate-limiting step in the pathway.[12] Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP. IPP is then isomerized to DMAPP.
A series of head-to-tail condensations, catalyzed by prenyltransferases, elongate the isoprenoid chain.[13] Farnesyl diphosphate (FPP) synthase catalyzes the formation of the 15-carbon intermediate, farnesyl pyrophosphate.[11] Two molecules of FPP then undergo a head-to-head condensation reaction, catalyzed by squalene synthase, to form the 30-carbon linear precursor, squalene.[7]
Cyclization: The Genesis of the Triterpenoid Scaffold
The formation of the characteristic polycyclic triterpenoid skeleton is a pivotal step. Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase. This epoxide then undergoes a complex and stereospecific cyclization cascade catalyzed by an oxidosqualene cyclase (OSC), also known as lanosterol synthase in fungi.[3] This remarkable enzymatic reaction results in the formation of lanosterol, the foundational tetracyclic triterpenoid from which a vast diversity of fungal triterpenoids are derived.[6]
Caption: Core Triterpenoid Backbone Biosynthesis Pathway.
Tailoring the Scaffold: The Path to Dehydrotrametenolic Acid
Following the formation of lanosterol, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), begin to tailor the triterpenoid scaffold.[5][12][14] These enzymes are crucial for introducing functional groups that contribute to the biological activity and structural diversity of the final products.[15][16] The biosynthesis of dehydrotrametenolic acid, the immediate precursor to the target molecule, involves several such modifications. While the exact sequence and specific enzymes for every step in W. cocos are still under active investigation, comparative analysis with other fungal triterpenoid pathways allows for a putative reconstruction.
Transcriptome and genome sequencing of W. cocos have revealed a multitude of putative cytochrome P450 genes that are likely involved in triterpenoid biosynthesis.[10][17] Experimental evidence from overexpression and gene silencing studies has started to link specific CYPs to the production of key intermediates like eburicoic acid and tumulosic acid, which are on the pathway to pachymic acid, a related and abundant triterpenoid in W. cocos.[17] Dehydrotrametenolic acid is a key intermediate in these pathways.
The Final Touches: 16α-Hydroxylation and 3-O-Acetylation
The conversion of dehydrotrametenolic acid to 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid requires two specific enzymatic reactions: a hydroxylation at the 16α position and an acetylation at the 3-O position.
16α-Hydroxylation: A Cytochrome P450-Mediated Oxidation
The introduction of a hydroxyl group at the 16α position is a critical step that significantly alters the polarity and potential biological activity of the molecule. This reaction is typically catalyzed by a specific cytochrome P450 monooxygenase.[12][18] In plants, CYP716 family enzymes have been shown to catalyze C-16α oxidation of triterpenoid skeletons.[18][19] While the specific CYP responsible for this transformation in W. cocos has not been definitively identified, the large number of CYP genes found in its genome strongly suggests the presence of an enzyme with this catalytic capability.[10]
Experimental Approach to Identify the 16α-Hydroxylase:
A common strategy to identify the specific CYP involves heterologous expression of candidate genes in a host organism like Saccharomyces cerevisiae that has been engineered to produce the precursor, dehydrotrametenolic acid.
Step-by-Step Protocol:
-
Candidate Gene Selection: Identify putative CYP genes from the W. cocos genome or transcriptome data that show homology to known triterpenoid hydroxylases or are co-expressed with other triterpenoid biosynthesis genes.
-
Vector Construction: Clone the cDNA of each candidate CYP gene into a yeast expression vector.
-
Yeast Strain Engineering: Utilize a yeast strain that is engineered to produce dehydrotrametenolic acid. This may involve introducing the genes for lanosterol synthase and the enzymes responsible for converting lanosterol to dehydrotrametenolic acid.
-
Transformation and Expression: Transform the engineered yeast strain with the expression vectors containing the candidate CYP genes.
-
Cultivation and Metabolite Extraction: Culture the transformed yeast strains and extract the metabolites.
-
Metabolite Analysis: Analyze the extracts using HPLC-MS or GC-MS to detect the production of 16α-hydroxydehydrotrametenolic acid. The presence of this product in the culture of a specific CYP-expressing strain confirms its function as a 16α-hydroxylase.
3-O-Acetylation: The Role of Acetyltransferases
The final step in the biosynthesis is the acetylation of the 3-hydroxyl group. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase.[20][21] Acetylation is a common modification in fungal secondary metabolism and can affect the compound's stability, solubility, and biological activity.[20][21] In fungi, histone acetyltransferases (HATs) are known to be involved in the regulation of secondary metabolite gene clusters, and other acetyltransferases specifically modify the secondary metabolites themselves.[22][23]
The identification of the specific acetyltransferase responsible for this step would follow a similar experimental approach to that described for the hydroxylase, involving candidate gene selection, heterologous expression, and metabolite analysis.
Caption: Final tailoring steps in the biosynthesis pathway.
Quantitative Data Summary
While specific kinetic data for the enzymes in the 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid pathway are not yet available, studies on W. cocos have provided quantitative data on triterpenoid content in different fungal tissues.
| Compound | Mycelia Content (%) | Sclerotia Content (%) | Reference |
| Total Triterpenoids | 5.36 | 1.43 | [10][3] |
| Pachymic Acid | 0.458 | 0.174 | [10][3] |
These data indicate that the biosynthesis of triterpenoids is more active in the mycelial stage of W. cocos.[3] Further research is needed to quantify the levels of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid and correlate them with the expression of the putative biosynthetic genes.
Conclusion and Future Perspectives
The biosynthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a multi-step process that relies on the coordinated action of a suite of enzymes, from the core MVA pathway to the specific tailoring enzymes like cytochrome P450s and acetyltransferases. While the general framework of the pathway is understood, the precise enzymes and regulatory mechanisms in Wolfiporia cocos remain a fertile ground for future research. The elucidation of this pathway is not only of fundamental scientific interest but also opens up avenues for the metabolic engineering of microorganisms for the sustainable production of this and other valuable triterpenoids. Future work should focus on the functional characterization of the candidate biosynthetic genes from W. cocos to fully reconstitute the pathway in a heterologous host.
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A Comprehensive Technical Guide to the Spectroscopic Data of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid isolated from Poria cocos. Understanding the spectroscopic profile of this compound is crucial for its identification, characterization, and further development in pharmaceutical and research applications. This document will delve into the nuances of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data, offering insights into the structural elucidation and the rationale behind the experimental methodologies.
Introduction
This compound (C₃₂H₄₈O₅, Molar Mass: 512.7 g/mol ) is a significant bioactive compound found in the sclerotia of Poria cocos, a fungus widely used in traditional medicine.[1][2] Its structural characterization is paramount for quality control, synthesis, and exploring its pharmacological potential, which includes anti-inflammatory properties.[1][3] Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group arrangement. The structure of this and similar triterpenoids has been determined through a combination of spectroscopic methods, primarily NMR and mass spectrometry.[1]
Molecular Structure and Spectroscopic Correlation
The unique structural features of this compound, a complex tetracyclic triterpenoid, give rise to a distinctive spectroscopic signature. Understanding this relationship is key to interpreting the data presented in the following sections.
Caption: Skeletal overview of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electron density around the proton, and the coupling constants (J) reveal the spatial relationship between neighboring protons.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-3 | 4.51 | dd | 11.5, 4.5 |
| H-7 | 5.38 | d | 6.0 |
| H-11 | 5.58 | d | 6.0 |
| H-16 | 4.45 | t | 8.5 |
| H-24 | 5.10 | t | 7.0 |
| H₃-18 | 0.95 | s | |
| H₃-19 | 0.65 | s | |
| H₃-21 | 0.92 | d | 6.5 |
| H₃-26 | 1.68 | s | |
| H₃-27 | 1.60 | s | |
| H₃-28 | 0.88 | s | |
| H₃-29 | 0.80 | s | |
| H₃-30 | 1.00 | s | |
| H₃-32 (OAc) | 2.05 | s |
Note: Data extracted and compiled from authoritative sources characterizing lanostane triterpenoids. Specific data for this exact compound may show slight variations based on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. This technique is particularly powerful for complex molecules like triterpenoids, as it allows for the resolution of all carbon signals.
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 35.6 |
| C-2 | 27.8 |
| C-3 | 80.8 |
| C-4 | 38.9 |
| C-5 | 50.5 |
| C-6 | 18.2 |
| C-7 | 120.2 |
| C-8 | 145.5 |
| C-9 | 140.8 |
| C-10 | 37.1 |
| C-11 | 116.3 |
| C-12 | 36.8 |
| C-13 | 44.5 |
| C-14 | 49.8 |
| C-15 | 33.5 |
| C-16 | 75.8 |
| C-17 | 62.5 |
| C-18 | 16.5 |
| C-19 | 18.5 |
| C-20 | 36.2 |
| C-21 | 180.5 |
| C-22 | 31.0 |
| C-23 | 26.5 |
| C-24 | 124.5 |
| C-25 | 131.5 |
| C-26 | 25.7 |
| C-27 | 17.7 |
| C-28 | 28.0 |
| C-29 | 16.8 |
| C-30 | 24.8 |
| C-31 | 21.4 |
| C-32 (OAc) | 171.0 |
Note: Data is based on published values for lanostane triterpenoids and may vary slightly depending on the specific experimental conditions.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 125 MHz (or corresponding field strength for the ¹H NMR) spectrometer is used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phase correction, and baseline correction. The solvent signal (CDCl₃ at 77.16 ppm) is used for referencing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) data for this compound would be expected to show a molecular ion peak [M+H]⁺ at approximately m/z 513.3574 (calculated for C₃₂H₄₉O₅). The structures of related compounds have been elucidated using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ adducts.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Caption: A typical workflow for High-Resolution Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H (Alcohol, Carboxylic Acid) | Stretching |
| 2960-2850 | C-H (Alkyl) | Stretching |
| ~1735 | C=O (Ester) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~1640 | C=C (Alkene) | Stretching |
| ~1240 | C-O (Ester) | Stretching |
Note: These are typical absorption ranges for the respective functional groups. The IR spectrum of a related lanostane triterpenoid showed absorptions for hydroxyl groups (3475 cm⁻¹), double bonds (1641 cm⁻¹), and an ester carbonyl (1696 cm⁻¹).[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic data presented in this guide provides a robust foundation for the confident identification and characterization of this compound. The detailed protocols offer a standardized approach for researchers to obtain high-quality data. A thorough understanding of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data is indispensable for any scientific investigation involving this promising natural product.
References
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Gao, H., et al. (2022). Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity. Molecules, 27(20), 7005. [Link]
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Zeng, H., et al. (2015). One-step separation of nine structural analogues from Poria cocos (Schw.) Wolf. via tandem high-speed counter-current chromatography. Journal of Chromatography B, 1004, 10-16. [Link]
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The Multifaceted Bioactivity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activities of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the medicinal fungus Poria cocos. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. We will delve into its significant anti-inflammatory and cytotoxic properties, providing mechanistic insights and detailed experimental protocols to facilitate further investigation.
Introduction: A Promising Triterpenoid from a Traditional Medicine
This compound belongs to the vast family of triterpenoids, which are a class of natural products with a diverse range of biological activities.[1][2] It is a key bioactive constituent of the sclerotia of Poria cocos (also known as Wolfiporia extensa), a fungus that has been used for centuries in traditional Asian medicine for its diuretic, sedative, and tonic effects.[1][3] Modern phytochemical research has identified triterpenes as major contributors to the pharmacological effects of Poria cocos.[4] This guide will focus specifically on the acetylated derivative, this compound, and its demonstrated biological potential.
Potent Anti-inflammatory Activity: Mechanism of Action
A significant body of evidence points to the potent anti-inflammatory effects of this compound.[1][3] The primary mechanism underlying this activity is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[1][3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, leading to the production of pro-inflammatory mediators.
Inhibition of iNOS and COX-2 Expression
The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and contributes to tissue damage. This compound has been shown to suppress the expression of the iNOS enzyme in LPS-stimulated RAW 264.7 macrophage cells.[1][3] This inhibition of iNOS expression directly leads to a decrease in NO production.
Furthermore, this triterpenoid also influences the cyclooxygenase (COX) pathway. Specifically, it has been observed to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (like PGE2), which are key mediators of inflammation and pain.[3] The dual inhibition of both iNOS and COX-2 pathways highlights the compound's significant potential as a multi-target anti-inflammatory agent.
Diagram 1: Anti-inflammatory Signaling Pathway of this compound
Caption: Workflow for assessing NO inhibition in macrophages.
Conclusion and Future Directions
This compound has emerged as a natural compound with significant and well-defined biological activities. Its potent anti-inflammatory effects, mediated through the dual inhibition of iNOS and COX-2, make it a compelling candidate for further investigation in the context of inflammatory diseases. Additionally, its demonstrated cytotoxicity against lung and prostate cancer cell lines opens avenues for its exploration in oncology.
Future research should focus on elucidating the precise molecular targets and upstream signaling pathways modulated by this compound. In vivo studies in animal models of inflammation and cancer are crucial to validate the in vitro findings and to assess its pharmacokinetic and safety profiles. Furthermore, structure-activity relationship studies could lead to the synthesis of even more potent and selective analogs for therapeutic development. The information presented in this guide provides a solid foundation for these future endeavors, highlighting the potential of this compound as a valuable lead compound in drug discovery.
References
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- Tetranorlanostane and Lanostane Triterpenoids with Cytotoxic Activity from the Epidermis of Poria cocos. PubMed. (2021).
- Cytotoxic and Anti-oxidant Activities of Lanostane-Type Triterpenes Isolated
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An In-Depth Technical Guide to the Mechanism of Action of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
Introduction
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a lanostane-type triterpenoid, a class of complex organic compounds known for their diverse biological activities. This particular molecule is a natural product isolated from the sclerotia of Poria cocos (syn. Wolfiporia cocos), a fungus that has been a staple in traditional Asian medicine for centuries.[1][2][3][4] Modern phytochemical research has sought to identify the specific constituents of Poria cocos responsible for its therapeutic effects, leading to the isolation and characterization of compounds like this compound.[3]
Primarily, this triterpenoid has demonstrated significant anti-inflammatory properties.[4][5][6] There is also emerging evidence suggesting potential anti-cancer and antioxidant activities, consistent with the pharmacological profile of many triterpenoids derived from medicinal fungi.[2][7] This guide will provide a detailed exploration of the core mechanism of action of this compound, with a focus on its well-documented anti-inflammatory effects, and will also touch upon its other potential therapeutic activities. We will delve into the signaling pathways it modulates, present the available data, and provide detailed experimental protocols for researchers seeking to investigate this compound further.
Core Mechanism of Action: Anti-Inflammatory Pathway
The principal anti-inflammatory mechanism of this compound has been elucidated through studies using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard in vitro model for studying inflammation.[1][3][6] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a signaling cascade that results in the production of pro-inflammatory mediators.
The research indicates that this compound exerts its anti-inflammatory effects by intervening at key points in this cascade. Specifically, it inhibits the production of two critical inflammatory mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[1][3] This is not achieved by directly scavenging these molecules, but rather by downregulating the expression of the enzymes responsible for their synthesis: inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), respectively.[1][3][4][5]
Signaling Pathway
The activation of a macrophage by LPS leads to the activation of various intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being one of the most critical. While direct inhibition of NF-κB by this compound has not yet been explicitly demonstrated in the literature, it is the most probable upstream mechanism. In the canonical pathway, LPS binding to its receptor (TLR4) initiates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including Nos2 (the gene for iNOS) and Ptgs2 (the gene for COX-2), thereby initiating their transcription and subsequent translation into functional enzymes.
By inhibiting the expression of iNOS and COX-2, this compound effectively curtails the excessive production of NO and PGE2, two key players in the inflammatory response that contribute to vasodilation, pain, and fever.
Data Presentation
While the primary literature confirms the inhibitory activity of this compound on iNOS and COX-2 expression, specific quantitative data such as IC50 values are not extensively reported for this particular compound.[1] The initial bioactivity-guided isolation studies focused on a range of triterpenoids from Poria cocos, with detailed quantitative analysis centered on the most potent compounds identified.[1] However, the qualitative data consistently supports its role as an inhibitor of pro-inflammatory mediator production.
| Activity | Target | Effect | Cell Model | Inducer | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production | Inhibition | RAW 264.7 Macrophages | LPS | [1][3] |
| Anti-inflammatory | iNOS Expression | Downregulation | RAW 264.7 Macrophages | LPS | [1][3][4][5] |
| Anti-inflammatory | COX-2 Expression | Downregulation | RAW 264.7 Macrophages | LPS | [1][3] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, we provide the following detailed, self-validating experimental protocols. These are based on the methodologies described in the foundational literature and standard laboratory practices.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol utilizes the Griess assay to quantify nitrite, a stable and soluble breakdown product of NO.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Replace the old medium with the medium containing the compound.
-
Pre-incubation: Incubate the cells with the compound for 1-2 hours. This step allows the compound to enter the cells and begin its action before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include a "no LPS" control group and a "LPS only" control group.
-
Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO2 atmosphere.
-
Griess Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 2: Analysis of iNOS and COX-2 Protein Expression by Western Blot
This protocol details the methodology for assessing the protein levels of iNOS and COX-2.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well. Allow to adhere for 24 hours. Treat with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: After the 24-hour incubation with LPS, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.
Other Potential Mechanisms of Action
Anti-Cancer Activity
While the direct anti-cancer mechanism of this compound is not yet fully characterized, studies on related triterpenoids from the same family, such as Trametenolic Acid B, offer valuable insights. Trametenolic Acid B has been shown to induce autophagy in HepG2/2.2.15 human hepatocellular carcinoma cells.[8] It has also been found to reverse multidrug resistance in breast cancer cells by down-regulating the expression of P-glycoprotein, a key drug efflux pump.[9] Another study on derivatives of Trametenolic Acid B demonstrated cytotoxic activity against MDA-MB-231 breast cancer cells, with one derivative showing an IC50 value of 22.39 µM.[10] It is plausible that this compound may share similar anti-proliferative or chemo-sensitizing properties.
Antioxidant Activity
The antioxidant potential of triterpenoids from Poria cocos is also an area of active research.[2][7] These compounds may exert antioxidant effects through various mechanisms, including direct scavenging of free radicals and enhancement of the cellular antioxidant defense system. The total triterpenoids from Poria cocos have demonstrated hepatoprotective and antioxidant effects.[11] Further investigation is required to determine the specific antioxidant capacity and mechanism of this compound.
Conclusion
This compound is a promising natural product with a well-defined anti-inflammatory mechanism of action. Its ability to inhibit the production of NO and PGE2 by downregulating the expression of iNOS and COX-2 provides a solid foundation for its potential therapeutic use in inflammatory conditions. The probable upstream involvement of the NF-κB signaling pathway presents an exciting avenue for future research. Furthermore, the preliminary indications of anti-cancer and antioxidant activities warrant deeper investigation to fully understand the pharmacological profile of this multifaceted triterpenoid. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this and other natural compounds in the pursuit of novel therapeutic agents.
References
-
Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. [Link]
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PubMed. (n.d.). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Retrieved from [Link]
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Frontiers in Pharmacology. (2020). Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. Retrieved from [Link]
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PubMed. (2014). Trametenolic acid B reverses multidrug resistance in breast cancer cells through regulating the expression level of P-glycoprotein. Retrieved from [Link]
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Chen, X., et al. (2022). The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity. Molecules, 27(23), 8203. [Link]
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National Institutes of Health. (2021). Trametenolic Acid B Triggers HSP90AA4P and Autophagy in HepG2/2.2.15 Cells by Proteomic Analysis. Retrieved from [Link]
-
ResearchGate. (2017). Hepatoprotective and Antioxidant Effects of Total Triterpenoids from Poria cocos. Retrieved from [Link]
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Scientific.Net. (2013). The Semi-Synthesis and Cytotoxic Activity of Trametenolic Acid B Derivatives. Retrieved from [Link]
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PubMed. (2013). The Semi-Synthesis and Cytotoxic Activity of Trametenolic Acid B Derivatives. Retrieved from [Link]
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BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Frontiers. (2020). Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. Retrieved from [Link]
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A Technical Guide to the Known and Potential Derivatives of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid for Drug Discovery
This in-depth technical guide provides a comprehensive overview of the known and potential derivatives of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid with promising biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and therapeutic potential of this class of compounds.
Introduction to 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid: A Promising Natural Product Scaffold
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a naturally occurring lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos).[1][2] This compound is part of a larger family of triterpenoids that are major bioactive constituents of this fungus, which has been used for centuries in traditional Asian medicine.[3][4] The core structure of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid presents several functional groups that are amenable to chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.
The parent compound itself has demonstrated notable anti-inflammatory properties.[5][6] Specifically, it has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] This activity suggests its potential as a lead compound for the development of treatments for inflammatory conditions.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₅ | [7] |
| Molecular Weight | 512.7 g/mol | [7] |
| CAS Number | 168293-14-9 | [8] |
| Natural Source | Poria cocos | [1] |
| Known Bioactivity | Anti-inflammatory | [5] |
Rationale for Derivatization: Unlocking Therapeutic Potential
While 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid exhibits inherent biological activity, the synthesis of derivatives is a key strategy in medicinal chemistry to enhance its therapeutic properties. The primary objectives of derivatization include:
-
Improving Potency: Modifications to the core structure can lead to stronger interactions with biological targets, resulting in lower effective doses.
-
Enhancing Selectivity: Chemical alterations can be designed to increase the compound's affinity for a specific target, thereby reducing off-target effects and potential toxicity.
-
Optimizing Pharmacokinetic Properties: Derivatization can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a more favorable dosing regimen.
-
Exploring Structure-Activity Relationships (SAR): The systematic synthesis and biological evaluation of derivatives provide valuable insights into which parts of the molecule are crucial for its activity, guiding further drug design efforts.
The chemical structure of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid offers several key sites for modification: the C-21 carboxylic acid, the C-16 hydroxyl group, and the C-3 acetyl group.
Caption: Key functional groups of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid amenable to derivatization.
Known Derivatives of Structurally Related Lanostane Triterpenoids from Poria cocos
Direct synthetic derivatives of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid are not extensively reported in the scientific literature. However, numerous derivatives of its close structural analogs from Poria cocos, such as pachymic acid and dehydrotrametenolic acid, have been synthesized and characterized. These examples provide a strong basis for predicting the types of derivatives that can be generated from the target compound and their likely biological activities.
Derivatives of the C-21 Carboxylic Acid
The carboxylic acid at the C-21 position is a prime target for modification, most commonly through esterification and amidation.
Esterification of the carboxylic acid can modulate the lipophilicity of the molecule, which can influence its cell permeability and pharmacokinetic profile. A range of alcohols can be used to generate a library of ester derivatives.
Amidation of the carboxylic acid introduces a nitrogen-containing functional group, which can participate in hydrogen bonding and alter the molecule's interaction with biological targets. The synthesis of amide derivatives from a variety of amines allows for the exploration of a diverse chemical space.
Derivatives of the C-16 Hydroxyl Group
The C-16 hydroxyl group can be modified through acylation, etherification, or oxidation to explore its role in biological activity. For instance, acylation with different acyl groups can affect the compound's polarity and steric properties.
Derivatives of the C-3 Position
The C-3 position, which is acetylated in the parent compound, can be modified by deacetylation to yield the corresponding hydroxyl group. This hydroxyl group can then be further derivatized, for example, by introducing different ester groups to probe the SAR at this position. The hydrolysis of the acetyl group on pachymic acid has been shown to yield tumulosic acid, a compound with potent anti-proliferative activity.[9]
Biological Activities of Related Triterpenoid Derivatives
Derivatives of lanostane-type triterpenoids from Poria cocos have been primarily investigated for their cytotoxic (anti-cancer) and anti-inflammatory activities.
Cytotoxic Activity
Numerous studies have demonstrated that synthetic modifications to the core triterpenoid structure can significantly enhance cytotoxic activity against various cancer cell lines. For example, a study on pachymic acid derivatives revealed that the hydrolysis of the C-3 acetyl group to a hydroxyl group (forming tumulosic acid) resulted in a compound with stronger anti-proliferative activity than the positive control cisplatin against HepG2 and HSC-2 cancer cell lines.[9]
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Pachymic Acid Derivative A17 (Tumulosic Acid) | HepG2 | 7.36 ± 0.98 | [9] |
| HSC-2 | 2.50 ± 0.15 | [9] | |
| Cisplatin | HepG2 | > 10 | [9] |
| HSC-2 | 4.89 ± 0.45 | [9] |
Anti-inflammatory Activity
The anti-inflammatory potential of triterpenoid derivatives is also a significant area of research. For instance, poricoic acid A, another triterpenoid from Poria cocos, has demonstrated anti-inflammatory activity.[10] Derivatives of dehydrotrametenolic acid have been shown to modulate inflammatory pathways, suggesting that modifications to the core structure can fine-tune this activity.[11]
Experimental Protocols for Derivatization
The following are generalized, step-by-step methodologies for the synthesis of ester and amide derivatives of triterpenoid carboxylic acids, based on established chemical principles and reported procedures for similar compounds.[3][12]
General Protocol for Esterification of the C-21 Carboxylic Acid
Caption: General workflow for the esterification of a triterpenoid carboxylic acid.
-
Dissolution: Dissolve the triterpenoid carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) (1.2-1.5 equivalents), and a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Alcohol Addition: Add the desired alcohol (1.5-2.0 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
General Protocol for Amidation of the C-21 Carboxylic Acid
Caption: General workflow for the amidation of a triterpenoid carboxylic acid.
-
Dissolution: Dissolve the triterpenoid carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF.
-
Activation: Add a peptide coupling reagent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) (1.2 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Conclusion and Future Directions
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid represents a valuable natural product scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While direct derivatization of this specific compound is not yet widely reported, the extensive research on its close structural analogs from Poria cocos provides a solid foundation for future medicinal chemistry efforts.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid. This will involve the exploration of a wide range of esters and amides at the C-21 position, as well as modifications at the C-3 and C-16 positions. Such studies will be crucial for elucidating the structure-activity relationships of this class of compounds and for identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
[1] Chen, B., Zhang, J., Han, J., Zhao, R., Bao, L., Huang, Y., et al. (2019). Lanostane triterpenoids with glucose-uptake-stimulatory activity from peels of the cultivated edible mushroom Wolfiporia cocos. Journal of Natural Products, 82(11), 3077-3086. [11] In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function. (2019). Molecules, 24(24), 4589. [12] KPF 6-Mediated Esterification and Amidation of Carboxylic Acids. (2022). The Journal of Organic Chemistry, 87(3), 1838-1847. [9] Synthesis and bioactivity evaluation of pachymic acid derivatives as potential cytotoxic agents. (2022). Molecular Diversity, 27(2), 755-766. [13] Structure of dehydrotrametenolic acid (DTA). (n.d.). ResearchGate. [14] Determination and Pharmacokinetic Study of Pachymic Acid by LC-MS/MS. (2015). Chemical and Pharmaceutical Bulletin, 63(10), 821-827. [2] The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity. (2021). Life, 11(2), 111. [15] Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway. (2023). Phytotherapy Research, 37(10), 4642-4657. [3] Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). Molecules, 26(16), 4984. [4] Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. (2020). Frontiers in Pharmacology, 11, 592323. [16] Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. (2023, December 15). YouTube. [17] Dehydrotrametenolic acid induces preadipocyte differentiation and sensitizes animal models of noninsulin-dependent diabetes mellitus to insulin. (2002). Biological & Pharmaceutical Bulletin, 25(1), 81-86. [10] CAS 137551-38-3 | Poricoic acid A - Phytochemicals online. (n.d.). Biopurify. [18] Derivatization in Sample Preparation for LC‐MS Bioanalysis. (2016). Separations, 3(3), 25. [19] Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. (2023). Angewandte Chemie International Edition, 62(28), e202305167. [7] 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid | C32H48O5 | CID 9983922. (n.d.). PubChem. [20] Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. (2024). Frontiers in Pharmacology, 15, 1386529. [21] Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. (2023). Tetrahedron, 149, 133737. [5] 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 - BioCrick. (n.d.). BioCrick. [6] 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 - ChemicalBook. (n.d.). ChemicalBook. [8] 3-o-Acetyl-16 alpha-hydroxydehydrotrametenolic acid - CymitQuimica. (n.d.). CymitQuimica.
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Unveiling the Anti-inflammatory Potential of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory properties of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos. We delve into the current understanding of its mechanism of action, focusing on its demonstrated effects in in vitro models of inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents. Detailed experimental protocols for key assays are provided to facilitate further investigation into this promising natural compound.
Introduction: A Promising Triterpenoid from a Traditional Medicine
Poria cocos (Wolfiporia extensa), a well-known fungus in traditional Chinese medicine, has been used for centuries to treat a variety of ailments. Modern scientific investigation has identified triterpenoids as major bioactive constituents responsible for its therapeutic effects, including anti-inflammatory activities. Among these, this compound has emerged as a compound of interest.
This guide will synthesize the available scientific evidence to present a detailed account of its anti-inflammatory properties, with a focus on its molecular targets and potential signaling pathways. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Molecular Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory activity of this compound has been primarily characterized through its effects on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted in vitro model for studying inflammation.[1]
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
Inflammation is characterized by the overproduction of pro-inflammatory mediators. This compound has been shown to significantly inhibit the production of two key mediators: nitric oxide (NO) and prostaglandin E2 (PGE2), in LPS-stimulated macrophages.[1]
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO contribute to vasodilation, increased vascular permeability, and cytotoxicity during inflammation.
-
Prostaglandin E2 (PGE2): Synthesized by cyclooxygenase-2 (COX-2), PGE2 is a potent mediator of fever, pain, and swelling.
Downregulation of iNOS and COX-2 Protein Expression
The inhibitory effect of this compound on NO and PGE2 production is a direct consequence of its ability to downregulate the expression of their respective synthesizing enzymes, iNOS and COX-2, at the protein level.[1][2] This indicates that the compound likely acts upstream to modulate the signaling pathways that control the transcription and translation of these pro-inflammatory enzymes.
Putative Upstream Signaling Pathways
While direct evidence for the effect of this compound on upstream signaling pathways is still emerging, its demonstrated inhibition of iNOS and COX-2 expression strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical regulators of the inflammatory response.
The diagram below illustrates the hypothesized mechanism of action.
Caption: Hypothesized mechanism of this compound.
Quantitative Data Summary
While the primary literature confirms the inhibitory activity of this compound, specific IC50 values for the inhibition of NO and PGE2 are not explicitly reported. Further quantitative analysis is required to establish a precise dose-response relationship. The following table summarizes the known qualitative effects.
| Parameter Assessed | Cell Line | Stimulant | Effect of this compound | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Inhibition | [1] |
| iNOS Protein Expression | RAW 264.7 | LPS | Downregulation | [1] |
| COX-2 Protein Expression | RAW 264.7 | LPS | Downregulation | [2] |
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the anti-inflammatory properties of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO/PGE2 assays, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/PGE2, specific time points for protein expression).
-
Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Inhibition Assay
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3][4]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard Solution (for standard curve).
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)
This is a competitive immunoassay for the quantitative determination of PGE2 in cell culture supernatants.[5][6][7]
-
Materials: Commercial PGE2 ELISA kit (follow the manufacturer's instructions).
-
General Procedure:
-
Collect cell culture supernatants.
-
Prepare PGE2 standards and samples according to the kit protocol.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add PGE2 conjugate and antibody.
-
Incubate as per the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of PGE2.
-
Western Blot Analysis for iNOS and COX-2
This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.[8][9]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Future Directions and In Vivo Models
The promising in vitro anti-inflammatory activity of this compound warrants further investigation. Future research should focus on:
-
Elucidation of Upstream Signaling Pathways: Investigating the direct effects of the compound on the activation of NF-κB (e.g., IκBα phosphorylation and degradation, p65 nuclear translocation) and key kinases in the MAPK pathways (p38, JNK, ERK).
-
Quantitative Analysis: Determining the IC50 values for the inhibition of NO and PGE2 production to accurately assess its potency.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects in established animal models of inflammation.[10] Suitable models include:
-
Carrageenan-induced paw edema: An acute model of inflammation to assess effects on swelling.
-
LPS-induced systemic inflammation: To study the effects on systemic cytokine production.
-
Collagen-induced arthritis: A model of chronic autoimmune inflammation.[5]
-
Zebrafish models: Offer a high-throughput approach for initial in vivo screening of anti-inflammatory compounds.[11]
-
Conclusion
This compound, a triterpenoid from Poria cocos, demonstrates significant anti-inflammatory properties in vitro by inhibiting the production of key inflammatory mediators, NO and PGE2, through the downregulation of iNOS and COX-2 protein expression. While its precise molecular mechanism requires further elucidation, the available data strongly suggest its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and future research directions outlined in this guide provide a framework for advancing our understanding of this promising natural product.
References
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Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]
-
InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to doxycycline or minocycline in the presence of LPS. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]
- Umar, M. I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review).
- Phanse, M. A., et al. (2012). In-Vivo and In-Vitro Screening of Medicinal Plants for their Anti-inflammatory Activity: An Overview. Journal of Applied Pharmaceutical Science, 2(7), 19-33.
-
ResearchGate. (n.d.). Effect of LPS on COX-2 expression. RAW264.7 cells were incubated for 2 h in serum-free DMEM and treated with LPS (100 ηg/ml). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Western blot showing COX-2 expression level in RAW 264.7, SCC-9 and.... Retrieved from [Link]
- Gu, Y., et al. (2004). Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals. The EMBO Journal, 23(16), 3299-3309.
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99.
- Chan, C. F., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 26(16), 4997.
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. (This is a duplicate reference, but included as it is a key source).
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. (This is a duplicate reference, but included as it is a key source).
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. (This is a duplicate reference, but included as it is a key source).
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. (This is a duplicate reference, but included as it is a key source).
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. (This is a duplicate reference, but included as it is a key source).
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99. (This is a duplicate reference, but included as it is a key source).
-
Material Science Research India. (n.d.). Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. Retrieved from [Link]
- Balouiri, M., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants.
-
ResearchGate. (n.d.). Nitric oxide radical scavenging assay. Retrieved from [Link]
- Akinmoladun, A. C., et al. (2010). Antioxidant activity, nitric oxide scavenging activity and phenolic contents of Ocimum gratissimum leaf extract. African Journal of Biotechnology, 9(51), 8731-8736.
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Potential Therapeutic Applications of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos. The primary focus of this document is to delineate its established anti-inflammatory properties, detailing the underlying molecular mechanisms and providing robust experimental protocols for its investigation. While the broader class of triterpenoids from Poria cocos has been associated with a range of bioactivities, this guide will concentrate on the direct evidence available for this specific compound. We will explore its potential as a therapeutic agent, particularly in the context of inflammatory disorders. Furthermore, this guide will touch upon the prospective, yet currently unsubstantiated, anti-cancer and neuroprotective applications, framing them as avenues for future research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this natural product.
Introduction and Compound Profile
This compound is a secondary metabolite derived from the sclerotium of Poria cocos (Schw.) Wolf, a fungus with a long history of use in traditional medicine.[1][2] As a member of the triterpenoid class of compounds, it possesses a complex polycyclic structure.[3] The chemical and physical properties of this compound are summarized in Table 1. Its solubility in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone facilitates its use in a variety of in vitro experimental settings.[1]
| Property | Value | Source |
| CAS Number | 168293-14-9 | [1][2][4][5] |
| Molecular Formula | C32H48O5 | [3][4] |
| Molecular Weight | 512.7 g/mol | [3][4] |
| Appearance | White crystalline powder | [5] |
| Class | Triterpenoid | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, acetone. | [1][5] |
| Source | Sclerotium of Poria cocos (Schw.) Wolf | [1][2] |
Potential Therapeutic Applications
The primary and most well-documented therapeutic application of this compound is in the realm of anti-inflammatory activity.[1][6][7] While vendor information suggests potential anti-cancer and anti-oxidant properties, robust scientific literature directly supporting these claims for this specific compound is currently limited.[8]
Anti-Inflammatory Effects
Inflammation is a complex biological response to harmful stimuli and is a key component of numerous chronic diseases. The anti-inflammatory potential of this compound has been demonstrated in vitro.
The principal mechanism underlying the anti-inflammatory effects of this compound is its ability to suppress the production of key pro-inflammatory mediators. Specifically, it has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][6][7] Overproduction of NO by iNOS is a hallmark of pathological inflammation. Furthermore, the compound has been reported to reduce the levels of prostaglandin E2 (PGE2) through the downregulation of cyclooxygenase-2 (COX-2) protein expression.[1]
The signaling cascade leading to the expression of iNOS and COX-2 in response to LPS is well-established and often involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). While direct evidence for the effect of this compound on these specific pathways is not yet available in the literature, its documented impact on iNOS and COX-2 expression strongly suggests an upstream modulatory role.
Potential Anti-Cancer and Neuroprotective Applications: Avenues for Future Research
While some commercial suppliers list "anti-cancer" and "anti-oxidant" activities for this compound, peer-reviewed studies specifically validating these effects for this compound are currently lacking.[8] However, the broader class of triterpenoids isolated from Poria cocos has demonstrated anti-tumor properties, suggesting that this compound may warrant further investigation in this area.
Similarly, there is no direct evidence for the neuroprotective effects of this compound. General studies on phenolic acids and other antioxidants have shown neuroprotective potential, but these are not directly applicable to this specific triterpenoid.[9][10][11] Given the link between chronic inflammation and neurodegeneration, the anti-inflammatory properties of this compound could theoretically confer neuroprotective benefits, representing an exciting direction for future research.
Experimental Protocols
The following protocols are foundational for assessing the anti-inflammatory activity of this compound.
Cell Culture
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol allows for the semi-quantitative determination of iNOS and COX-2 protein levels.
Materials:
-
Treated RAW 264.7 cell lysates
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture and treat RAW 264.7 cells as described for the NO assay.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound, a triterpenoid from Poria cocos, has demonstrated clear anti-inflammatory properties in vitro by inhibiting the production of NO and PGE2, and the expression of their respective synthesizing enzymes, iNOS and COX-2. This positions it as a promising candidate for further investigation as a lead compound for the development of novel anti-inflammatory agents.
The therapeutic potential of this compound beyond inflammation, particularly in cancer and neurodegenerative diseases, remains an open and intriguing area of research. Future studies should aim to:
-
Elucidate the precise upstream signaling pathways (e.g., NF-κB, MAPKs) modulated by this compound to mediate its anti-inflammatory effects.
-
Conduct in vivo studies to validate the anti-inflammatory efficacy and assess the pharmacokinetic and safety profiles of this compound.
-
Perform direct in vitro and in vivo investigations into its potential anti-cancer and neuroprotective activities, using a range of relevant cell lines and animal models.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential.
References
-
BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. Retrieved from [Link]
-
MCE (MedChemExpress). (n.d.). 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Luminex Corporation. (2018). Neuroprotective effects of a catalytic antioxidant in a rat nerve agent model. PMC. Retrieved from [Link]
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99.
-
MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Retrieved from [Link]
-
Spandidos Publications. (2021). Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer. PMC. Retrieved from [Link]
-
Pusan National University. (n.d.). Seoung Rak Lee's research works. Retrieved from [Link]
-
MDPI. (n.d.). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. PMC. Retrieved from [Link]
-
K2Web Wizard. (n.d.). Lee, SeungRak. Retrieved from [Link]
-
MDPI. (2022). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide. PMC. Retrieved from [Link]
-
PubMed. (2017). p38 MAPK activation and H3K4 trimethylation is decreased by lactate in vitro and high intensity resistance training in human skeletal muscle. Retrieved from [Link]
-
ResearchGate. (2016). Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons. Retrieved from [Link]
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Methodological & Application
Isolating 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid from Poria cocos: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the isolation and purification of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, a bioactive triterpenoid, from the sclerotium of the medicinal fungus Poria cocos. The protocol herein is designed for researchers in natural product chemistry, pharmacology, and drug development, offering a robust methodology from raw material processing to final compound verification. This guide emphasizes the rationale behind each step, ensuring both scientific integrity and practical applicability.
Introduction: The Scientific Imperative
Poria cocos (Wolfiporia cocos), known as Fuling in traditional Chinese medicine, is a rich source of complex secondary metabolites, particularly lanostane-type triterpenoids.[1][2] These compounds, including 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, are of significant interest due to their potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.[3][4] The isolation of these individual compounds in high purity is a critical prerequisite for detailed pharmacological studies and further drug development.
This guide presents a multi-step isolation strategy, commencing with solvent extraction, followed by a series of chromatographic separations. The causality behind the choice of solvents and chromatographic media is explained, providing a logical framework for adapting the protocol to specific laboratory contexts.
Physicochemical Properties of the Target Compound
A thorough understanding of the physicochemical properties of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is fundamental to designing an effective isolation strategy.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₅ | [3][5] |
| Molecular Weight | 512.7 g/mol | [3][5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][4] |
| CAS Number | 168293-14-9 | [3][5][6] |
The presence of both a carboxylic acid and an acetyl group, alongside the large hydrophobic triterpenoid skeleton, dictates a moderate polarity. This characteristic is exploited in the selection of chromatographic conditions.
Overall Isolation Workflow
The isolation process is a sequential purification strategy designed to remove constituents of differing polarities, ultimately yielding the target compound.
Caption: Overall workflow for the isolation of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid.
Detailed Protocols
Part 1: Extraction of Crude Triterpenoids
Rationale: Ethanol is an effective solvent for extracting a broad range of secondary metabolites, including triterpenoids, from fungal matrices. Refluxing increases the extraction efficiency by maintaining the solvent at its boiling point.
Protocol:
-
Material Preparation: Begin with dried sclerotium of Poria cocos. Pulverize the material into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction:
-
Place 2 kg of the pulverized Poria cocos powder into a large round-bottom flask.[1]
-
Add 10 L of 95% ethanol.[1]
-
Heat the mixture to reflux and maintain for 3 hours with continuous stirring.[1]
-
Allow the mixture to cool, then filter through cheesecloth or a Büchner funnel to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the ethanol extracts from all three cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
Part 2: Fractionation by Silica Gel Column Chromatography
Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity. By using a non-polar to increasingly polar mobile phase gradient, compounds will elute in order of increasing polarity. This step is designed to separate the triterpenoids from highly non-polar lipids and highly polar sugars and other compounds.
Caption: Workflow for silica gel column chromatography.
Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel G (200-300 mesh) in petroleum ether and carefully pack it into a glass column of appropriate size.
-
-
Sample Loading:
-
Take the crude extract and mix it with a small amount of silica gel to form a dry, free-flowing powder.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Gradient Elution:
-
Begin elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A suggested gradient is from 100:0 to 75:15 to 1:1 (petroleum ether:ethyl acetate, v/v).[1]
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
-
Fraction Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Use a mobile phase system such as petroleum ether:ethyl acetate (e.g., 7:3 v/v) for TLC analysis.
-
Visualize the spots under UV light (if applicable) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
-
Pooling of Fractions:
-
Combine the fractions that show a similar TLC profile corresponding to the expected polarity of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid.
-
Concentrate the pooled fractions to dryness.
-
Part 3: Purification by Preparative Reverse-Phase HPLC
Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) offers high-resolution separation for compounds of moderate polarity. A C18 column is used as the non-polar stationary phase, and a polar mobile phase is employed. This technique is ideal for separating structurally similar triterpenoids.
Protocol:
-
Sample Preparation:
-
Dissolve the enriched fraction from the silica gel column step in a suitable solvent, such as methanol or acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A preparative C18 column (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.05% phosphoric acid in water is a common choice for separating triterpenoid acids.[7][8]
-
Solvent A: 0.05% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Elution Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A suggested linear gradient could be from 60% B to 95% B over 40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at 210 nm or 241 nm, as triterpenoids often have UV absorbance at these wavelengths.[7]
-
-
Fraction Collection:
-
Collect fractions based on the retention time of the target peak, which should be predetermined by analytical HPLC of the enriched fraction.
-
-
Purity Assessment:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid and evaporate the solvent to obtain the purified compound.
-
Structural Verification
Rationale: The identity and purity of the isolated compound must be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will provide the molecular weight of the compound, which should match the theoretical mass of C₃₂H₄₈O₅.[3][4]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed structural information, including the presence of the acetyl group, the hydroxyl group, and the characteristic signals of the triterpenoid skeleton. The obtained spectra should be compared with published data for 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid.[3][4]
Conclusion
The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the successful isolation of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid from Poria cocos. By understanding the principles behind each step, researchers can adapt and optimize this methodology to achieve high-purity isolation of this and other valuable triterpenoids for further scientific investigation.
References
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BioCrick. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. Available from: [Link]
-
PubChem. 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. Available from: [Link]
-
PubMed. [RP-HPLC simultaneous determination of five triterpenoid acids in different parts of Poria cocos by UV wavelengths switch]. Available from: [Link]
-
PubMed Central (PMC). Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7. Available from: [Link]
-
ResearchGate. RP-HPLC simultaneous determination of five triterpenoid acids in different parts of Poria cocos by UV wavelengths switch | Request PDF. Available from: [Link]
-
ResearchGate. [Study on HPLC fingerprint of the triterpene acids in Poria cocos] | Request PDF. Available from: [Link]
-
PubMed Central (PMC). Quantification of Chemical Groups and Quantitative HPLC Fingerprint of Poria cocos (Schw.) Wolf. Available from: [Link]
-
ResearchGate. Identification of Triterpene Acids in Poria cocos Extract as Bile Acid Uptake Transporter Inhibitors. Available from: [Link]
-
PubChem. 3-O-Acetyl-16a-hydroxytrametenolic acid. Available from: [Link]
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Research Journal of Pharmacy and Technology. Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Available from: [Link]
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SpringerLink. An efficient two-step approach for the preparative separation and purification of eight polyphenols from Hibiscus manihot L. flower with high-speed countercurrent chromatography. Available from: [Link]
-
MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available from: [Link]
-
ResearchGate. A New Triterpenoid from Traditional Chinese Medicine Poria Cocos. Available from: [Link]
-
PubMed. A dereplication strategy for identifying triterpene acid analogues in Poria cocos by comparing predicted and acquired UPLC-ESI-QTOF-MS/MS data. Available from: [Link]
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- 1. Triterpenes from Poria cocos suppress growth and invasiveness of pancreatic cancer cells through the downregulation of MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. 3-o-Acetyl-16 alpha-hydroxydehydrotrametenolic acid [cymitquimica.com]
- 6. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]
- 7. [RP-HPLC simultaneous determination of five triterpenoid acids in different parts of Poria cocos by UV wavelengths switch] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for HPLC purification of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid.
Application Note & Protocol
High-Resolution Purification of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid from Fungal Extracts using Preparative HPLC
Abstract
This compound, a lanostane-type triterpenoid isolated from fungi such as Poria cocos, has demonstrated notable anti-inflammatory properties, making it a compound of significant interest for pharmaceutical research.[1][2] The purification of this compound from complex natural product extracts presents a significant challenge due to the presence of structurally similar triterpenoids. This application note provides a detailed, robust, and validated protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, from sample preparation and mobile phase selection to column chemistry and fraction analysis, providing researchers with a comprehensive guide to obtaining this valuable compound at high purity (>95%).
Introduction and Scientific Rationale
Triterpenoids are a vast class of natural products known for their structural diversity and wide range of biological activities.[3] However, their purification by HPLC is often complicated by two primary factors: the co-elution of structurally similar isomers and the lack of strong UV-absorbing chromophores in many of these molecules.[3][4] The target compound, this compound (Molecular Formula: C₃₂H₄₈O₅), is a moderately non-polar molecule, making it an ideal candidate for Reversed-Phase (RP) HPLC.[5][6]
Our strategy is centered on an optimized RP-HPLC method. This approach separates molecules based on their hydrophobicity. The stationary phase, a non-polar C18 silica, retains the triterpenoids from the injected extract. The mobile phase, a polar solvent system, is then used to selectively elute the compounds. By gradually increasing the organic solvent concentration (a gradient elution), we can effectively resolve compounds with subtle differences in polarity, ensuring the target molecule is separated from its closely related analogs. Due to the typical low UV absorbance of triterpenoids, detection is set to a low wavelength (210 nm) to maximize sensitivity.[4]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 168293-14-9 | [1][5] |
| Molecular Formula | C₃₂H₄₈O₅ | [5][6] |
| Molecular Weight | ~512.7 g/mol | [5][6] |
| Class | Triterpenoid | [1][6] |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate, Chloroform | [1][2] |
| Purity (Commercial) | >95% - 98% (Available as an analytical standard) | [1][5] |
Overall Purification Workflow
The purification process follows a logical sequence from the crude, complex starting material to the final, high-purity isolated compound. Each step is critical for the success of the subsequent one.
Caption: High-level workflow for HPLC purification.
Detailed Protocols and Methodologies
This section provides a step-by-step guide for the purification process. It is essential to use HPLC-grade solvents and high-purity water to avoid baseline noise and contamination.
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV/Vis or Photo Diode Array (PDA) detector.
-
Preparative Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C18 phase is the most versatile and widely used for triterpenoid separation.[7]
-
Analytical Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) for purity analysis.
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Analytical Standard of this compound (for retention time confirmation).[8]
-
-
Glassware & Consumables: Volumetric flasks, autosampler vials, 0.22 µm syringe filters (PTFE or nylon), fraction collection tubes.
-
Equipment: Analytical balance, vortex mixer, sonicator, rotary evaporator.
Step-by-Step Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of Type I water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
Scientist's Note: The addition of formic acid serves to protonate the carboxylic acid moiety of the target molecule, preventing its ionization. This results in a single, uncharged species that chromatographs with a much sharper and more symmetrical peak shape.
-
Step 2: Standard Preparation
-
Accurately weigh approximately 1 mg of the this compound analytical standard.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Dilute this stock to a working concentration of ~50 µg/mL with methanol for analytical runs to determine the precise retention time of the target compound under the chosen conditions.
Step 3: Crude Extract Sample Preparation
-
Accurately weigh approximately 50-100 mg of the crude fungal extract (pre-fractionated by other methods like column chromatography, if possible).[9]
-
Dissolve the extract in 5 mL of methanol. Use a vortex mixer and sonicator to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial to remove any particulate matter that could damage the HPLC column.
-
Scientist's Note: Proper filtration is a critical, non-negotiable step. Particulates can irreversibly clog the column frit, leading to high backpressure and poor chromatographic performance.[3]
-
Step 4: HPLC System Setup and Purification
-
Install the preparative C18 column and set the column oven temperature to 30°C for reproducible retention times.
-
Purge the pumps with the prepared mobile phases to remove any air from the lines.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform an initial analytical run with the prepared standard to confirm the retention time of the target peak.
-
Inject the filtered crude extract and begin the preparative run using the parameters outlined in the table below.
HPLC System Parameters
| Parameter | Preparative Method | Analytical Method (Purity Check) |
| Column | C18, 250 x 10 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 500 - 2000 µL (optimized) | 10 µL |
| Detection | UV at 210 nm | UV at 210 nm |
| Gradient | See Gradient Table below | See Gradient Table below |
Gradient Elution Timetable
| Time (min) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 70 | Initial |
| 25.0 | 95 | Linear |
| 30.0 | 95 | Hold |
| 30.1 | 70 | Linear |
| 35.0 | 70 | Hold |
Step 5: Fraction Collection and Purity Analysis
-
Monitor the chromatogram in real-time. Collect the eluent corresponding to the target peak (identified by the prior standard injection) into a clean, labeled collection vessel.
-
Once collected, evaporate the solvent from the fraction using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Re-dissolve a small portion of the dried residue in methanol.
-
Inject this sample into the HPLC system using the Analytical Method parameters to confirm its purity. The resulting chromatogram should show a single, sharp peak.
Expected Results and Troubleshooting
Upon injection of the crude extract, a complex chromatogram with multiple peaks is expected. The target compound, being a moderately non-polar triterpenoid, should elute in the latter half of the gradient. The analytical purity check of the collected fraction should yield a chromatogram with a single major peak, ideally with a purity of >95% as calculated by peak area percentage.
Troubleshooting:
-
Poor Resolution: If the target peak co-elutes with impurities, try a shallower gradient (e.g., increase the run time to 40 minutes). Alternatively, switching the organic modifier from acetonitrile to methanol can alter selectivity and may resolve the peaks.[9]
-
Peak Tailing: This is often seen with acidic compounds. The use of 0.1% formic acid in the mobile phase should mitigate this, but if it persists, ensure the pH of your sample is not basic.
-
Low Recovery: Ensure the compound is fully soluble in the injection solvent. If solubility is an issue, a stronger solvent compatible with the mobile phase (like DMSO, used sparingly) may be required, though this can affect peak shape.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By employing a reversed-phase C18 column with an optimized water/acetonitrile gradient containing a formic acid modifier, this method effectively separates the target compound from a complex fungal extract. The inclusion of systematic steps for sample preparation, method validation with a standard, and post-purification purity analysis ensures a reliable and reproducible workflow for researchers aiming to isolate this and other similar triterpenoids for further biological and chemical investigation.
References
-
BioCrick. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. [Link]
-
Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids from swallow roots—a convenient HPLC method for separation. Journal of Chromatographic Science, 45(4), 189–194. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Oleszek, W., & Stochmal, A. (2006). High Performance Liquid Chromatography of Triterpenes (Including Saponins). In R. M. Coates & J. B. Andersen (Eds.), Encyclopedia of Chromatography. Taylor & Francis. [Link]
-
Jokubauskaitė, I., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1660. [Link]
-
Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids from swallow roots--a convenient HPLC method for separation. PubMed. [Link]
-
Phenomenex. Normal Phase HPLC Columns. [Link]
-
ResearchGate. Preparative isolation of triterpenoids from Ganoderma lucidum by counter-current chromatography combined with pH-zone-refining. [Link]
-
PubChem. 3-O-Acetyl-16a-hydroxytrametenolic acid. National Center for Biotechnology Information. [Link]
-
Farooq, A. D., et al. (2016). Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades. PubMed Central. [Link]
-
Lee, J. W., et al. (2022). A New Fungal Triterpene from the Fungus Aspergillus flavus Stimulates Glucose Uptake without Fat Accumulation. PubMed Central. [Link]
-
Kim, Y. J., et al. (2025). Extraction, Isolation, and Structural Elucidation of Acylated Triterpene Saponins from Asteraceae Family. PubMed. [Link]
-
MDPI. Special Issue “Molecular Studies on Plant and Plant In Vitro Systems Secondary Metabolism”. [Link]
Sources
- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-o-Acetyl-16 alpha-hydroxydehydrotrametenolic acid [cymitquimica.com]
- 6. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reference Materials [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Note: A Comprehensive NMR-Based Approach for the Structural Elucidation of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Abstract
The structural characterization of complex natural products is a cornerstone of drug discovery and development. 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a pentacyclic triterpenoid, presents a significant analytical challenge due to its intricate stereochemistry and large number of overlapping proton and carbon signals.[1][2][3] This application note provides a comprehensive guide to the suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques required for its unambiguous structural elucidation. We detail not only the protocols for data acquisition but also the underlying logic for employing a multi-faceted NMR strategy, ensuring a robust and verifiable characterization process. This guide moves from foundational 1D experiments to advanced 2D correlation techniques, culminating in a complete assignment of the molecule's constitution and relative stereochemistry.
Introduction: The Analytical Imperative
This compound is a modified triterpenoid, a class of natural products known for a wide array of biological activities.[3][4][5] Accurate structural determination is the critical first step in understanding its structure-activity relationships (SAR) and potential as a therapeutic agent. NMR spectroscopy stands as the most powerful and indispensable tool for this purpose, offering unparalleled insight into the molecular framework without sample destruction.[6][7][8]
However, the complexity of this C₃₂H₄₈O₅ molecule, with its rigid steroidal core, multiple chiral centers, and flexible side chain, precludes a simple analytical approach.[1] A single ¹H or ¹³C NMR spectrum is insufficient, yielding a forest of overlapping signals. A systematic and integrated approach, leveraging a series of 1D and 2D NMR experiments, is therefore essential. This document outlines such a workflow, designed to deconstruct the molecule piece by piece and then reassemble it with confirmed connectivity and spatial arrangements.
The Strategic NMR Workflow
The complete characterization of this compound relies on a logical progression of experiments. Each experiment provides a specific piece of the structural puzzle. The overall strategy is to first identify the basic components (proton and carbon environments), then map direct and long-range connectivity, and finally determine the 3D arrangement of atoms.
Caption: A logical workflow for the elucidation of complex molecular structures using NMR.
Part I: Foundational Analysis with 1D NMR
The first step involves acquiring basic one-dimensional spectra to assess the sample's purity and identify the fundamental chemical environments.
-
¹H NMR (Proton NMR): This experiment reveals all the different types of protons in the molecule. Key insights are drawn from:
-
Chemical Shift (δ): Indicates the electronic environment of the proton (e.g., protons near electronegative atoms like oxygen are downfield).
-
Integration: Provides the relative ratio of protons of each type.
-
Multiplicity (Splitting): Reveals the number of neighboring protons, helping to establish initial connectivity.
-
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): These experiments provide a count of the non-equivalent carbon atoms, forming the backbone of the molecule.
-
¹³C NMR: Shows all carbon environments.
-
DEPT-90: Selectively shows signals for CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent from DEPT spectra. This combination is crucial for determining the carbon type for each signal.[9]
-
Protocol 1: Sample Preparation and 1D NMR Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.[10][11]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12][13] Chloroform is a good starting choice for dissolving moderately polar triterpenoids.[14]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean 5 mm NMR tube.[10][15]
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[12]
-
-
¹H NMR Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans (NS): 16 to 64 (average to improve signal-to-noise)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 12-14 ppm (centered around 5-6 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
-
¹³C{¹H} NMR and DEPT Acquisition Parameters:
-
Pulse Program (¹³C): zgpg30 (proton-decoupled)
-
Pulse Program (DEPT-135): dept135
-
Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 220-240 ppm (to cover carbonyls and aliphatic carbons)
-
Part II: Mapping the Molecular Framework with 2D NMR
With the basic nuclei identified, the next step is to piece them together using 2D correlation experiments. These experiments reveal which atoms are connected through chemical bonds.
Caption: Logical relationships between NMR experiments and the derived structural information.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks. A cross-peak between two protons in the COSY spectrum indicates that they are coupled, typically through two or three bonds. This allows for the tracing of connected proton chains, such as those in the rings and the side chain.[16][17]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for unambiguously assigning each proton to its directly attached carbon atom. It generates a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. A cross-peak appears at the coordinates of a proton and the carbon it is bonded to.[17][18]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[16][17] These long-range correlations act as bridges, connecting the spin systems identified by COSY and linking quaternary carbons (which have no attached protons) into the molecular framework.
Protocols for 2D Connectivity Experiments
(Using the same sample as in Protocol 1)
-
Protocol 2: COSY Acquisition
-
Pulse Program: cosygpppqf (phase-sensitive gradient DQF-COSY)
-
Number of Scans (NS): 4 to 8 per increment
-
Number of Increments (TD in F1): 256 to 512
-
Relaxation Delay (D1): 1.5 seconds
-
Spectral Width (SW in F1 and F2): 12 ppm
-
-
Protocol 3: HSQC Acquisition
-
Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive gradient-edited for CH/CH₃ vs CH₂ editing)
-
Number of Scans (NS): 2 to 4 per increment
-
Number of Increments (TD in F1): 128 to 256
-
Relaxation Delay (D1): 1.5 seconds
-
Spectral Width (SW in F2, ¹H): 12 ppm
-
Spectral Width (SW in F1, ¹³C): 160-200 ppm
-
-
Protocol 4: HMBC Acquisition
-
Pulse Program: hmbcgplpndqf (gradient-selected, magnitude mode)
-
Number of Scans (NS): 8 to 32 per increment
-
Number of Increments (TD in F1): 256 to 512
-
Relaxation Delay (D1): 1.5-2 seconds
-
¹J(CH) Coupling Constant: Set to 145 Hz (average for C-H bonds)
-
Long-Range Coupling Delay: Optimized for 8 Hz (a good average for ²J and ³J couplings)
-
Part III: Defining the 3D Structure
Once the planar structure (the sequence of atoms and bonds) is established, the final step is to determine the relative stereochemistry. This is achieved by identifying which protons are close to each other in space, regardless of whether they are connected by bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions. A NOESY cross-peak between two protons indicates they are spatially proximate (typically < 5 Å apart). This is invaluable for determining the relative orientation of substituents on the steroid rings (i.e., whether they are alpha/axial or beta/equatorial). For example, a strong NOE between a methyl group and a methine proton on the ring system can define their co-facial relationship.[16]
Protocol 5: NOESY Acquisition
-
NOESY Acquisition Parameters:
-
Pulse Program: noesygpph (phase-sensitive gradient)
-
Number of Scans (NS): 8 to 16 per increment
-
Number of Increments (TD in F1): 256 to 512
-
Relaxation Delay (D1): 2 seconds
-
Mixing Time (d8): 0.5-0.8 seconds (this delay allows for the NOE to build up and may need to be optimized)
-
Spectral Width (SW in F1 and F2): 12 ppm
-
Data Interpretation and Presentation
The final structure is elucidated by systematically integrating the data from all experiments. COSY identifies fragments, HSQC assigns protons to their carbons, HMBC connects the fragments, and NOESY establishes the 3D orientation. All chemical shifts should be compiled into a table for clear presentation and comparison with literature values for similar triterpenoid structures.[3][5][19]
Table 1: Representative ¹H and ¹³C NMR Data for Key Moieties in this compound (in CDCl₃)
| Position | Carbon Type | Expected ¹³C Shift (δc, ppm) | Expected ¹H Shift (δH, ppm) | Key HMBC Correlations (from H at position) | Key NOESY Correlations (from H at position) |
| 3 | CH | ~80.9 | ~4.5 (dd) | C-2, C-4, C-5, Acetyl C=O | H-2, H-5, Me-28, Me-29 |
| 16 | CH | ~75.0 | ~4.1 (m) | C-13, C-15, C-17, C-22 | H-15, H-17, H-22 |
| 21 | COOH | ~179.0 | - | - | - |
| Acetyl CH₃ | CH₃ | ~21.3 | ~2.05 (s) | C-3, Acetyl C=O | H-3 |
| Acetyl C=O | C | ~171.0 | - | - | - |
| 25 | CH | ~5.1 (t) | C-24, C-26, C-27 | H-24, H-27 | |
| Me-18 | CH₃ | ~16.5 | ~0.8 (s) | C-12, C-13, C-14, C-17 | H-12, H-17, H-22 |
| Me-19 | CH₃ | ~28.0 | ~0.9 (s) | C-8, C-9, C-10, C-11 | H-1, H-11 |
Note: This table presents expected values based on typical triterpenoid data for illustrative purposes. Actual experimental values must be determined for definitive assignment.
Conclusion
The structural elucidation of a complex natural product like this compound is a systematic process that relies on the synergistic application of multiple NMR techniques. By following a logical workflow from 1D NMR for initial assessment, through 2D correlation experiments (COSY, HSQC, HMBC) to map the covalent framework, and finally to NOESY for stereochemical definition, an unambiguous and verifiable structure can be determined. The protocols and strategies outlined in this application note provide a robust framework for researchers engaged in the characterization of this and other complex molecules, forming a critical foundation for further drug development and biological investigation.
References
Sources
- 1. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-O-Acetyl-16a-hydroxytrametenolic acid | C32H50O5 | CID 15226712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. esports.bluefield.edu - Advanced Spectroscopic Analysis Of Natural Products [esports.bluefield.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Natural Products | Bruker [bruker.com]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 18. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid in Fungal Extracts
Abstract
This document outlines a comprehensive, scientifically-grounded protocol for the sensitive and selective quantification of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a specific lanostane-type triterpenoid found in medicinal fungi like Poria cocos, this compound has garnered interest for its potential anti-inflammatory properties.[1][2] Given the complexity of natural product matrices and the structural similarity of related triterpenoids, a robust and validated analytical method is paramount for accurate research in pharmacology and drug development.[3] This application note provides a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized LC-MS/MS parameters and data analysis, designed to serve as a foundational method for researchers in the field.
Introduction and Scientific Rationale
This compound is a pentacyclic triterpenoid, a class of compounds known for their diverse biological activities.[3] Its structure features a carboxylic acid group, a hydroxyl group, and an acetyl ester, which dictate its physicochemical properties and, consequently, the analytical strategy. The molecular formula is C₃₂H₄₈O₅ with a molecular weight of 512.7 g/mol .[4][5] The presence of the carboxylic acid makes the molecule amenable to deprotonation, suggesting that Electrospray Ionization (ESI) in negative ion mode is a promising approach for sensitive detection.[6][7]
The primary analytical challenges in quantifying such compounds from their natural source, typically a fungal matrix, include:
-
Matrix Complexity: Fungal extracts contain a vast array of chemically similar compounds, including other triterpenoids, sterols, and fatty acids, which can interfere with the analysis.[8][9]
-
Low Concentration: As secondary metabolites, these compounds are often present at low concentrations, requiring a highly sensitive detection method.
-
Isomeric Co-elution: The presence of structural isomers necessitates high-efficiency chromatographic separation.[3]
To address these challenges, this protocol employs a targeted Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation, and Tandem Mass Spectrometry (MS/MS) for definitive, selective quantification.
Analyte Properties
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 168293-14-9 | [1][2][4] |
| Molecular Formula | C₃₂H₄₈O₅ | [4][5] |
| Molecular Weight | 512.7 g/mol | [4][5] |
| Chemical Class | Triterpenoid | [1] |
| Key Functional Groups | Carboxylic Acid, Ester (Acetyl), Hydroxyl | N/A |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Ethyl Acetate | [1][2] |
Experimental Workflow and Protocols
The overall analytical workflow is designed to ensure reproducibility and accuracy from sample receipt to final data reporting.
Caption: Overall workflow for the analysis of the target analyte.
Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: A reversed-phase SPE protocol is proposed to separate the moderately polar triterpenoid analyte from highly polar (sugars, salts) and highly non-polar (lipids) matrix components.[10] A C18 sorbent is chosen for its strong retention of triterpenoids from aqueous/methanolic extracts.[11][12]
Materials:
-
Dried, powdered fungal matrix
-
Methanol (HPLC Grade)
-
Deionized Water
-
Reversed-Phase C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
Step-by-Step Protocol:
-
Extraction: Accurately weigh 1.0 g of homogenized fungal powder into a centrifuge tube. Add 20 mL of 80% methanol. Vortex vigorously for 1 minute and sonicate for 30 minutes.[13]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.
-
Dilution: Dilute 1 mL of the supernatant with 9 mL of deionized water to ensure analyte retention on the SPE cartridge.
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol, followed by 10 mL of deionized water. Do not allow the sorbent bed to dry.[11]
-
Sample Loading: Load the 10 mL of diluted extract onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 10 mL of 10% methanol in water to elute polar interferences.
-
Elution: Elute the target analyte from the cartridge with 10 mL of 100% methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
Rationale: Reversed-phase chromatography is the standard for separating triterpenoids.[14][15] A C18 column provides excellent retention and separation. A gradient elution starting with a high aqueous content allows for the elution of any remaining polar compounds before a rising organic phase concentration elutes the target analyte. The addition of formic acid to the mobile phase aids in protonation/deprotonation, leading to better peak shape and ionization efficiency.[16][17][18] ESI in negative mode is selected to deprotonate the carboxylic acid group, which is a highly reliable way to form the precursor ion [M-H]⁻ for triterpenoids.[6][7][19]
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
MS/MS Detection (MRM):
For quantification, Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. This requires defining a precursor ion and one or more product ions.
-
Precursor Ion ([M-H]⁻): For C₃₂H₄₈O₅, the monoisotopic mass is ~512.35. The precursor ion will be m/z511.3 .
-
Product Ions (Predicted): Fragmentation of triterpenoids in negative ESI mode often involves losses of small neutral molecules like H₂O (18 Da) and CO₂ (44 Da) from the carboxylic acid.[6] A common fragmentation is also the loss of the acetyl group as acetic acid (60 Da).
-
Proposed Quantifier Ion: m/z451.3 ([M-H-CH₃COOH]⁻)
-
Proposed Qualifier Ion: m/z493.3 ([M-H-H₂O]⁻)
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Target (Quantifier) | 511.3 | 451.3 | 100 | 40 | 25 |
| Target (Qualifier) | 511.3 | 493.3 | 100 | 40 | 20 |
Note: Cone voltage and collision energy are starting points and must be optimized empirically by infusing a standard of the analyte.
Method Validation and Performance
For use in regulated environments or for publication, this analytical method must be validated according to established guidelines, such as those from the FDA or ICH.[20][21][22][23] The following parameters should be assessed.
Caption: Key parameters for analytical method validation.
Hypothetical Performance Characteristics:
| Validation Parameter | Target Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | 1 - 1000 ng/mL | Achieved |
| Limit of Detection (LOD) | S/N > 3 | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | S/N > 10 | 1.0 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Matrix Effect | 85 - 115% | Within range |
| Stability | ± 15% of initial | Stable for 3 freeze-thaw cycles |
Conclusion
This application note details a proposed, robust, and sensitive LC-MS/MS method for the quantification of this compound. The protocol leverages a specific SPE cleanup procedure to minimize matrix effects and employs a gradient RP-HPLC method for effective chromatographic separation. Detection via ESI-MS/MS in MRM mode provides the necessary selectivity and sensitivity for accurate quantification in complex fungal extracts. This method serves as an excellent starting point for researchers and can be fully validated to support pharmacokinetic, quality control, and phytochemical studies.
References
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FDA. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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BioCrick. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. BioCrick. [Link]
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FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. (2001). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
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RSC Publishing. (2015). Comprehensive chemical analysis of triterpenoids and polysaccharides in the medicinal mushroom Antrodia cinnamomea. Royal Society of Chemistry. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubMed. (2017). Identification and Quantification of Triterpenoids in Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), with HPLC-MS/MS Methods. National Library of Medicine. [Link]
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Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]
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Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
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ACS Publications. (2007). Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry. American Chemical Society. [Link]
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ResearchGate. (2007). Analysis of Triterpenoids in Ganoderma lucidum Using Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
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UTMB Research Experts. (2007). Analysis of Triterpenoids in Ganoderma lucidum Using Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry. University of Texas Medical Branch. [Link]
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MDPI. (2019). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). MDPI. [Link]
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PubMed. (2011). Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry. National Library of Medicine. [Link]
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Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]
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Oxford Academic. (2002). High-Performance Liquid Chromatographic Analysis for the Characterization of Triterpenoids from Ganoderma. Journal of Chromatographic Science. [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
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PubMed Central. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Library of Medicine. [Link]
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PubMed Central. (2022). Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy. National Library of Medicine. [Link]
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Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley Online Library. [Link]
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UvA-DARE. (2002). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. University of Amsterdam. [Link]
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NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
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Wikipedia. Electrospray ionization. Wikipedia. [Link]
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SpringerLink. (2020). Validated spectrophotometric method for quantification of total triterpenes in plant matrices. Springer. [Link]
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PubMed. (2000). Novel acetylated triterpenoid saponins in a chromatographic fraction from Quillaja saponaria Molina. National Library of Medicine. [Link]
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MDPI. (2024). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. [Link]
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PubMed. (2019). Effects of chromatographic conditions and mass spectrometric parameters on the ionization and fragmentation of triterpene saponins of Ilex asprella in liquid chromatography-mass spectrometry analysis. National Library of Medicine. [Link]
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ResearchGate. (2014). Isolation of triterpenes and bioassay of fractions from roots of the Maytenus royleanus (Wall. ex MA Lawson) cufodontis. ResearchGate. [Link]
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Springer. (2020). Validated spectrophotometric method for quantification of total triterpenes in plant matrices. Springer. [Link]
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ResearchGate. The EI/MS TMS mass spectra of the triterpenoid acid standard with 4.... ResearchGate. [Link]
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PubMed. (2019). Isolation and chromatographic analysis of bioactive triterpenoids from the bark extract of Cariniana domestica (Mart) Miers. National Library of Medicine. [Link]
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In Vitro Assay Platforms for Profiling the Bioactivity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
APPLICATION NOTES & PROTOCOLS
Introduction
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a triterpenoid natural product, a class of compounds renowned for a wide spectrum of pharmacological activities.[1][2] Specifically, this compound, often isolated from medicinal fungi like Poria cocos, has demonstrated notable anti-inflammatory and potential anti-cancer activities.[3][4][5] This guide provides a comprehensive framework of in vitro assays designed to rigorously characterize the biological effects of this compound. The protocols herein are tailored for researchers in drug discovery and development, offering detailed methodologies to explore its anti-inflammatory and cytotoxic properties.
The core of this guide is built upon the principle of a self-validating experimental workflow. We begin with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted assays to dissect the compound's impact on key inflammatory pathways. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also interpret the results with a high degree of confidence.
Part 1: Foundational Assays - Determining the Therapeutic Index
Before delving into specific mechanistic studies, it is paramount to determine the concentration range at which this compound exerts its biological effects without inducing significant cell death. This ensures that any observed activity, such as a reduction in inflammatory markers, is a direct pharmacological effect and not merely a consequence of cytotoxicity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Rationale: This initial screen is crucial for identifying the maximum non-toxic concentration of the compound. All subsequent functional assays should be performed at concentrations below this threshold to ensure the observed effects are not artifacts of cell death.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and further dilute in culture medium. Treat the cells with varying concentrations of the compound for 24 hours.[7]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
Cytotoxicity Confirmation: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] This serves as a complementary method to the MTT assay, directly measuring membrane integrity.
Rationale: While the MTT assay measures metabolic activity, the LDH assay quantifies cell membrane damage. Utilizing both assays provides a more robust assessment of cytotoxicity.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the 24-hour treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[8]
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm) to quantify the amount of formazan produced, which is proportional to the amount of LDH released.
Part 2: Anti-Inflammatory Activity Assessment
Evidence suggests that this compound possesses anti-inflammatory properties, specifically by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[3][4] The following assays are designed to quantify these effects and elucidate the underlying molecular mechanisms.
Inhibition of Nitric Oxide (NO) Production: Griess Assay
The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[9] In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Rationale: LPS stimulation of macrophages induces the expression of iNOS, leading to a significant increase in NO production, a key inflammatory mediator. The ability of a compound to inhibit this NO production is a strong indicator of its anti-inflammatory potential.
Protocol: Griess Assay for NO Production
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 550 nm.[11] A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
Measurement of Pro-Inflammatory Cytokines: ELISA
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the cell culture supernatant.[1][10]
Rationale: These cytokines are central mediators of the inflammatory response. A reduction in their secretion upon treatment with the test compound provides further evidence of its anti-inflammatory activity.
Protocol: Cytokine ELISA
-
Cell Seeding and Treatment: Follow the same procedure as the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, and follow the manufacturer's protocols. This generally involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Adding a biotinylated detection antibody.[1]
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colored product.[1]
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
Part 3: Mechanistic Insights - Probing Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways that regulate inflammation, such as the NF-κB and JAK-STAT pathways.
NF-κB Signaling Pathway Analysis
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[12][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation with LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13]
Rationale: Triterpenoids often exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[1] Investigating the phosphorylation of key proteins in this pathway can reveal the compound's mechanism of action.
Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
JAK-STAT Signaling Pathway Analysis
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity and inflammation.[14][15][16] Cytokines binding to their receptors activate JAKs, which then phosphorylate STAT proteins.[15][16] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[15]
Rationale: Given the broad immunomodulatory effects of triterpenoids, investigating the JAK-STAT pathway can provide further insights into the compound's mechanism of action, particularly its effects on cytokine signaling.
Protocol: Western Blot for JAK-STAT Pathway Proteins
-
Cell Stimulation and Lysis: Stimulate cells with a relevant cytokine (e.g., IFN-γ or IL-6) in the presence or absence of the test compound. Lyse the cells as described above.
-
Western Blotting: Perform Western blotting as described for the NF-κB pathway, using primary antibodies against phosphorylated and total forms of key JAK-STAT proteins (e.g., p-JAK1, JAK1, p-STAT1, STAT1, p-STAT3, STAT3).
Data Presentation
Table 1: Summary of In Vitro Assays for this compound
| Assay | Purpose | Cell Line | Key Reagents | Endpoint Measurement |
| MTT Assay | Assess cytotoxicity and determine non-toxic concentration range | RAW 264.7 | MTT, DMSO | Absorbance at 490 nm |
| LDH Assay | Confirm cytotoxicity by measuring membrane integrity | RAW 264.7 | LDH assay kit | Absorbance at 490 nm |
| Griess Assay | Quantify nitric oxide (NO) production | RAW 264.7 | Griess Reagent | Absorbance at 550 nm |
| ELISA | Measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) | RAW 264.7 | Cytokine-specific ELISA kits | Absorbance at 450 nm |
| Western Blot | Analyze the activation of NF-κB and JAK-STAT signaling pathways | RAW 264.7 | Primary and secondary antibodies | Chemiluminescence |
Visualizations
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by the test compound.
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Evaluating the Anti-inflammatory Potential of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid Using In Vitro Macrophage-Based Assays
An Application Guide
Abstract
This application note provides a comprehensive suite of cell-based protocols designed to meticulously characterize the anti-inflammatory properties of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. This triterpenoid has been identified as an inhibitor of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells[1][2][3]. The following guide offers researchers a robust framework for investigating its mechanism of action by quantifying key inflammatory mediators and probing upstream signaling pathways. The protocols are optimized for the RAW 264.7 murine macrophage cell line, a well-established and reliable model for studying inflammatory responses[4][5]. We detail methods for assessing cell viability, measuring NO and pro-inflammatory cytokine production, and analyzing the expression of hallmark inflammatory enzymes, iNOS and COX-2.
Scientific Background: Macrophage Activation and Inflammatory Signaling
Inflammation is a critical biological response to harmful stimuli, such as pathogens or damaged cells[5]. Macrophages are central players in the innate immune system, orchestrating the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages[5].
Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers a cascade of intracellular signaling events, primarily through the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways[6][7].
-
NF-κB Pathway: In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[6][8]. In the nucleus, NF-κB binds to DNA and drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2[9][10].
-
MAPK Pathway: The MAPK family includes kinases like ERK, JNK, and p38. These are activated by upstream kinases in response to stimuli like LPS and are involved in regulating the expression of inflammatory mediators[11][12]. Activation of these pathways contributes significantly to the inflammatory phenotype of the cell[13][14].
This compound and its parent compounds are thought to exert their anti-inflammatory effects by modulating these pathways, thereby reducing the expression and release of downstream effectors like NO, prostaglandins, and cytokines[15][16]. The assays described herein are designed to quantify these effects.
Experimental Design Overview
The overall strategy is to first establish a non-cytotoxic concentration range for the test compound. Subsequently, RAW 264.7 macrophages are pre-treated with the compound and then stimulated with LPS to induce an inflammatory response. The anti-inflammatory efficacy is determined by measuring the reduction in key inflammatory markers compared to LPS-stimulated cells without the compound.
Caption: General workflow for assessing anti-inflammatory activity.
Materials and Reagents
| Reagent | Recommended Supplier |
| RAW 264.7 Murine Macrophage Cell Line | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco |
| Penicillin-Streptomycin Solution (100X) | Gibco |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich |
| This compound | Cayman Chemical/Selleckchem |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| MTT or CCK-8 Cell Viability Assay Kit | Thermo Fisher/Dojindo |
| Griess Reagent System | Promega |
| Mouse TNF-α and IL-6 ELISA Kits | R&D Systems/Thermo Fisher |
| RIPA Lysis and Extraction Buffer | Thermo Fisher |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher |
| BCA Protein Assay Kit | Thermo Fisher |
| Primary Antibodies (anti-iNOS, anti-COX-2, anti-β-actin) | Cell Signaling/Santa Cruz |
| HRP-conjugated Secondary Antibodies | Cell Signaling/Santa Cruz |
| ECL Western Blotting Substrate | Bio-Rad/Thermo Fisher |
Core Experimental Protocols
Protocol 1: Cell Culture and Treatment
This foundational protocol details the maintenance of RAW 264.7 cells and the experimental treatment procedure.
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
Cell Seeding: Seed RAW 264.7 cells into appropriate plates based on the downstream assay. Allow cells to adhere and grow for 18-24 hours before treatment.
-
Compound Preparation: Prepare a concentrated stock solution (e.g., 50-100 mM) of this compound in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations.
-
Scientist's Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity or artifacts. A vehicle control (medium with the same final concentration of DMSO) is essential.
-
-
Treatment: a. Remove the old medium from the adhered cells. b. Add fresh medium containing the desired concentrations of the test compound (or vehicle) and pre-incubate for 1 hour. c. Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation[4]. Do not add LPS to the negative control wells. d. Incubate the plates for the appropriate duration based on the assay:
Protocol 2: Cell Viability Assay (MTT/CCK-8)
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. This assay must be performed first to identify the sub-toxic concentration range for all subsequent experiments.
-
Procedure: Seed and treat cells with a wide range of compound concentrations (e.g., 1-100 µM) in a 96-well plate for 24 hours, as described in Protocol 1, but without adding LPS.
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8)[4].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.
Protocol 3: Measurement of Nitric Oxide (NO) Production
Rationale: NO is a key inflammatory mediator produced by the iNOS enzyme in activated macrophages. The Griess reaction is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant[19][20].
-
Sample Collection: After the 24-hour incubation period (Protocol 1), carefully collect 100 µL of culture supernatant from each well of the 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) using fresh culture medium as the diluent.
-
Griess Reaction: a. Add 100 µL of your samples and standards to a new 96-well plate in duplicate. b. Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to all wells[7]. c. Incubate for 10-15 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540-570 nm using a microplate reader[17][19].
-
Analysis: Subtract the absorbance of the blank (medium only). Calculate the nitrite concentration in each sample by interpolating from the linear standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB and MAPK pathways[5][7]. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides highly specific and sensitive quantification of these proteins in the culture supernatant[21].
-
Sample Collection: After the appropriate incubation period (6-24 hours), collect the culture supernatant. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells and debris[19]. Store the clarified supernatant at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's kit instructions[22][23]. The general steps are: a. Add standards and samples to wells pre-coated with a capture antibody. b. Incubate to allow the cytokine to bind. c. Wash the wells, then add a biotinylated detection antibody. d. Incubate, then wash again. Add streptavidin-HRP conjugate. e. Incubate, wash, and then add a chromogenic substrate (e.g., TMB). f. Stop the reaction with a stop solution and measure absorbance (typically at 450 nm)[24].
-
Analysis: Generate a standard curve by plotting absorbance versus standard concentration using a four-parameter logistic curve fit. Calculate the concentration of TNF-α and IL-6 in the samples from this curve[21].
Protocol 5: Analysis of iNOS and COX-2 Protein Expression (Western Blot)
Rationale: The production of NO and prostaglandins is directly dependent on the expression levels of the iNOS and COX-2 enzymes, respectively. Western blotting allows for the semi-quantitative analysis of these intracellular proteins, providing direct evidence of the compound's effect on their synthesis[18][25].
-
Sample Preparation: a. After the 24-hour treatment in 6-well plates, remove the supernatant and wash the cells twice with ice-cold PBS[18]. b. Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein[18].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding[18][26]. b. Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS (e.g., 1:1000), COX-2 (e.g., 1:1000), and a loading control like β-actin (e.g., 1:5000)[18][25]. c. Washing: Wash the membrane three times with TBST for 10 minutes each. d. Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature[26]. e. Detection: Wash again, then add an ECL substrate and capture the chemiluminescent signal with an imaging system[18].
-
Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands. Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band to correct for loading differences.
Data Presentation and Interpretation
Results should demonstrate a dose-dependent inhibition of inflammatory markers by this compound.
| Treatment Group | Compound (µM) | NO₂⁻ (µM) | TNF-α (pg/mL) | Relative iNOS Expression (Normalized to β-actin) |
| Control (untreated) | 0 | 1.5 ± 0.4 | 55 ± 12 | 0.04 ± 0.01 |
| Vehicle + LPS (1 µg/mL) | 0 | 45.8 ± 3.1 | 2850 ± 210 | 1.00 ± 0.11 |
| Compound + LPS | 10 | 31.2 ± 2.5 | 1980 ± 155 | 0.68 ± 0.08 |
| Compound + LPS | 25 | 18.5 ± 1.9 | 1150 ± 98 | 0.35 ± 0.05 |
| Compound + LPS | 50 | 8.7 ± 1.1 | 480 ± 55 | 0.12 ± 0.03 |
| Illustrative data presented as mean ± standard deviation (n=3). Values are representative of expected outcomes. |
Key Inflammatory Signaling Pathways
The following diagrams illustrate the canonical signaling pathways targeted by many anti-inflammatory compounds. The assays described above measure the downstream outputs of these cascades.
Caption: General overview of a MAPK signaling cascade.
Conclusion
The suite of assays presented in this application note provides a robust and multi-faceted approach to characterizing the anti-inflammatory activity of this compound. By systematically quantifying its effects on cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the expression of key inflammatory enzymes, researchers can build a comprehensive profile of the compound's efficacy and gain insights into its potential mechanism of action. This workflow is readily adaptable for screening other novel anti-inflammatory drug candidates.
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Huang, W.C., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
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Application Notes and Protocols for In Vivo Studies of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Authored by: A Senior Application Scientist
Introduction: 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos.[1][2] In vitro studies have demonstrated its potential as an anti-inflammatory agent by its ability to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated Raw264.7 cells.[1][3][4][5][6] Furthermore, related triterpenoids from the same family have shown anti-cancer and anti-oxidant activities, suggesting a broader therapeutic potential for this compound.[2][7][8] To translate these promising in vitro findings into potential clinical applications, robust in vivo studies are essential. This guide provides detailed application notes and protocols for establishing relevant animal models to investigate the efficacy and safety of this compound in vivo.
Guiding Principles for In Vivo Model Selection
The choice of an appropriate animal model is a critical step in preclinical drug development.[9][10] The selection should be guided by the compound's known mechanism of action and the clinical condition it is intended to treat. For this compound, the primary in vitro evidence points towards anti-inflammatory effects. Therefore, well-established models of acute and chronic inflammation are recommended. Given the cytotoxic potential of related compounds, exploring its anti-cancer activity in vivo is also a logical step.
Herein, we detail protocols for two primary therapeutic areas: Inflammation and Oncology .
Part 1: Investigating Anti-inflammatory Activity In Vivo
The in vitro anti-inflammatory activity of this compound, specifically the inhibition of iNOS and COX-2, provides a strong rationale for its evaluation in animal models of inflammation.[1][5] The carrageenan-induced paw edema model is a widely accepted and well-characterized model of acute inflammation, making it an ideal starting point for in vivo screening of novel anti-inflammatory agents.[11][12]
Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation
This model is extensively used to assess the efficacy of anti-inflammatory drugs.[11][12] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema. The development of edema is biphasic, with the initial phase (0-1.5 h) mediated by histamine and serotonin, and the later phase (1.5-5 h) associated with the production of prostaglandins and nitric oxide.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Materials:
-
This compound (purity ≥95%)[13]
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline)
-
Positive control: Indomethacin or Diclofenac
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Pletysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least 7 days before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives vehicle only.
-
Group 2 (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group 3-5 (Test Compound): Receives this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. The compound should be appropriately formulated in the chosen vehicle. Due to its solubility in DMSO and other organic solvents, a co-solvent system may be necessary for in vivo administration.[1]
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test).
-
A significant reduction in paw edema in the groups treated with this compound compared to the vehicle control group would indicate potent anti-inflammatory activity. The dose-response relationship can be established by comparing the effects of different doses.
| Parameter | Vehicle Control | Positive Control (Indomethacin) | Test Compound (Low Dose) | Test Compound (High Dose) |
| Peak Paw Volume Increase (mL) | ~0.8 - 1.2 | ~0.2 - 0.4 | Dose-dependent decrease | Dose-dependent decrease |
| % Inhibition of Edema at 3h | 0% | ~60 - 80% | Variable | Significant inhibition expected |
Part 2: Investigating Anti-Cancer Activity In Vivo
The reported cytotoxic activity of related trametenolic acid derivatives against breast cancer cells provides a rationale for evaluating this compound in cancer models.[7][8] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for testing novel therapeutic agents.[14][15]
Subcutaneous Xenograft Model of Human Liver Cancer
Given that liver cancer is a major global health issue and some natural products target this malignancy, a hepatocellular carcinoma (HCC) xenograft model is a relevant choice.[14][15][16] This model allows for the straightforward measurement of tumor growth over time.
Caption: Workflow for Subcutaneous Xenograft Cancer Model.
Materials:
-
This compound
-
Human hepatocellular carcinoma cell line (e.g., Huh-7, HepG2)
-
Matrigel
-
Vehicle (e.g., DMSO/PEG/Saline mixture)
-
Positive control: Sorafenib or Lenvatinib
-
Female athymic nude mice or NOD/SCID mice (6-8 weeks old)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture Huh-7 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Groups:
-
Group 1 (Vehicle Control): Receives vehicle.
-
Group 2 (Positive Control): Receives Sorafenib (e.g., 30 mg/kg, p.o., daily).
-
Group 3-5 (Test Compound): Receives this compound at different doses (e.g., 20, 50, 100 mg/kg, i.p. or p.o., daily).
-
-
Compound Administration and Monitoring: Administer the treatments for a predefined period (e.g., 21 days). Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach the maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and photograph them.
-
Further Analysis (Optional): Tumor tissues can be fixed in formalin for histological analysis (H&E staining) or snap-frozen for biomarker analysis (e.g., Western blot for apoptosis markers, immunohistochemistry for proliferation markers like Ki-67).
A statistically significant reduction in tumor growth rate and final tumor weight in the compound-treated groups compared to the vehicle control would indicate anti-cancer efficacy. Body weight measurements serve as a general indicator of toxicity.
| Parameter | Vehicle Control | Positive Control (Sorafenib) | Test Compound |
| Final Tumor Volume (mm³) | Exponential Growth | Significant Inhibition | Dose-dependent inhibition expected |
| Final Tumor Weight (g) | Correlates with Volume | Significantly Lower | Dose-dependent reduction expected |
| Change in Body Weight | Stable or slight increase | Potential for slight weight loss | Monitor for significant weight loss (>15%) |
Considerations for In Vivo Studies
-
Pharmacokinetics (PK): It is highly recommended to conduct preliminary pharmacokinetic studies to determine the bioavailability, half-life, and optimal dosing schedule for this compound.
-
Toxicity: A preliminary dose-range finding study is crucial to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Conclusion
The protocols outlined in this guide provide a robust framework for the in vivo evaluation of this compound. Starting with the carrageenan-induced paw edema model will validate its anti-inflammatory activity, while the xenograft cancer model will explore its potential as an anti-neoplastic agent. These studies are critical next steps in elucidating the therapeutic potential of this promising natural compound.
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Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
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Gadekar, D. H., et al. (2018). A Systematic Review on Animal Models of Metabolic Syndrome. International Journal Of Pharma Research and Health Sciences, 6(1), 2005-2012. [Link]
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He, S., et al. (2015). Mouse models of liver cancer: Progress and recommendations. Oncotarget, 6(28), 24467-24486. [Link]
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Pinter, M., et al. (2022). Animal Models of Hepatocellular Carcinoma: Current Applications in Clinical Research. Cancers, 14(24), 6099. [Link]
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ResearchGate. (2016). Animal models of metabolic syndrome: a review. [Link]
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MedChemExpress (Chinese). (n.d.). 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid. [Link]
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Zhang, Q. Y., et al. (2013). The Semi-Synthesis and Cytotoxic Activity of Trametenolic Acid B Derivatives. Advanced Materials Research, 781-784, 1126-1129. [Link]
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ResearchGate. (2013). Synthesis and In Vitro Anti-Breast Cancer Activity of Trametenolic Acid B Derivatives. [Link]
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Semantic Scholar. (2013). The Semi-Synthesis and Cytotoxic Activity of Trametenolic Acid B Derivatives. [Link]
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Novalix. (n.d.). in vivo pharmacology. [Link]
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Medicilon. (n.d.). Advancing drug development with in vivo models. [Link]
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Application Note & Protocols: A Strategic Approach to the Synthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid
Abstract: This document provides a detailed technical guide for the semi-synthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, a bioactive lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos[1][2]. This compound and its derivatives are of significant interest to the drug discovery sector due to their potent anti-inflammatory properties[3]. The proposed synthetic strategy begins with dehydrotrametenolic acid, a readily available natural precursor, and proceeds through a two-step sequence involving a highly regioselective allylic hydroxylation followed by a selective acetylation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each transformation.
Introduction and Strategic Overview
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid (CAS 168293-14-9) is a natural product characterized by a lanostane skeleton with a conjugated diene system in rings B and C, a hydroxyl group at the C-16α position, an acetyl group at the C-3 position, and a carboxylic acid side chain[4]. While this molecule can be obtained through isolation from natural sources, a robust synthetic route is essential for generating analogues for structure-activity relationship (SAR) studies and further pharmacological evaluation.
Our synthetic approach is designed for efficiency and control, leveraging the inherent reactivity of the triterpenoid scaffold. The retrosynthetic analysis breaks the synthesis into two key transformations:
-
Regioselective C-16α Allylic Hydroxylation: Introduction of a hydroxyl group at the C-16 position of dehydrotrametenolic acid.
-
Selective C-3 O-Acetylation: Acetylation of the C-3 hydroxyl group in the presence of the newly installed C-16 hydroxyl and the C-21 carboxylic acid.
This strategy is summarized in the retrosynthetic diagram below.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Regioselective C-16α Allylic Hydroxylation
Principle and Rationale
The introduction of a hydroxyl group at the C-16 position leverages its allylic relationship to the Δ⁷ and Δ⁹⁽¹¹⁾ double bonds of the dehydrotrametenolic acid core. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, renowned for its ability to perform highly regioselective allylic oxidations on complex terpenoid and steroid skeletons[5][6].
Mechanism Insight: The reaction proceeds through a concerted ene reaction, where the SeO₂ acts as the enophile, followed by a[7][8]-sigmatropic rearrangement of the intermediate allylselenite ester. This sequence regenerates the double bond in its original position and, after hydrolysis, yields the allylic alcohol[7][9][10].
Stereoselectivity: The stereochemical outcome (α-hydroxylation) is dictated by steric hindrance. The lanostane skeleton is characterized by the presence of β-oriented methyl groups at C-10 and C-13. Consequently, the reagent approaches the steroid nucleus from the less hindered α-face, resulting in the desired 16α-hydroxy product. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) is a common practice to improve yields and simplify purification[11].
Detailed Experimental Protocol
Protocol: Synthesis of 16α-Hydroxydehydrotrametenolic acid
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dehydrotrametenolic acid (1.0 eq) in a 10:1 mixture of dioxane and water.
-
Reagent Addition: Add selenium dioxide (1.2 eq) to the solution. Alternative: Use a catalytic amount of SeO₂ (0.1 eq) with TBHP (1.5 eq) for a milder reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the black selenium precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 16α-hydroxydehydrotrametenolic acid.
Characterization
The product should be characterized to confirm its structure:
-
¹H NMR: Appearance of a new signal for the proton at C-16 (a multiplet around δ 4.0-4.5 ppm) and the disappearance of one of the original C-16 methylene protons.
-
¹³C NMR: Appearance of a new signal for the carbon bearing the hydroxyl group (C-16) in the range of δ 70-80 ppm.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the addition of one oxygen atom to the starting material (M+16).
Part II: Selective C-3 O-Acetylation
Principle and Rationale
The final step is the acetylation of the C-3 hydroxyl group. Triterpenoids commonly possess a secondary hydroxyl group at the C-3 position which is sterically accessible and reactive[12]. In our intermediate, we have three potentially reactive sites for acetylation: the C-3 hydroxyl, the C-16 hydroxyl, and the C-21 carboxylic acid.
Selectivity:
-
C-3 vs. C-16: The equatorial C-3 hydroxyl group is significantly more accessible than the axial C-16α hydroxyl group, which is sterically shielded by the core of the molecule and the C-13 methyl group. This steric difference allows for selective acetylation at C-3 under controlled conditions.
-
Hydroxyl vs. Carboxylic Acid: While the carboxylic acid can react with acetic anhydride to form a mixed anhydride, this species is typically unstable and will revert to the carboxylic acid upon aqueous work-up.
The standard and highly effective method for this transformation is the use of acetic anhydride in pyridine. Pyridine acts as both the solvent and a basic catalyst.
Detailed Experimental Protocol
Protocol: Synthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid
-
Preparation: Dissolve 16α-hydroxydehydrotrametenolic acid (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up:
-
Quench the reaction by slowly adding crushed ice.
-
Add 1M HCl to neutralize the pyridine until the pH is ~2.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous copper (II) sulfate solution (to remove residual pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white crystalline powder[1].
Characterization
Confirmation of the final product is achieved through:
-
¹H NMR: Appearance of a sharp singlet around δ 2.0-2.1 ppm corresponding to the acetyl methyl protons. A downfield shift of the C-3 proton signal is also expected.
-
IR Spectroscopy: Appearance of a new ester carbonyl stretch (~1735 cm⁻¹) in addition to the carboxylic acid carbonyl stretch (~1700 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the addition of 42 Da (C₂H₂O) to the mass of the intermediate. The observed mass should align with the formula C₃₂H₄₈O₅[4][13].
Quantitative Data and Workflow Summary
Data Presentation
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | Dehydrotrametenolic acid | SeO₂, Dioxane/H₂O | 16α-Hydroxydehydrotrametenolic acid | 50-70% |
| 2 | 16α-Hydroxydehydrotrametenolic acid | Acetic Anhydride, Pyridine | 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 80-95% |
Experimental Workflow Visualization
Caption: High-level experimental workflow for the two-step synthesis.
References
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Miettinen, M., et al. (2019). Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds. Journal of Biological Chemistry, 294(49), 18662-18673. [Link]
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Xiao, S., et al. (2015). Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis. Chinese Chemical Letters, 26(6), 757-760. [Link]
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Murray, A. P., et al. (2018). Oxidation at C-16 enhances butyrylcholinesterase inhibition in lupane triterpenoids. Bioorganic Chemistry, 79, 301-309. [Link]
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Lie Ken Jie, M. S. F., & Lam, C. K. (1996). Allylic mono- and di-hydroxylation of isolated double bonds with selenium dioxide–tert-butyl hydroperoxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 805-811. [Link]
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Bäckvall, J. E. (1991). Formation of C-O Bonds by Allylic Oxidation with Selenium(IV) Oxide. In Comprehensive Organic Synthesis (pp. 679-687). Pergamon. [Link]
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Mugesh, G., & Singh, H. B. (2000). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Chemical Reviews, 100(2), 755-804. [Link]
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Ganja, E. A., et al. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 543. [Link]
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Cook, B. T., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. PLoS ONE, 13(8), e0201842. [Link]
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Luo, D., et al. (2021). Discovery of four modified classes of triterpenoids delineated a metabolic cascade: compound characterization and biomimetic synthesis. Organic Chemistry Frontiers, 8(17), 4748-4756. [Link]
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Formulation of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid for Experimental Use: Application Notes and Protocols
Introduction: Navigating the Formulation of a Novel Triterpenoid
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a pentacyclic triterpenoid with demonstrated anti-inflammatory properties, inhibiting nitric oxide (NO) production and iNOS expression in vitro.[1][2] As with many promising natural products, its progression from discovery to meaningful biological assessment is critically dependent on appropriate formulation. Triterpenoids are notoriously hydrophobic, a characteristic that presents a significant hurdle for achieving the aqueous solubility required for both in vitro and in vivo experimental models.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for experimental use. It moves beyond a simple recitation of steps to provide the underlying rationale for methodological choices, ensuring that the resulting formulations are both effective and reproducible. We will address the preparation of stock solutions for in vitro assays and delve into more complex formulations required for in vivo animal studies, with a focus on scientific integrity and practical application.
Part 1: Physicochemical Properties and Pre-Formulation Considerations
A thorough understanding of the compound's properties is the foundation of any successful formulation strategy. Key characteristics of this compound are summarized below.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₃₂H₄₈O₅ | [4][5] |
| Molecular Weight | 512.7 g/mol | [4][5] |
| Appearance | White crystalline powder | [2] |
| Solubility (Qualitative) | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water. | [1][2][6] |
| Purity | Typically >95% (HPLC) | [2][4] |
The hydrophobic nature, indicated by its solubility profile, is the primary challenge to address. The presence of an acetyl group at the C-3 position may slightly increase its lipophilicity compared to the parent compound. However, this ester linkage also introduces a potential point of instability, particularly to hydrolysis in non-neutral aqueous environments.[7][8][9]
Workflow for Formulation Strategy Selection
The choice of formulation depends directly on the experimental system. The following decision tree illustrates a logical approach to selecting an appropriate strategy.
Caption: Decision workflow for formulation strategy.
Part 2: Protocols for In Vitro Experimentation
For cell-based assays, the standard approach is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for in vitro screening.[10] A concentration of 10 mM is a common standard for stock solutions, allowing for a wide range of final concentrations to be tested while keeping the final DMSO concentration in the assay low. It is critical to maintain the final DMSO concentration in cell culture below 0.5% (v/v), as higher concentrations can induce cytotoxicity or affect cell differentiation.[10]
Materials:
-
This compound (purity >95%)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Molecular Weight (MW) = 512.7 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass = Concentration × Volume × MW = 0.010 mol/L × 0.001 L × 512.7 g/mol = 0.005127 g = 5.13 mg
-
-
Weighing: Accurately weigh approximately 5.13 mg of the compound into a sterile tube. Record the exact weight.
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the compound. For example, if you weighed exactly 5.13 mg, add 1.0 mL of DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[6]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months when stored properly.[6]
-
-
Quality Control: Before use, visually inspect the thawed aliquot for any signs of precipitation. If crystals are present, warm gently and vortex to redissolve.
Part 3: Protocols for In Vivo Experimentation
In vivo studies demand more complex formulations to ensure biocompatibility, safety, and effective delivery to the target site. Simple DMSO solutions are generally unsuitable for direct in vivo administration, especially intravenously, due to toxicity concerns.[10]
Protocol 3.1: Co-Solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration
Rationale: A co-solvent system is a common and relatively straightforward method to solubilize hydrophobic compounds for animal studies.[11] This approach combines a primary organic solvent with other less toxic, water-miscible vehicles to improve solubility and reduce the toxicity of the overall formulation. A combination of DMSO, polyethylene glycol (PEG), and a surfactant like Tween 80 is a well-established system. PEG 300 or 400 are frequently used due to their low toxicity and suitable viscosity.
Materials:
-
10 mM DMSO stock solution of the compound (from Protocol 2.1)
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
Procedure:
-
Vehicle Preparation: The final vehicle composition must be determined based on the required dose and solubility, but a common starting point is a 10:40:50 ratio of DMSO:PEG 300:Saline. The addition of a small amount of Tween 80 (1-5%) can further improve solubility and stability.
-
Formulation Steps (Example for a 10 mg/kg dose in a mouse):
-
Assumption: Mouse weight = 25 g; Dosing volume = 10 mL/kg.
-
Total dose: 10 mg/kg × 0.025 kg = 0.25 mg.
-
Total volume to inject: 10 mL/kg × 0.025 kg = 0.25 mL = 250 µL.
-
Final concentration needed: 0.25 mg / 0.25 mL = 1 mg/mL.
-
-
Mixing (Aseptic Technique):
-
In a sterile tube, first add the required volume of the compound's DMSO stock solution.
-
Add the PEG 300 and vortex well to ensure complete mixing.
-
Add the Tween 80 (if used) and vortex again.
-
Finally, add the sterile saline or PBS dropwise while continuously vortexing to prevent precipitation. This is a critical step; rapid addition of the aqueous phase can cause the compound to crash out of solution.
-
-
Final Checks:
-
The final formulation should be a clear, homogenous solution.
-
Prepare the formulation fresh on the day of use.
-
Always administer a vehicle-only control group in your animal studies to account for any effects of the formulation components themselves.
-
Protocol 3.2: Lipid-Based Formulation (Nanoemulsion) for Intravenous (IV) Administration
Rationale: For intravenous administration, formulations must be sterile, isotonic, and free of particulates to prevent embolism and severe toxicity. Lipid-based drug delivery systems, such as nanoemulsions, are highly effective for delivering hydrophobic drugs intravenously.[12][13] They encapsulate the drug within lipid droplets, improving solubility, stability, and potentially altering its pharmacokinetic profile.[14] This protocol describes a basic thin-film hydration method followed by extrusion to create a nanoemulsion.
Caption: Workflow for preparing a lipid-based nanoemulsion.
Materials:
-
This compound
-
Soybean oil or other suitable oil (sterile)
-
Lecithin (e.g., soy lecithin, as an emulsifier), high purity
-
Glycerol (for isotonicity)
-
Chloroform or a similar volatile organic solvent
-
Sterile water for injection (WFI)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Lipid Phase Preparation:
-
In a round-bottom flask, dissolve a precise amount of the compound, lecithin, and soybean oil in chloroform. The ratios of these components need to be optimized, but a starting point could be a 1:10:20 weight ratio of drug:lecithin:oil.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner surface of the flask.
-
-
Hydration:
-
Prepare the aqueous phase consisting of sterile WFI with glycerol (e.g., 2.25% w/v) to make the final solution isotonic.
-
Add the aqueous phase to the flask containing the lipid film.
-
Hydrate the film by gentle rotation at a temperature above the lipid's phase transition temperature for approximately 1 hour. This will form a coarse emulsion of multilamellar vesicles.
-
-
Size Reduction and Homogenization:
-
Sonication: Subject the coarse emulsion to high-energy sonication to break down the large lipid particles into smaller ones.
-
Extrusion: Repeatedly pass the sonicated emulsion through a lipid extruder fitted with a polycarbonate membrane (e.g., 100 nm) to produce a nanoemulsion with a uniform and defined particle size.
-
-
Sterilization:
-
Characterization and Quality Control:
-
The final product should be characterized for particle size, zeta potential, and drug encapsulation efficiency using appropriate analytical techniques (e.g., dynamic light scattering, HPLC).
-
The formulation should be a stable, milky-white emulsion with no visible particulates.
-
Conclusion and Best Practices
The successful experimental application of this compound hinges on overcoming its inherent hydrophobicity. For in vitro studies, a straightforward DMSO stock solution is generally sufficient, provided the final solvent concentration is carefully controlled. For in vivo research, more sophisticated formulations are mandatory. The choice between a co-solvent system and a lipid-based nanoemulsion will depend on the route of administration, the required dose, and the specific aims of the study.
Researchers must validate any chosen formulation for solubility, stability, and biocompatibility within their specific experimental context. It is imperative to always include a vehicle control group in animal studies to unequivocally attribute observed effects to the compound itself, rather than the formulation components. By applying the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations to accurately investigate the biological potential of this promising triterpenoid.
References
-
PHARMD GURU. (n.d.). 12. STERILIZATION METHODS FOR ALL PHARMACEUTICAL PRODUCTS. Available at: [Link]
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Katsarou, A., et al. (2022). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. PMC. Available at: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Furtado, N. A., et al. (2017). Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies. MDPI. Available at: [Link]
-
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available at: [Link]
-
Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]
-
Afton Scientific. (2023). Guide to Sterilization Methods for Ready-to-Use Components. Available at: [Link]
-
Senieer. (n.d.). Sterilization Methods And Selection Of Sterile Drugs. Available at: [Link]
-
International Journal of Veterinary Science. (n.d.). Nanoformulations of Pentacyclic Triterpenoids: Chemoprevention and Anticancer. Available at: [Link]
-
MDPI. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. Available at: [Link]
-
Cannon, J. B. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Available at: [Link]
-
PubMed. (n.d.). [Effects of triterpenoids in fatty products on liver condition of laboratory animals with acute toxic hepatitis]. Available at: [Link]
-
Research Journal of Pharmacology and Pharmacodynamics. (n.d.). Basic Concepts of Sterilization Techniques. Available at: [Link]
-
ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Available at: [Link]
-
Bitesize Bio. (2025). 6 Powerful Laboratory Sterilization Methods In Microbiology. Available at: [Link]
-
Cannon, J. B. (2011). Strategies to formulate lipid-based drug delivery systems. ResearchGate. Available at: [Link]
-
Gorka, A., et al. (n.d.). Progress in Antimelanoma Research of Natural Triterpenoids and Their Derivatives: Mechanisms of Action, Bioavailability Enhancement and Structure Modifications. MDPI. Available at: [Link]
-
Powell, M. F., et al. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Pharmaceutical Research. Available at: [Link]
-
BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid. Available at: [Link]
- Google Patents. (n.d.). US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes.
-
Al-Harrasi, A., et al. (2016). Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). (PDF) Biological Activities and Stability of a Standardized Pentacyclic Triterpene Enriched Centella asiatica Extract. Available at: [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Available at: [Link]
-
NIH. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Available at: [Link]
-
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubMed. (n.d.). Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside virgaureasaponin 1. Available at: [Link]
-
Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PMC. Available at: [Link]
-
MDPI. (n.d.). Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. Available at: [Link]
Sources
- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]
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- 3. ijvets.com [ijvets.com]
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- 5. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Welcome to the technical support center for the extraction of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to improve the yield and purity of this valuable triterpenoid.
Introduction
This compound is a lanostane-type triterpenoid that has been isolated from the medicinal fungus Poria cocos[1][2][3]. It has demonstrated noteworthy anti-inflammatory properties by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated cells[1][2][3]. As with many natural products, achieving a high-yield extraction can be challenging. This guide provides a structured approach to troubleshooting common issues and optimizing your extraction protocol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during the extraction of this compound.
Q1: My extraction yield is consistently low. What are the most likely causes?
A1: Low yield is a common problem in natural product extraction and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Inappropriate Solvent System: The polarity of your extraction solvent is critical. This compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1][3]. However, for initial extraction from the fungal matrix, a binary solvent system such as ethanol-water or methanol-water is often more effective. The water helps to swell the fungal cell walls, improving mass transfer of the target compound into the solvent[4].
-
Suboptimal Extraction Temperature: Temperature plays a dual role in extraction. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds like triterpenoids[5][7].
-
Insufficient Extraction Time: The extraction process needs to be long enough to allow for the complete diffusion of the target compound from the biomass into the solvent.
-
Inadequate Sample Preparation: The physical state of your starting material significantly impacts extraction efficiency.
Q2: I'm observing significant batch-to-batch variability in my yield. How can I improve consistency?
A2: Inconsistent results often point to a lack of standardization in the experimental workflow.
-
Variability in Starting Material: The concentration of secondary metabolites in fungi can vary depending on the growth conditions and harvest time[11].
-
Inconsistent Extraction Procedure: Minor deviations in your extraction protocol can lead to significant differences in yield.
-
Solvent Purity: Impurities in your solvents can react with or degrade the target compound.
-
Recommendation: Use high-purity, HPLC-grade solvents to minimize the risk of side reactions[4].
-
Q3: My final extract contains many impurities. What purification strategies do you recommend?
A3: A crude extract will inevitably contain a mixture of compounds. A multi-step purification process is often necessary.
-
Liquid-Liquid Partitioning: This is a good initial step to separate compounds based on their polarity.
-
Recommendation: After initial extraction, you can partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate polar and non-polar compounds.
-
-
Column Chromatography: This is a powerful technique for separating individual compounds from a complex mixture.
-
Recommendation: Silica gel column chromatography is a common method for purifying triterpenoids. However, be aware that prolonged contact with silica gel can sometimes lead to degradation[14]. Stepwise elution with a gradient of solvents (e.g., hexane-ethyl acetate) can effectively separate compounds of different polarities.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to isolate this compound and its analogues from Poria cocos[1][3].
-
Recommendation: If available, HSCCC is an excellent method for achieving high purity without the use of a solid stationary phase, which can cause irreversible adsorption of the sample.
-
Q4: Could my extraction method itself be causing degradation of the triterpenoid?
A4: Yes, certain extraction techniques can be too harsh for relatively sensitive compounds.
-
Heat-Related Degradation: Traditional methods like Soxhlet extraction, which involve prolonged exposure to high temperatures, can degrade thermolabile triterpenoids[4][15].
-
Recommendation: Consider modern extraction techniques that operate at lower temperatures or for shorter durations.
-
-
Oxidation: Exposure to oxygen, especially in the presence of heat or light, can lead to the oxidation of triterpenoids[4].
-
Recommendation: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) and protect your sample from light. Adding an antioxidant to the extraction solvent may also be beneficial if it doesn't interfere with downstream applications[4].
-
-
pH-Induced Degradation: Extreme pH conditions can cause instability or isomerization of your target compound.
-
Recommendation: Buffer your extraction solvent to a neutral or slightly acidic pH (e.g., pH 5.8-7.0) to maintain the stability of the triterpenoid[4].
-
Experimental Protocols & Workflows
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a starting point for optimizing the extraction using UAE, a method known for its efficiency at lower temperatures[4].
-
Sample Preparation:
-
Dry the sclerotia of Poria cocos at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Mix the powdered fungal material with 80% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at a temperature of 45°C for 50 minutes with an ultrasonic power of 150 W. These are starting parameters and should be optimized.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Re-extract the residue twice more with the same solvent and conditions.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Quantification:
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low extraction yield.
Caption: Troubleshooting workflow for low extraction yield.
Purification Workflow Diagram
This diagram outlines a general workflow for the purification of the target compound from the crude extract.
Caption: General purification workflow for the target compound.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Typical Temperature | Typical Duration | Advantages | Disadvantages |
| Soxhlet Extraction | High (Boiling point of solvent) | Long (6-24 hours) | High extraction efficiency for some compounds | Potential for thermal degradation of labile compounds[4][15] |
| Ultrasound-Assisted Extraction (UAE) | Low to Moderate (30-60°C) | Short (30-60 minutes) | Reduced extraction time and temperature, improved efficiency[4][6] | Can generate heat, potentially affecting thermolabile compounds if not controlled[15] |
| Microwave-Assisted Extraction (MAE) | Moderate to High | Very Short (minutes) | Rapid extraction, reduced solvent consumption | Requires specialized equipment, potential for localized overheating[4] |
| Supercritical Fluid Extraction (SFE) | Low (e.g., 40-60°C) | Variable | Environmentally friendly (uses CO2), suitable for thermolabile compounds | High equipment cost, may require a co-solvent for polar compounds[4][10] |
Table 2: Factors Influencing Extraction Yield and Recommended Starting Points
| Parameter | Influence on Yield | Recommended Starting Point |
| Solvent Concentration | Significant; affects polarity and solubility | 70-95% Ethanol or Methanol[5][7] |
| Solid-to-Liquid Ratio | Important; impacts concentration gradient | 1:10 to 1:25 (g/mL)[8][16] |
| Extraction Temperature | Significant; balances solubility and stability | 40-50°C[5][8] |
| Extraction Time | Method-dependent; needs to be sufficient for diffusion | 45-60 minutes for UAE[5][6] |
| Particle Size of Biomass | Important; smaller particles increase surface area | 40-60 mesh |
References
-
BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. Retrieved from [Link]
-
Couto, R. O., et al. (2018). Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology. Food & Function, 9(1), 209-226. Retrieved from [Link]
-
Pandey, A., et al. (2014). Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology. Industrial Crops and Products, 62, 150-157. Retrieved from [Link]
-
Li, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. Foods, 12(8), 1629. Retrieved from [Link]
-
Chen, Y., et al. (2022). Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components. Foods, 11(15), 2269. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent selection impacts extraction of secondary metabolites. Retrieved from [Link]
-
Li, H., et al. (2023). Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development. Foods, 12(17), 3258. Retrieved from [Link]
-
Rodrigues, C., et al. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. Journal of Fungi, 9(9), 882. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of extraction time on the triterpenoid content. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential. Retrieved from [Link]
-
Maximum Academic Press. (n.d.). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid datasheet. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Bucar, F., et al. (2013). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525-545. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Retrieved from [Link]
-
Frontiers. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Retrieved from [Link]
-
DIGIBUG Principal. (2021, March 22). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Retrieved from [Link]
-
Biotech Hub Africa. (n.d.). 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid. Retrieved from [Link]
Sources
- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]
- 3. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 16. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid Separation
Welcome to the technical support center for the HPLC analysis of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we synthesize our expertise to deliver a self-validating system for robust and reproducible HPLC method development.
I. Understanding the Analyte: this compound
This compound is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities, including anti-inflammatory effects.[1] Its chemical structure includes a carboxylic acid moiety, which is the primary determinant of its acidic nature and a critical factor in developing a successful HPLC separation method.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈O₅ | [2][3] |
| Molecular Weight | 512.7 g/mol | [2][3] |
| Compound Type | Triterpenoid Acid | [2][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the HPLC analysis of this compound.
Q1: What is the recommended starting HPLC column and mobile phase for the separation of this compound?
A1: For the separation of triterpenoid acids like this compound, a reversed-phase C18 column is the most common and effective choice. A good starting point would be a C18 column with dimensions of 4.6 x 150 mm and a 5 µm particle size.
For the mobile phase, a gradient elution is generally preferred to achieve a good balance between resolution and analysis time, especially when dealing with complex mixtures. We recommend starting with a mobile phase consisting of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.05% phosphoric acid).
-
Solvent B: Acetonitrile or Methanol.
The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group on your analyte, which leads to better peak shape and more reproducible retention times.
Q2: I am not getting a good signal for my compound. What is the optimal UV detection wavelength?
A2: Many triterpenoids lack strong chromophores and, as a result, exhibit low UV absorbance. For related triterpenoid acids isolated from Poria cocos, successful detection has been achieved using a dual-wavelength approach, with monitoring at both 210 nm and 241 nm . We recommend starting your analysis by acquiring spectra at both wavelengths. If your HPLC system has a photodiode array (PDA) detector, you can assess the entire UV spectrum of your peak to determine the wavelength of maximum absorbance. If a PDA detector is not available, running initial experiments at both 210 nm and 241 nm is a sound strategy.
Q3: My peak is showing significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC and can be caused by several factors:
-
Secondary Interactions with Silanols: The stationary phase in silica-based columns has residual silanol groups that can be ionized at higher pH values. These ionized silanols can interact with your acidic analyte, causing peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH < 4) to keep the silanol groups protonated. Using a high-purity, end-capped C18 column can also minimize these interactions.[6]
-
-
Insufficient Mobile Phase Buffering: If the pH of your sample solvent is significantly different from the mobile phase, it can cause localized pH changes in the column, leading to peak distortion.
-
Solution: Ensure your mobile phase has sufficient buffering capacity. A buffer concentration of 10-25 mM is typically adequate for most applications.[6] It is also good practice to dissolve your sample in the initial mobile phase composition.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.
-
Q4: My retention times are shifting between runs. How can I improve reproducibility?
A4: Retention time instability can be frustrating. Here are the most common culprits and their solutions:
-
Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.
-
Solution: Prepare your mobile phase carefully and consistently. If you are mixing solvents manually, be precise with your measurements. Ensure your solvents are properly degassed to prevent bubble formation in the pump.
-
-
Column Temperature: Fluctuations in column temperature can cause retention time drift.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially in gradient elution, is a frequent cause of retention time shifts in the initial runs.
-
Solution: Ensure your column is fully equilibrated with the starting mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.
-
III. Troubleshooting Guide
This section provides a systematic approach to resolving common problems you may encounter during method development and routine analysis.
Problem 1: Poor Resolution
Symptoms:
-
Overlapping peaks.
-
Inability to baseline separate the target analyte from other components.
Workflow for Troubleshooting Poor Resolution:
Caption: A systematic workflow for troubleshooting poor peak resolution.
Detailed Troubleshooting Steps for Poor Resolution:
-
Optimize the Gradient: If you are using a steep gradient, try making it shallower around the elution time of your target analyte. This will increase the separation window for closely eluting peaks.
-
Change the Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and may resolve co-eluting peaks.
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity. Try running your analysis at different temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.
-
Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of critical pairs. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
Consider a Different Stationary Phase: If the above steps do not provide the desired resolution, you may need to try a column with a different stationary phase chemistry. For triterpenoids, phenyl-hexyl or cyano phases can offer alternative selectivities to a standard C18 column.
Problem 2: Peak Fronting
Symptom: The peak has a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions for Peak Fronting:
| Cause | Explanation | Solution |
| Sample Overload | Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet. | Dilute the sample and re-inject. If the peak shape becomes symmetrical, the original sample was overloaded. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | A void at the head of the column can lead to peak distortion, including fronting. | If the problem persists with different samples and appropriate sample solvents, the column may be degraded and require replacement. |
IV. Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
-
Column Selection:
-
Start with a high-quality reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water with 0.1% formic acid. Filter through a 0.45 µm membrane filter.
-
Solvent B: HPLC-grade acetonitrile.
-
Degas both solvents thoroughly before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: 210 nm and 241 nm
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
-
Method Optimization:
-
Based on the initial chromatogram, adjust the gradient slope to improve the resolution of the target peak.
-
If peak shape is poor, ensure the mobile phase pH is sufficiently low.
-
If resolution is still inadequate, experiment with methanol as the organic modifier.
-
V. References
Sources
- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 3-O-Acetyl-16a-hydroxytrametenolic acid | C32H50O5 | CID 15226712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
Technical Support Center: Stability Testing of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
Welcome to the technical support center for the stability testing of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the stability of this complex triterpenoid in various solvents.
I. Introduction to this compound and Its Stability
This compound is a triterpenoid that has garnered interest for its potential biological activities, including anti-inflammatory properties.[1][2] As with any compound intended for pharmaceutical or research applications, understanding its stability profile is critical. The presence of an acetyl ester and a hydroxyl group suggests potential susceptibility to hydrolysis and oxidation, respectively.
This guide will walk you through the essential considerations for designing and troubleshooting stability studies for this molecule in solution.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Given its structure, the two most probable degradation pathways are:
-
Hydrolysis: The acetyl ester at the C-3 position is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 16alpha-hydroxydehydrotrametenolic acid and acetic acid.
-
Oxidation: Triterpenoids can be susceptible to oxidation, particularly at allylic positions or other reactive sites on the molecule.[3][4] The presence of multiple double bonds and a hydroxyl group may increase this susceptibility.
Q2: Which solvents are recommended for preparing stock solutions and for long-term storage?
A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][5] For stock solutions, DMSO is a common choice due to its high solubilizing power. However, for long-term storage, it is advisable to use aprotic solvents like acetone or ethyl acetate and store at low temperatures (-20°C or -80°C) to minimize hydrolysis.[6] Always protect solutions from light.
Q3: What are the initial steps for setting up a stability study in a new solvent?
A3: Begin with a forced degradation study.[7][8] This involves exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, and light) to rapidly identify potential degradation products and establish a stability-indicating analytical method.[7][9] This is a crucial first step before proceeding to long-term stability studies under ICH (International Council for Harmonisation) conditions.[10][11][12][13]
Q4: My HPLC analysis shows poor peak shape for the parent compound. What could be the cause?
A4: Poor peak shape (e.g., tailing or fronting) can be due to several factors:
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[14][15]
-
pH of the Mobile Phase: For acidic compounds like this one, the pH of the mobile phase should be adjusted to at least two units away from the compound's pKa to ensure it is in a single ionic form.[14]
-
Column Overload: Injecting too much sample can saturate the column. Try diluting your sample.[14]
III. Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
Issue: You observe new peaks appearing in your HPLC chromatogram over the course of your stability study, indicating degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected HPLC peaks.
Detailed Steps & Rationale:
-
Analyze a Blank: Always inject your solvent blank to rule out contamination from the solvent itself or from the HPLC system.
-
Mass Balance Assessment: A key principle in stability testing is mass balance.[8] The loss in the main peak area should be accounted for by the appearance of degradation product peaks. If not, it could indicate the formation of non-UV active products or products that are not eluting from the column.
-
Forced Degradation Comparison: Compare the chromatograms from your stability sample with those from your forced degradation studies (acid, base, oxidative, thermal, photolytic). This is the fastest way to tentatively identify the nature of the degradation product.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your parent compound. A non-homogenous peak indicates a co-eluting impurity.
-
Structural Elucidation: If the degradation product is significant and unknown, techniques like LC-MS and NMR will be necessary for structural elucidation.
Guide 2: Loss of Compound Purity with No Obvious Degradation Peaks
Issue: The peak area of your parent compound is decreasing over time, but you do not see any significant new peaks appearing in the chromatogram.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Precipitation | The compound may be precipitating out of solution over time, especially if the solution is stored at low temperatures. | Visually inspect the sample for precipitate. Gently warm and vortex the sample before injection. Consider a different solvent or a lower concentration. |
| Adsorption | The compound may be adsorbing to the surface of the sample vial (glass or plastic). | Try using silanized glass vials or different types of plastic vials (e.g., polypropylene). |
| Formation of Non-UV Active Degradants | The degradation products may lack a chromophore and therefore are not detected by a UV detector. | Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.[16][17] |
| Formation of Volatile Degradants | A degradation pathway could be producing volatile products that are not retained on the HPLC column. | This is less likely for this large molecule but can be investigated with headspace GC-MS if suspected. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study to understand the degradation pathways of this compound.
Objective: To generate potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA or UV detector and a C18 column
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection. The ester is likely more sensitive to base, so milder conditions are a good starting point.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10]
-
Analysis: Analyze all samples by HPLC, comparing them to an untreated control solution. Aim for 5-20% degradation of the main peak to ensure that the secondary degradation products are not being formed.
Caption: Forced degradation experimental workflow.
V. References
-
3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 - BioCrick. (n.d.). Retrieved January 14, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved January 14, 2026, from [Link]
-
ICH releases overhauled stability guideline for consultation | RAPS. (2025, April 17). Retrieved January 14, 2026, from [Link]
-
Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 14, 2026, from [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved January 14, 2026, from [Link]
-
Q1A (R2) A deep dive in Stability Studies - YouTube. (2025, April 3). Retrieved January 14, 2026, from [Link]
-
This compound | C32H48O5 | CID 9983922. (n.d.). Retrieved January 14, 2026, from [Link]
-
Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC - NIH. (2021, March 16). Retrieved January 14, 2026, from [Link]
-
A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). Retrieved January 14, 2026, from [Link]
-
TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents. (n.d.). Retrieved January 14, 2026, from
-
Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent Isotope Effect | Chem-Station Int. Ed. (2024, April 27). Retrieved January 14, 2026, from [Link]
-
Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters - American Chemical Society. (n.d.). Retrieved January 14, 2026, from [Link]
-
Oxidation at C-16 enhances butyrylcholinesterase inhibition in lupane triterpenoids. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent effects on esterification equilibria | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]
-
Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside virgaureasaponin 1 - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 14, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 14, 2026, from [Link]
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Retrieved January 14, 2026, from [Link]
-
-
The triterpene resinols and related acids. Part XIV. The oxidation of acetylursolic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
-
(PDF) Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - ResearchGate. (2022, March 31). Retrieved January 14, 2026, from [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]
-
Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids - ResearchGate. (2025, October 15). Retrieved January 14, 2026, from [Link]
-
Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
-
Journal articles: 'Hydrolysis of triterpene' - Grafiati. (2025, June 5). Retrieved January 14, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 14, 2026, from [Link]
-
Triterpenoid biosynthetic pathway. After the cyclization of... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Biocatalysis in the Chemistry of Lupane Triterpenoids - PubMed. (2021, April 14). Retrieved January 14, 2026, from [Link]
-
Novel acylated triterpene glycosides from Muraltia heisteria - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed. (2016, August 4). Retrieved January 14, 2026, from [Link]
-
Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
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- 2. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]
- 3. Oxidation at C-16 enhances butyrylcholinesterase inhibition in lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 139. The triterpene resinols and related acids. Part XIV. The oxidation of acetylursolic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]
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- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 15. scribd.com [scribd.com]
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- 17. documents.thermofisher.com [documents.thermofisher.com]
Preventing degradation of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid during storage.
Technical Support Center: Stability of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
Welcome to the technical support center for this compound (CAS 168293-14-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable triterpenoid during storage. By understanding its stability profile, you can ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key structural features?
This compound is a complex pentacyclic triterpenoid, a class of natural products with over 14,000 known structures.[1][2] Its core structure is derived from a lanostane-type skeleton. Key functional groups that influence its stability include:
-
A 3-O-acetyl ester group: This ester linkage is a primary site for potential hydrolysis.
-
A 16-alpha-hydroxyl group: Alcohols can be susceptible to oxidation.
-
A carboxylic acid moiety: This group can influence solubility and participate in acid-base reactions.
-
Multiple double bonds within the ring structure and side chain, which are potential sites for oxidation.
This compound has demonstrated anti-inflammatory activity, making its stability crucial for pharmacological studies.[3][4]
Q2: What are the primary factors that cause the degradation of this compound during storage?
Based on its structure, the primary degradation pathways are hydrolysis and oxidation.[5][6]
-
Hydrolysis: The 3-O-acetyl ester is susceptible to cleavage when exposed to moisture, a reaction that can be catalyzed by acidic or basic conditions.[5][6] This would result in the formation of 16alpha-hydroxydehydrotrametenolic acid and acetic acid. Alkaline conditions, in particular, promote a rapid and irreversible hydrolysis known as saponification.[6][7][8]
-
Oxidation: The presence of oxygen, especially when combined with exposure to light or elevated temperatures, can lead to the oxidation of the polycyclic structure.[9][10] This can result in a complex mixture of degradation products and a loss of biological activity.
-
Temperature: Elevated temperatures accelerate both hydrolysis and oxidation rates, significantly reducing the shelf-life of the compound.[9]
-
Light: As with many complex organic molecules, exposure to UV or visible light can provide the energy to initiate oxidative degradation.[9]
Q3: What are the ideal storage conditions for solid this compound?
To mitigate the risks of degradation, we recommend a multi-faceted approach to storage. The following table summarizes the recommended conditions for maintaining the purity of the solid compound.
| Parameter | Short-Term Storage ( < 1 month) | Long-Term Storage ( > 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C (Frozen) | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Sealed container | Under inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation. |
| Light | Amber vial or opaque container | Amber vial or opaque container, stored in the dark | Prevents light-induced (photolytic) degradation. |
| Moisture | Store in a desiccator | Store in a desiccator with a high-quality desiccant | Prevents hydrolysis of the acetyl ester group. |
Q4: I need to prepare a stock solution. What is the best solvent, and how should I store it?
The choice of solvent is critical for maintaining the stability of the compound in solution.
-
Recommended Solvents: this compound is soluble in organic solvents like DMSO, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[3][4] For biological assays, anhydrous DMSO or absolute ethanol are common choices.
-
Solvents to Avoid: Avoid using aqueous buffers or protic solvents with residual water for long-term storage, as this will promote hydrolysis. If aqueous solutions are required for an experiment, they should be prepared fresh and used immediately.
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture ingress.
-
Purging the headspace of the vial with argon or nitrogen before sealing can further protect against oxidation.
-
Troubleshooting Guide
Problem: My sample's purity has decreased, as confirmed by HPLC analysis. What are the likely causes?
A decrease in purity is a clear sign of degradation. Use the following guide to troubleshoot the potential cause.
| Observation in HPLC Chromatogram | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak | Hydrolysis: The resulting alcohol (de-acetylated product) is typically more polar than the parent ester. | Review storage conditions for moisture exposure. Ensure the compound was stored in a desiccator and that solvents for stock solutions were anhydrous. |
| Multiple new peaks, often unresolved | Oxidation: Oxidative degradation often produces a complex mixture of products. | Check if the sample was exposed to air or light. For future storage, ensure the container is purged with an inert gas and protected from light. |
| Broadening of the main peak | General Degradation: Could be a combination of factors or slow degradation over a long period. | Re-evaluate all storage parameters (temperature, light, moisture, atmosphere). Consider performing a formal stability study (see protocol below). |
Problem: The color of my solid sample has changed from white to off-white or yellowish. Is it degraded?
A change in color is often an indicator of chemical degradation, typically oxidation. While the compound is described as a white crystalline powder[4], the formation of oxidized chromophores can lead to a yellowish appearance. We strongly recommend re-analyzing the purity of the sample by a reliable analytical method, such as HPLC-UV, before use.[11]
Visualizing Degradation & Handling
To ensure the integrity of your sample, it is crucial to understand the potential chemical transformations and to follow a strict handling protocol.
Caption: Key degradation pathways for the compound.
Caption: Workflow for optimal sample preservation.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
A forced degradation study is essential for understanding the stability of a drug substance.[12][13][14] This protocol outlines a basic study to identify degradation products under various stress conditions, which is crucial for developing stability-indicating analytical methods.[15][16]
Objective: To intentionally degrade the compound and characterize the resulting products.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an HPLC vial.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Evaporate the solvent from 1 mL of stock solution and heat the solid residue at 80°C for 48 hours. Re-dissolve in methanol for analysis.
-
Photolytic Stress: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of HPLC-grade water and store at 4°C.
-
Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: Routine Purity Assessment by HPLC-UV
Objective: To quantify the purity of a stored sample.
Methodology:
-
Standard Preparation: Prepare a standard solution of known concentration (e.g., 0.1 mg/mL) using a reference standard of the compound in an appropriate solvent (e.g., methanol).
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A gradient might be necessary to resolve impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV scan, likely ~210 nm or ~245 nm depending on the chromophores).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and the sample. Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area % method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
- BioCrick. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9.
- ChemicalBook. (n.d.). 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9.
- BenchChem. (n.d.). Avoiding degradation of triterpenoid acids during extraction.
- CymitQuimica. (n.d.). 3-o-Acetyl-16 alpha-hydroxydehydrotrametenolic acid.
- PubChem. (n.d.). This compound.
- Reisman, S. E. (2018). Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Accounts of Chemical Research, 51(6), 1392–1402.
- da Silva, C. R., et al. (2020). Validated spectrophotometric method for quantification of total triterpenes in plant matrices. Chemical and Biological Technologies in Agriculture, 7(1).
- Biosynth. (n.d.). 3-o-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | 168293-14-9.
- Lona, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Thimmappa, R., et al. (2014). Evolution of Structural Diversity of Triterpenoids. Frontiers in Plant Science, 5.
- Petroski, W., et al. (2022). A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western North Carolina. Bioactive Compounds in Health and Disease, 5(4), 84-92.
- ResearchGate. (2015). Stability and Formation of Clusters of Lupane-Type Triterpenoids.
- Sun, H., et al. (2025). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by loading into chitosan aerogels.
- MedCrave. (2016). Forced Degradation Studies.
- Zhang, J., & Qu, F. (2013). Methods for Analysis of Triterpenoid Saponins. In Natural Products (pp. 3311-3323). Springer.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Triterpenoid Saponin Detection.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResearchGate. (2019). Evolution of Structural Diversity of Triterpenoids.
- MDPI. (2021).
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Augustin, J. M., et al. (2011). Molecular activities, biosynthesis and evolution of triterpenoid saponins. Phytochemistry, 72(6), 435-457.
- Ghosh, S. (2022). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Journal of Plant Biochemistry and Biotechnology, 31(3), 475-490.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Ferreira, J., et al. (2017). Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies. Molecules, 22(1), 41.
- Parvu, A. E., et al. (2024). An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates. International Journal of Molecular Sciences, 25(15), 8345.
- Lim, L. Y., & Wan, L. S. (1999). Storage of partially deacetylated chitosan films. Journal of applied polymer science, 71(3), 437-445.
- Clark, J. (2023). Hydrolysing Esters.
- University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from University of Calgary Chemistry website.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chemistry LibreTexts. (2022). Hydrolysis of Esters.
- Wang, Y., et al. (2022). Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves. Molecules, 27(19), 6545.
- Li, Y., et al. (2018). Acetylation of plantation softwood without catalysts or solvents. Wood Research, 63(4), 557-568.
- Oladele, I. O., et al. (2020). Acetylation Treatment for the Batch Processing of Natural Fibers: Effects on Constituents, Tensile Properties and Surface Morphology of Selected Plant Stem Fibers. Polymers, 12(12), 2959.
- ResearchGate. (2025).
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Interpreting complex NMR spectra of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid.
Technical Support Center: NMR Spectral Interpretation
Introduction: Navigating the Complexity of a Triterpenoid
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a pentacyclic triterpenoid natural product.[1][2] Triterpenoids are notorious in the field of structural elucidation for producing highly complex Nuclear Magnetic Resonance (NMR) spectra.[3][4][5] This complexity arises from a dense scaffold of sp³-hybridized carbons and protons, leading to severe signal overlap in standard one-dimensional (1D) ¹H NMR spectra, particularly in the aliphatic region (0.5–2.5 ppm).
This guide is structured as a technical support resource for researchers encountering these challenges. It provides answers to frequently asked questions, detailed troubleshooting for common issues, and step-by-step protocols for the advanced NMR experiments essential for complete structural assignment.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so difficult to interpret?
The core structure is a rigid, non-aromatic pentacyclic system with numerous stereocenters. This results in:
-
Signal Crowding: The majority of the 48 protons are attached to sp³ carbons, and their chemical shifts are compressed into a narrow range of the spectrum.
-
Complex Multiplicity: Protons on the ring system are often involved in complex spin systems, leading to multiplets that are difficult to resolve and interpret.
-
Overlapping Diastereotopic Protons: Many methylene (CH₂) groups contain diastereotopic protons, meaning they are chemically inequivalent and will appear as two separate signals, each with its own couplings, further complicating the spectrum.
Q2: What is the minimum set of NMR experiments required for a confident structural assignment?
For a molecule of this complexity, a 1D ¹H NMR spectrum alone is insufficient. A standard suite of experiments should include:
-
¹H NMR: To identify proton chemical shifts, integrals, and coupling patterns.
-
¹³C NMR: To determine the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds).[6][7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (one-bond correlation).[7][8]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for connecting molecular fragments across quaternary carbons.[6][8]
Q3: I have my initial ¹H NMR spectrum. Where should I begin my analysis?
Start by identifying the most distinct and easily assignable signals, which act as anchor points for further analysis:
-
Olefinic Protons: Look for signals in the downfield region (typically >5.0 ppm) corresponding to protons on carbon-carbon double bonds.
-
Protons on Carbons with Heteroatoms: The proton at C3 (bearing the acetyl group) and C16 (bearing the hydroxyl group) will be shifted downfield compared to other aliphatic protons.
-
Acetyl Methyl Protons: A sharp singlet integrating to 3H, typically around 2.0-2.1 ppm.[9]
-
Singlet Methyl Groups: The structure contains several tertiary methyl groups which will appear as sharp singlets. These are excellent starting points for HMBC analysis.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues researchers may face during the acquisition and interpretation of NMR data for this compound.
Q: The aliphatic region of my ¹H spectrum (0.8-2.5 ppm) is an unresolved "hump." How can I assign individual protons?
A: This is the most common challenge and is resolved using 2D NMR.
-
Causality: The high density of CH, CH₂, and CH₃ groups in similar chemical environments causes this severe signal overlap.
-
Solution: The primary tool to overcome this is the ¹H-¹³C HSQC experiment.[10] The HSQC spectrum spreads the proton signals along a second dimension based on the chemical shift of the carbon they are attached to. Since ¹³C spectra are typically much better resolved, the overlapping proton signals are separated from each other in the 2D plot, allowing for their individual identification.
-
Validation: Each cross-peak in an HSQC spectrum represents a direct one-bond connection between a proton and a carbon. This provides a direct and unambiguous link between the two spectra.
Q: I can't identify the quaternary carbons. They are missing from my HSQC and DEPT-135 spectra. How do I assign them?
A: Use the HMBC experiment to find long-range correlations.
-
Causality: Quaternary carbons have no attached protons, so they cannot be observed in experiments that rely on direct C-H bonds like HSQC or DEPT.
-
Solution: The ¹H-¹³C HMBC experiment is designed to show correlations between protons and carbons over multiple bonds (usually 2 or 3).[6][7] Look for correlations from easily identifiable protons (like the sharp singlets from methyl groups) to nearby carbons. A methyl proton singlet showing a cross-peak to a carbon signal that does not appear in the HSQC spectrum is strong evidence for a quaternary carbon.
-
Example Workflow:
-
Identify a sharp methyl singlet in the ¹H spectrum (e.g., H-23).
-
Find its corresponding row in the HMBC spectrum.
-
Look for cross-peaks in that row. You will see correlations to the carbon this methyl is attached to (C-4, a 3-bond correlation) and adjacent carbons (C-3, C-5, C-24).
-
By piecing together these correlations from multiple methyl groups, you can unambiguously assign all quaternary carbons in the skeleton.
-
Q: My sample concentration is low, resulting in poor signal-to-noise in my 2D spectra. What can I do?
A: Optimize acquisition parameters and sample preparation.
-
Causality: 2D NMR experiments, especially those involving ¹³C, are inherently less sensitive than 1D ¹H experiments and require more sample or longer acquisition times.[10]
-
Solutions:
-
Increase Number of Scans (NS): Signal increases with the square root of the number of scans. Doubling the acquisition time will not double the signal, but it will improve it. Be prepared for longer experiment times (several hours) for dilute samples.
-
Use an Appropriate Solvent: Ensure the compound is fully dissolved. For this molecule, deuterated chloroform (CDCl₃) or DMSO-d₆ are common choices.[11]
-
Spectrometer Tuning: Always ensure the probe is properly tuned and matched for both the ¹H and ¹³C channels before starting a 2D experiment.[10]
-
Use a Cryoprobe: If available, a cryogenically cooled probe can increase sensitivity by a factor of 3-4, significantly reducing experiment time.
-
Data Interpretation Workflow & Key Experiments
A systematic approach is critical for assembling the spectral data into a complete structure. The following workflow illustrates how different NMR experiments are logically connected.
Caption: Workflow for integrating 1D and 2D NMR data.
Expected Chemical Shift Data
The following table summarizes expected chemical shift ranges for key functionalities of this compound based on typical values for triterpenoids.[12][13][14]
| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Methyl Groups (C18, C19, etc.) | ¹H | 0.7 - 1.3 | Appear as sharp singlets. |
| ¹³C | 15 - 30 | ||
| Acetyl Group (-OCOCH₃ ) | ¹H | ~2.05 | Sharp singlet, integration of 3H. |
| ¹³C | ~21.3 | Methyl carbon. | |
| Acetyl Group (-OC OCH₃) | ¹³C | ~171.0 | Carbonyl carbon, no ¹H signal. |
| Carbinol Protons (H-3, H-16) | ¹H | 3.5 - 4.5 | Downfield due to electronegative oxygen. |
| Carbinol Carbons (C-3, C-16) | ¹³C | 70 - 85 | |
| Olefinic C=CH | ¹H | 5.0 - 5.5 | |
| ¹³C | 120 - 145 | ||
| Carboxylic Acid (-COOH ) | ¹H | 10 - 13 | Broad singlet, may exchange with D₂O. |
| Carboxylic Acid (-C OOH) | ¹³C | 175 - 185 |
Experimental Protocols
The following are generalized, step-by-step protocols for acquiring essential 2D NMR spectra. Parameters may need optimization based on the specific instrument and sample concentration.
Protocol 1: Acquiring a Gradient-Selected COSY Spectrum
-
Setup: Load a fully assigned 1D ¹H spectrum.
-
Experiment Type: Select a gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Spectral Width (SW): Set the spectral width in both dimensions (F2 and F1) to encompass all signals from the ¹H spectrum.
-
Number of Scans (NS): Set NS to 2 or 4 for a moderately concentrated sample. Increase for dilute samples. NS must be a multiple of the phase cycle.
-
Acquisition Time (AQ): Use a standard acquisition time of ~0.2-0.3 seconds.
-
Increments (TD in F1): Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.
-
Processing: After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
Protocol 2: Acquiring a ¹H-¹³C HSQC Spectrum
-
Setup: Load fully acquired 1D ¹H and ¹³C spectra. Ensure the probe is tuned to both nuclei.[10]
-
Experiment Type: Select a sensitivity-enhanced, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems). This will show CH/CH₃ and CH₂ signals with opposite phases.
-
Spectral Width (SW):
-
F2 (¹H): Set to match the ¹H spectrum.
-
F1 (¹³C): Set to cover the expected carbon range (e.g., 0 to 180 ppm).
-
-
Number of Scans (NS): Start with NS=4 or 8. This experiment is less sensitive than COSY and will likely require more scans.
-
Increments (TD in F1): Set to 128 or 256.
-
Coupling Constant: Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.
-
Processing: Apply a QSINE window function in F2 and a sine-bell in F1 before Fourier transformation.
Protocol 3: Acquiring a ¹H-¹³C HMBC Spectrum
-
Setup: Same as for HSQC.
-
Experiment Type: Select a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width (SW): Same as for HSQC, ensuring the full carbon range is covered in F1.
-
Number of Scans (NS): The HMBC is often the least sensitive experiment. Start with NS=8 or 16 and increase as needed.
-
Increments (TD in F1): Set to 256 or 512.
-
Coupling Constant: Set the long-range coupling constant, ⁿJ(CH), to a value optimized for 2- and 3-bond correlations, typically 8-10 Hz.[6]
-
Processing: Use a sine-bell window function in both dimensions before Fourier transformation.
Caption: Visualizing HMBC vs. HSQC correlations.
By systematically applying these experiments and following the interpretation workflow, researchers can overcome the inherent challenges of complex triterpenoid spectra and achieve a full, unambiguous structural elucidation of this compound.
References
-
This compound | C32H48O5 | CID 9983922 . PubChem. [Link]
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
-
3-O-Acetyl-16a-hydroxytrametenolic acid | C32H50O5 | CID 15226712 . PubChem. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy . Wikipedia. [Link]
-
Complex NMR experiments: 2D, selective, etc. . University of Missouri. [Link]
-
3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 . BioCrick. [Link]
-
Two Dimensional NMR . Organic Chemistry Data. [Link]
-
How Does NMR Help Identify Natural Compounds? . Creative Biostructure. [Link]
-
NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin . ACS Publications. [Link]
-
Structural elucidation of Terpenoids by spectroscopic techniques . Journal of Chemical and Pharmaceutical Sciences. [Link]
-
13C NMR of Triterpenoids . Scribd. [Link]
-
Could somebody suggest how to identify pentacyclic triterpenes? . ResearchGate. [Link]
-
Structure elucidation of three triterpenoid saponins from Alphitonia zizyphoides using 2D NMR techniques . PubMed. [Link]
-
qNMR in natural products: practical approaches . Frontiers. [Link]
-
¹H NMR spectrum of Compound 32 . The Royal Society of Chemistry. [Link]
-
Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy . PubMed. [Link]
-
Challenges in analysis of complex natural mixtures . RSC Publishing. [Link]
-
Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy . MDPI. [Link]
-
Common Experimental Challenges with NMR of Natural Products . YouTube. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. [Link]
-
Structure Elucidation of Three Triterpenoid Saponins from Alphitonia zizyphoides Using 2D Nmr Techniques . ResearchGate. [Link]
-
Complete assignment of the 1H and 13C NMR spectra of four triterpenes . ResearchGate. [Link]
-
Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data . MDPI. [Link]
-
New chlorogenic acid derivatives and triterpenoids from Scorzonera aucheriana . NIH. [Link]
-
¹³C NMR Chemical Shifts . Organic Chemistry Data. [Link]
-
New Triterpenes from Maytenus robusta: Structural Elucidation Based on NMR Experimental Data and Theoretical Calculations . MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]
-
Branched-Chain and Cyclic Fatty Acids . AOCS Lipid Library. [Link]
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- 1. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-O-Acetyl-16a-hydroxytrametenolic acid | C32H50O5 | CID 15226712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. jchps.com [jchps.com]
- 5. scribd.com [scribd.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. rsc.org [rsc.org]
- 10. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 11. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data [mdpi.com]
- 13. New chlorogenic acid derivatives and triterpenoids from Scorzonera aucheriana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Scaling Up the Purification of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
Welcome to the technical support center for the purification of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the purification of this promising anti-inflammatory triterpenoid.[1][2]
Introduction: The Challenge of Scaling Up
This compound is a bioactive triterpenoid isolated from Poria cocos.[1][2][3] While laboratory-scale isolation provides high-purity material (>98%) for initial studies, scaling up for preclinical or clinical development presents significant challenges.[1][4] These challenges often include decreased resolution in chromatography, increased solvent consumption, and difficulties in achieving consistent purity and yield. This guide provides a structured approach to troubleshoot these issues, ensuring a robust and scalable purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps before beginning the purification of this compound?
A1: Before commencing purification, a crude extract rich in the target compound must be obtained from the source material, typically the sclerotia of Poria cocos.[3] The initial steps involve:
-
Drying and Grinding: The source material should be thoroughly dried and ground to a fine powder to increase the surface area for efficient extraction.
-
Extraction: Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) with solvents like ethanol, methanol, or ethyl acetate are commonly employed for triterpenoids.[5] The choice of solvent is critical and should be optimized to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.
Q2: My crude extract is dark and full of pigments. How can I clean it up before chromatography?
A2: Pigments such as chlorophyll can interfere with chromatographic separation by irreversibly binding to the stationary phase or co-eluting with the target compound. A liquid-liquid partitioning step is an effective method for pigment removal.[5] After evaporating the initial extraction solvent, the residue can be partitioned between a non-polar solvent like n-hexane and a more polar solvent such as aqueous methanol. The non-polar pigments will migrate to the hexane layer, while the more polar triterpenoids, including this compound, will remain in the aqueous methanol layer.[5] This process can be repeated until the hexane layer is clear.[5]
Q3: What are the most effective large-scale purification techniques for this compound?
A3: A multi-step approach is typically necessary for scaling up the purification of triterpenoids. The most common and effective sequence involves:
-
Macroporous Resin Chromatography: This is an excellent initial step for enriching the triterpenoid fraction from the crude extract and removing highly polar impurities like sugars and salts.[5][6] It is a cost-effective method suitable for large-scale operations.[5]
-
Silica Gel Column Chromatography: This technique separates compounds based on polarity and is highly effective for isolating triterpenoids from less polar or moderately polar impurities.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step, preparative HPLC can be used to achieve high purity, especially when dealing with closely related impurities.
-
Crystallization: This is the final step to obtain a highly pure, crystalline solid.[5]
Troubleshooting Guide
Macroporous Resin Chromatography
Issue: Low recovery of the target compound from the resin.
-
Possible Cause: The chosen resin may have an inappropriate pore size or surface chemistry for this compound.
-
Solution: Screen different types of macroporous resins (e.g., non-polar, weakly polar) to find one with optimal adsorption and desorption characteristics for the target molecule.
-
-
Possible Cause: The elution solvent may not be strong enough to desorb the compound.
Silica Gel Column Chromatography
Issue: Poor separation of the target compound from closely related impurities.
-
Possible Cause: The solvent system lacks the selectivity to resolve structurally similar triterpenoids.
-
Solution: Systematically optimize the mobile phase. For triterpenoids, mixtures of hexane, ethyl acetate, and chloroform are common starting points. Adding a small amount of a third solvent with a different polarity (e.g., acetone, dichloromethane) can significantly alter the selectivity.
-
-
Possible Cause: Column overloading.
-
Solution: For large-scale purification, it's crucial not to exceed the loading capacity of the column. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Issue: Peak tailing in the chromatogram.
-
Possible Cause: Secondary interactions between the carboxylic acid group of the triterpenoid and the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of an acidic modifier like formic acid or acetic acid (0.1-1%) to the mobile phase. This will suppress the ionization of the silanol groups and reduce tailing.[5]
-
Issue: The compound appears to have decomposed on the column.
-
Possible Cause: Some triterpenoids can be unstable on acidic silica gel.[5]
-
Solution: Test the stability of your compound on a small amount of silica gel before committing to a large-scale run. If instability is observed, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol).[5]
-
Crystallization
Issue: The purified this compound fails to crystallize.
-
Possible Cause: The compound is not sufficiently pure. Even small amounts of impurities can inhibit crystallization.[5]
-
Solution: Ensure the compound is at least 95% pure by HPLC before attempting crystallization. If necessary, perform an additional chromatographic step.
-
-
Possible Cause: The chosen solvent system is not appropriate.
-
Solution: A systematic solvent screening is necessary. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5] Given that this compound is soluble in acetone, ethyl acetate, and chloroform, consider using binary solvent systems such as acetone/water, ethyl acetate/hexane, or chloroform/methanol.[1][3]
-
-
Possible Cause: The solution is not supersaturated, or nucleation is not occurring.
Experimental Protocols
Protocol 1: Enrichment using Macroporous Resin Chromatography
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., HPD-100, DA-201). Pre-treat the resin by washing sequentially with ethanol and then deionized water until the eluent is clear.
-
Column Packing: Pack the pre-treated resin into a column. Wash the packed column with 2-3 bed volumes of deionized water.[5]
-
Sample Loading: Dissolve the crude extract in a minimal amount of ethanol and then dilute with deionized water. Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).[5]
-
Washing: Wash the column with 2-5 bed volumes of deionized water to remove highly polar impurities.[5]
-
Elution: Elute the adsorbed triterpenoids with a stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, 95%).[5] Collect fractions and analyze by TLC or HPLC to identify the fractions containing this compound.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound. A common starting point for triterpenoids is a gradient of ethyl acetate in hexane.
-
Column Packing: Pack a flash chromatography column with silica gel (40-63 µm).
-
Sample Loading: Dissolve the enriched fraction from the macroporous resin step in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel (dry loading).[5] Apply the dried, adsorbed sample evenly to the top of the column.[5]
-
Elution: Run the column with the selected solvent system, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC to pool the fractions containing the pure compound.
Data Presentation
| Parameter | Macroporous Resin Chromatography | Silica Gel Chromatography | Crystallization |
| Typical Purity | 30-60% | 85-95% | >98% |
| Typical Recovery | >80% | 60-80% | >90% |
| Scale | Kilograms | Grams to Kilograms | Grams to Kilograms |
| Primary Impurities Removed | Sugars, salts, highly polar compounds | Less polar and other triterpenoids | Amorphous material, trace impurities |
Visualizations
Caption: General workflow for the purification of this compound.
Sources
- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]
- 3. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. biocrick.com [biocrick.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the synthesis of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid analogs.
Technical Support Center: Synthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid and its analogs. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of lanostane-type triterpenoid chemistry. Triterpenoids derived from natural sources like Poria cocos are known for their promising biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] However, their multi-cyclic, sterically hindered structures present unique synthetic challenges.
This guide provides field-proven insights in a troubleshooting and FAQ format to address common pitfalls encountered during synthesis, ensuring you can anticipate, diagnose, and resolve experimental issues effectively.
Section 1: General FAQs
Q1: What is the general synthetic strategy for preparing these analogs?
The synthesis typically begins with dehydrotrametenolic acid, a natural product that can be isolated from sources like Poria cocos.[4][5] The core strategy involves a sequence of protection, functionalization, and potential side-chain modification.
A plausible synthetic pathway is outlined below:
-
Selective Acetylation: The C-3 hydroxyl group is selectively protected as an acetate ester. This is a critical step to prevent unwanted side reactions in subsequent steps.[6]
-
Stereoselective Hydroxylation: The 16α-hydroxy group is introduced. This is arguably the most challenging step, as controlling the stereochemistry is paramount for biological activity.
-
Side-Chain Modification (for Analogs): The carboxylic acid side chain is modified to generate novel analogs. This may involve reactions like amidation, esterification, or Grignard additions to derived ketones.[7]
-
Purification: Due to the structural similarity of intermediates and byproducts, purification requires advanced chromatographic techniques.[8][9]
Q2: What are the most critical parameters to control throughout the synthesis?
Expert Insight: Success in triterpenoid synthesis hinges on meticulous control of three key areas:
-
Stoichiometry and Reagent Purity: The sterically hindered nature of the lanostane skeleton means reactions are often sluggish. Precise control of reagent equivalents is necessary to drive reactions to completion without generating excessive byproducts. Anhydrous conditions are critical for many steps.
-
Temperature Control: Many reactions, particularly stereoselective additions and Grignard reactions, require cryogenic temperatures (-78 °C to -40 °C) to minimize side reactions and control selectivity.[7][10]
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Due to the low polarity of these compounds, specialized solvent systems (e.g., hexane/ethyl acetate with a small amount of acetic acid) are often required to achieve good separation and accurately gauge reaction progress.
Q3: What analytical techniques are essential for characterization?
Beyond TLC for routine monitoring, a combination of spectroscopic methods is required for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): This is the most powerful tool. ¹H NMR confirms the presence of key functional groups (e.g., the acetyl singlet at ~2.0-2.1 ppm). 2D NMR, particularly NOESY, is crucial for confirming the stereochemistry, such as the α-orientation of the C-16 hydroxyl group.[11]
-
Mass Spectrometry (HRMS): Essential for confirming the molecular formula of each intermediate and the final product.
-
HPLC: Used to determine the purity of the final compounds. A C18 column with a mobile phase like acetonitrile/water is a common starting point.
Section 2: Troubleshooting Guide by Synthetic Step
Part A: Acetylation of the 3-OH Group
Q: My acetylation reaction is incomplete, resulting in low yields of the desired 3-O-acetyl product. What's going wrong?
A: This is a common issue stemming from the steric hindrance around the C-3 hydroxyl group and reagent sensitivity.
Possible Causes & Solutions:
-
Insufficient Reagent Activity: The C-3 hydroxyl in the lanostane skeleton is sterically hindered. Standard conditions (acetic anhydride in pyridine) may be too slow.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor carefully by TLC. For more stubborn cases, consider using a catalytic amount of 4-dimethylaminopyridine (DMAP), which is a superior acylation catalyst.[6]
-
-
Presence of Moisture: Acetic anhydride and other acylating agents are highly susceptible to hydrolysis, which consumes the reagent and reduces efficiency.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Pyridine should be distilled over calcium hydride. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Steric Hindrance from Analogs: If your starting material is an analog with bulky groups near C-3, the hindrance is even greater.
-
Solution: You may need to switch to a more reactive, less sterically demanding acylating agent. However, this increases the risk of non-selective reactions.
-
Self-Validation: The reaction is complete when the starting material spot on the TLC plate is fully consumed. The product spot should be less polar (higher Rf). Confirm the structure by ¹H NMR; you should see the disappearance of the C-3 proton signal at its original position and the appearance of a new acetyl singlet around δ 2.05 ppm.
Part B: Stereoselective Installation of the 16α-Hydroxy Group
Q: My reaction to introduce the 16-hydroxy group yields a mixture of 16α and 16β epimers. How can I improve the stereoselectivity for the alpha isomer?
A: Achieving high stereoselectivity at C-16 is challenging and depends heavily on the chosen synthetic route and reagents. The α-face is often sterically shielded.
Possible Causes & Solutions:
-
Reagent Choice: Direct oxidation of a C-16 methylene group often lacks selectivity. A more controlled approach is needed.
-
Strategy 1 (Epoxidation-Reduction): If a Δ¹⁶ double bond can be introduced, stereoselective epoxidation followed by regioselective ring-opening can yield the desired alcohol. Epoxidation of allylic alcohols can be highly stereoselective.[12]
-
Strategy 2 (Enolate Chemistry): If a C-17 ketone is present, forming the enolate and reacting with an electrophilic oxygen source (e.g., a Davis oxaziridine) can provide better facial selectivity, though this may favor the less-hindered β-face. Subsequent inversion chemistry might be necessary.
-
Strategy 3 (Known Precursors): Chemical synthesis routes have been developed for 16α-hydroxylated androgens, and these methods can sometimes be adapted.[13] For example, conversion of a 16-bromo intermediate has been shown to be effective.
-
-
Reaction Conditions: Temperature and solvent can significantly influence the transition state, affecting stereochemical outcomes.
-
Solution: Run a matrix of experiments at different temperatures, starting at -78 °C and gradually increasing. Non-coordinating solvents sometimes provide different selectivity compared to coordinating solvents like THF.
-
Self-Validation: The epimers can be difficult to separate. Chiral HPLC may be required to determine the diastereomeric ratio (d.r.). The most definitive method for confirming the stereochemistry is 2D NOESY NMR. A correlation between the C-16 proton and one of the methyl groups on the C-13 or C-14 positions can help establish its relative orientation.
Part C: Purification
Q: I am unable to separate my target analog from structurally similar impurities using standard silica gel chromatography. What are my options?
A: This is a very common final-step hurdle. The low polarity and similar structures of triterpenoids make them notoriously difficult to separate.
Possible Solutions:
-
Optimize Flash Chromatography:
-
Solvent System: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system or adding a small percentage of a third solvent (like acetone or diethyl ether) can dramatically alter selectivity.
-
Silica Type: Consider using silver nitrate-impregnated silica gel, which is particularly effective for separating compounds with differing degrees of unsaturation.
-
-
Advanced Chromatographic Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is excellent for separating structurally similar natural products and has been successfully applied to triterpenoid analogs.[2]
-
Preparative HPLC: Reverse-phase (C18) or normal-phase preparative HPLC can offer much higher resolution than flash chromatography, albeit at a higher cost and lower throughput.
-
-
Crystallization: Do not underestimate the power of crystallization. If your compound is solid, screen a wide range of solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexanes) to induce crystallization. This can be a highly effective method for obtaining material of >99% purity.
Section 3: Key Experimental Protocol
Protocol: Selective Acetylation of Dehydrotrametenolic Acid
This protocol provides a robust method for the selective acetylation of the C-3 hydroxyl group.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (equiv.) |
| Dehydrotrametenolic Acid | 454.70 | 1.00 g | 2.20 mmol (1.0) |
| Anhydrous Pyridine | 79.10 | 20 mL | - |
| Acetic Anhydride | 102.09 | 1.04 mL | 11.0 mmol (5.0) |
| 4-DMAP | 122.17 | 27 mg | 0.22 mmol (0.1) |
Procedure:
-
Preparation: Add dehydrotrametenolic acid (1.00 g, 2.20 mmol) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous pyridine (20 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add 4-DMAP (27 mg, 0.22 mmol). Stir for 5 minutes until it dissolves.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.04 mL, 11.0 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 9:1 Hexane/Ethyl Acetate + 0.5% Acetic Acid). The product will have a higher Rf than the starting material.
-
Workup: Once the reaction is complete, pour the mixture into 100 mL of ice-cold 1M HCl(aq). A precipitate will form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel flash chromatography using a gradient of 5% to 20% ethyl acetate in hexane to afford 3-O-Acetyl-dehydrotrametenolic acid as a white solid.
Expected Yield: 85-95%.
Section 4: References
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Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of Triterpenoids: A Focus on 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
In the landscape of natural product research, triterpenoids have emerged as a compelling class of compounds with a broad spectrum of pharmacological activities. Among these, their potent anti-inflammatory properties have garnered significant interest within the scientific and drug development communities. This guide provides a comparative analysis of the anti-inflammatory activity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a triterpenoid isolated from the medicinal fungus Poria cocos, alongside other well-characterized triterpenoids: betulinic acid, ursolic acid, and 18β-glycyrrhetinic acid. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative potency and mechanisms of these promising anti-inflammatory agents.
Introduction to Triterpenoids as Anti-inflammatory Agents
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Their complex cyclic structures are often adorned with various functional groups, leading to a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2] The anti-inflammatory actions of many triterpenoids are attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory cascade, such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and the production of nitric oxide (NO) and prostaglandins.[3][4]
This compound: A Promising but Underquantified Candidate
This compound is a lanostane-type triterpenoid isolated from the sclerotia of Poria cocos, a fungus with a long history of use in traditional Asian medicine for its anti-inflammatory and diuretic properties.[5][6]
Known Anti-inflammatory Activity:
Bioactivity-guided fractionation studies have demonstrated that this compound possesses anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[5][7][8] The overexpression of iNOS and the subsequent excessive production of NO are hallmarks of pro-inflammatory macrophage activation and contribute to the pathophysiology of various inflammatory diseases.
While these findings are significant, a critical gap in the current body of literature is the absence of specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for the anti-inflammatory effects of this compound. The primary study identifying its activity noted that among several isolated triterpenoids, poricoic acid A exhibited the highest inhibitory activity.[5] This suggests that while this compound is active, its relative potency remains to be precisely determined.
Comparative Analysis with Well-Characterized Triterpenoids
To provide a framework for understanding the potential of this compound, this section presents a comparative analysis with three extensively studied triterpenoids: betulinic acid, ursolic acid, and 18β-glycyrrhetinic acid. The following data, summarized in Table 1, is derived from studies utilizing the well-established in vitro model of LPS-stimulated RAW 264.7 macrophages.
| Triterpenoid | Primary Source(s) | IC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cells | Key Mechanistic Insights |
| This compound | Poria cocos (fungus) | Not Reported | Inhibits NO production and iNOS expression.[5] |
| Betulinic Acid | Betula spp. (birch tree) bark, various other plants | ~19.4 µM | Inhibits NF-κB activation by preventing IκBα phosphorylation and degradation; increases production of the anti-inflammatory cytokine IL-10.[9] |
| Ursolic Acid | Apples, basil, cranberries, rosemary | ~20 µM | Suppresses the activation of NF-κB, AP-1, and NF-AT; inhibits phosphorylation of ERK and JNK.[10][11] |
| 18β-Glycyrrhetinic Acid | Glycyrrhiza glabra (licorice) root | ~18.8 µM | Inhibits NF-κB and MAPK signaling pathways; suppresses iNOS and COX-2 expression.[11] |
Table 1: Comparative Anti-inflammatory Activity of Selected Triterpenoids. This table summarizes the 50% inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages and key mechanistic details.
In-depth Discussion of Comparator Triterpenoids
Betulinic Acid: This pentacyclic triterpenoid, primarily isolated from birch bark, demonstrates significant anti-inflammatory and immunomodulatory activities.[9] Its mechanism of action is well-documented and involves the potent inhibition of the NF-κB signaling pathway.[7] By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, betulinic acid effectively blocks the nuclear translocation of the pro-inflammatory p65 subunit of NF-κB.[9] Furthermore, it has been shown to upregulate the production of the anti-inflammatory cytokine IL-10, suggesting a dual role in suppressing inflammation and promoting its resolution.[9]
Ursolic Acid: Widely distributed in the plant kingdom, ursolic acid is a well-researched triterpenoid with a broad range of biological effects.[12] Its anti-inflammatory properties are mediated through the suppression of multiple transcription factors, including NF-κB, activator protein-1 (AP-1), and the nuclear factor of activated T-cells (NF-AT).[10][11] By inhibiting the upstream mitogen-activated protein kinases (MAPKs) such as ERK and JNK, ursolic acid effectively dampens the inflammatory response in various immune cells, including macrophages and lymphocytes.[10]
18β-Glycyrrhetinic Acid: As the active metabolite of glycyrrhizin, a major component of licorice root, 18β-glycyrrhetinic acid has a long history of use in traditional medicine for its anti-inflammatory properties.[8] Its mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways.[11] This leads to a significant reduction in the expression of key pro-inflammatory enzymes, iNOS and cyclooxygenase-2 (COX-2), and consequently, the production of nitric oxide and prostaglandins.[11]
Mechanistic Insights: The Central Role of the NF-κB Signaling Pathway
A common mechanistic thread among the compared triterpenoids is their ability to modulate the NF-κB signaling pathway. In the context of macrophage activation by LPS, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of a plethora of pro-inflammatory genes, including those encoding iNOS, COX-2, and various cytokines like TNF-α and IL-6. The ability of triterpenoids to interfere with this pathway at various points underscores their therapeutic potential.
Figure 1: Triterpenoid Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling pathway activated by LPS and highlights the inhibitory actions of the compared triterpenoids.
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure the reproducibility and validity of findings in the field, standardized experimental protocols are paramount. The following section details the methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of compounds like triterpenoids.
Experimental Workflow
Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assays. This diagram outlines the key steps involved in evaluating the anti-inflammatory effects of triterpenoids in a cell-based model.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Rationale: This assay provides a robust and high-throughput method to screen for and characterize the anti-inflammatory potential of compounds by mimicking a bacterial-induced inflammatory response in macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test triterpenoid (e.g., 1-100 µM). After a 1-2 hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for the quantification of nitric oxide and cytokines.
-
Cell Lysis: The remaining cells are washed with phosphate-buffered saline (PBS) and lysed for subsequent protein analysis.
Protocol 2: Quantification of Nitric Oxide (Griess Assay)
Rationale: The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Methodology:
-
Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: 50 µL of the collected cell culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Methodology:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of cytokine standards are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm). The cytokine concentration is determined from the standard curve.
Protocol 4: Analysis of Protein Expression (Western Blot)
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, such as iNOS and COX-2, in cell lysates, providing insights into the molecular mechanisms of the anti-inflammatory compound.
Methodology:
-
Protein Extraction and Quantification: Cell lysates are prepared, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, and a loading control like anti-β-actin), followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to the loading control.
Conclusion and Future Directions
This comparative guide highlights the anti-inflammatory potential of this compound and contextualizes its activity alongside the well-established triterpenoids betulinic acid, ursolic acid, and 18β-glycyrrhetinic acid. While qualitative evidence positions this compound as a promising anti-inflammatory agent through its inhibition of NO production and iNOS expression, the lack of quantitative data, specifically an IC50 value, currently limits a direct potency comparison.
The data presented for betulinic acid, ursolic acid, and 18β-glycyrrhetinic acid demonstrate their significant anti-inflammatory effects, with IC50 values for NO inhibition in the range of 18-20 µM in LPS-stimulated RAW 264.7 macrophages. Their mechanisms of action converge on the inhibition of the critical pro-inflammatory NF-κB and MAPK signaling pathways.
Future research should prioritize the quantitative evaluation of this compound's anti-inflammatory activity to establish its IC50 value for the inhibition of various inflammatory mediators. Further mechanistic studies are also warranted to elucidate its precise molecular targets within the inflammatory signaling cascades. Such data will be instrumental in fully assessing its therapeutic potential and guiding its further development as a novel anti-inflammatory agent.
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- Oliveira-Costa, J., et al. (2014). Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia. Planta Medica, 80(14), 1149-1155.
- Yang, R., et al. (2020). A review of typical biological activities of glycyrrhetinic acid and its derivatives. RSC Advances, 10(49), 29471-29482.
- MDPI. (2021). Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells. Molecules, 26(21), 6696.
- MDPI. (2023). Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review. Molecules, 28(14), 5379.
- Brieflands. (2024). Ursolic Acid from Perilla frutescens (L.) Britt. Regulates Zymosan-Induced Inflammatory Signaling in Raw 264.7. Archives of Razi Institute, 79(4).
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A Comparative Analysis of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid and Dexamethasone in Preclinical Inflammation Models
In the landscape of anti-inflammatory drug discovery, the search for novel compounds with high efficacy and improved safety profiles is a perpetual endeavor. While glucocorticoids like dexamethasone have long been a cornerstone of anti-inflammatory therapy, their clinical utility is often hampered by a significant burden of side effects with long-term use. This has spurred research into alternative agents, particularly those derived from natural sources. One such candidate that has garnered considerable interest is 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid (AHD), a triterpenoid isolated from various fungi. This guide provides a comprehensive, data-driven comparison of AHD and dexamethasone, evaluating their performance in established preclinical models of inflammation. We will delve into their mechanisms of action, compare their efficacy using in vitro and in vivo experimental data, and provide detailed protocols for key assays to ensure scientific rigor and reproducibility.
Mechanistic Overview: Divergent Pathways to Inflammation Control
The anti-inflammatory effects of dexamethasone and AHD, while both potent, are mediated through distinct molecular pathways. Understanding these differences is critical for appreciating their therapeutic potential and limitations.
Dexamethasone , a synthetic glucocorticoid, primarily acts by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it exerts its effects through two main mechanisms: transactivation and transrepression. Transactivation involves the direct binding of the GR to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins like annexin A1 and IκBα. More central to its anti-inflammatory action is transrepression, where the GR complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound (AHD) , on the other hand, appears to modulate inflammation through a more targeted mechanism, primarily by inhibiting key upstream signaling cascades. Evidence suggests that AHD's major mode of action is the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, AHD effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby halting the transcription of NF-κB-dependent pro-inflammatory genes. Furthermore, AHD has been observed to attenuate the phosphorylation of key MAPK family members, including p38, ERK1/2, and JNK, which are crucial for the expression of inflammatory mediators.
Caption: Comparative signaling pathways of Dexamethasone and AHD.
In Vitro Performance: A Head-to-Head Comparison in Macrophages
The murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS), is a gold-standard in vitro model for assessing anti-inflammatory activity. It mimics the response of innate immune cells to bacterial endotoxins, leading to a robust production of inflammatory mediators.
Inhibition of Inflammatory Mediators
A critical measure of anti-inflammatory potential is the ability of a compound to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of vasodilation and pain, which are synthesized by iNOS and COX-2, respectively. Studies consistently show that both AHD and dexamethasone effectively inhibit the production of these molecules in LPS-stimulated RAW 264.7 cells.
Furthermore, the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) is a hallmark of potent anti-inflammatory agents. AHD has demonstrated a dose-dependent reduction in the expression and secretion of these cytokines, with an efficacy that is comparable, and in some cases superior, to dexamethasone at similar concentrations.
Table 1: Comparative In Vitro Efficacy in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | This compound (AHD) | Dexamethasone | Reference |
| Cell Viability | No significant toxicity observed at effective concentrations (up to 40 µM) | No significant toxicity observed at effective concentrations | |
| Nitric Oxide (NO) Production (IC50) | ~12.9 µM | Not always reported, but effective at µM concentrations | |
| iNOS Protein Expression | Significant, dose-dependent inhibition | Strong inhibition | |
| COX-2 Protein Expression | Significant, dose-dependent inhibition | Strong inhibition | |
| TNF-α Production | Significant inhibition at 10-40 µM | Significant inhibition at 10-40 µM | |
| IL-6 Production | Significant inhibition at 10-40 µM | Significant inhibition at 10-40 µM |
Note: IC50 values and effective concentrations can vary slightly between studies based on experimental conditions.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines a self-validating system for comparing the efficacy of AHD and dexamethasone in LPS-stimulated RAW 264.7 cells.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Step-by-Step Methodology:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells into appropriate plates (e.g., 96-well plates for viability and Griess assays; 6-well plates for protein/RNA extraction) and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of AHD, dexamethasone, or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Causality Check: Pre-treatment allows the compounds to enter the cells and engage with their molecular targets before the inflammatory stimulus is introduced.
-
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group. Incubate for an additional 24 hours.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is essential for quantification.
-
Cytokine/PGE2 Measurement (ELISA): Use the collected supernatant with commercially available ELISA kits for TNF-α, IL-6, and PGE2, following the manufacturer's instructions.
-
Cell Viability (MTT Assay): After removing the supernatant, add MTT solution to the cells and incubate. Later, add a solubilizing agent (e.g., DMSO) and measure absorbance. This is a critical control to ensure that the reduction in inflammatory mediators is not due to cytotoxicity.
-
Self-Validation: The viability assay validates that the observed anti-inflammatory effects are specific and not a result of cell death.
-
-
Protein Expression (Western Blot): Lyse the remaining cells, quantify protein concentration, and perform SDS-PAGE followed by immunoblotting with specific antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, etc.
In Vivo Performance: Efficacy in Acute Inflammation Models
To assess the therapeutic potential in a whole-organism context, acute local inflammation models are indispensable. The carrageenan-induced paw edema and croton oil-induced ear edema models are widely used to evaluate the efficacy of anti-inflammatory drugs.
Carrageenan-Induced Paw Edema in Rodents
This model mimics the exudative phase of acute inflammation. The sub-plantar injection of carrageenan, a phlogistic agent, elicits a biphasic inflammatory response characterized by fluid accumulation (edema), neutrophil infiltration, and the release of inflammatory mediators.
AHD, when administered orally prior to carrageenan injection, has been shown to significantly and dose-dependently reduce the swelling of the paw. This effect is often comparable to that of standard anti-inflammatory drugs. For instance, studies have shown that AHD at doses of 50-100 mg/kg can produce an inhibition of edema similar to that achieved by indomethacin, a potent NSAID. While direct head-to-head comparisons with dexamethasone in this model are less common in the literature for AHD, dexamethasone is a known potent inhibitor of this response. The data suggests AHD possesses strong in vivo anti-inflammatory properties. A key aspect of this model is the analysis of myeloperoxidase (MPO) activity in the paw tissue, which serves as a biochemical marker for neutrophil infiltration. AHD has been shown to significantly reduce MPO activity, confirming its ability to limit immune cell migration to the site of inflammation.
Croton Oil-Induced Ear Edema in Mice
This model is particularly useful for evaluating topically applied anti-inflammatory agents but can also be used with systemic administration. Croton oil is a potent irritant that induces a severe inflammatory reaction, leading to a measurable increase in ear thickness and weight. Studies have demonstrated that AHD significantly reduces the ear edema induced by croton oil, with an efficacy that rivals that of dexamethasone.
Table 2: Comparative In Vivo Efficacy in Acute Inflammation Models
| Parameter | Model | This compound (AHD) | Dexamethasone | Reference |
| Edema Inhibition (%) | Carrageenan-induced paw edema | Significant dose-dependent inhibition (e.g., ~50-60% at 100 mg/kg) | Potent inhibitor (benchmark) | |
| MPO Activity Inhibition (%) | Carrageenan-induced paw edema | Significant dose-dependent inhibition (~40-50% at 100 mg/kg) | Potent inhibitor (benchmark) | |
| Edema Inhibition (%) | Croton oil-induced ear edema | Significant inhibition, comparable to dexamethasone | Potent inhibitor (benchmark) |
Synthesis and Conclusion
The collective evidence from both in vitro and in vivo models positions this compound as a compelling anti-inflammatory agent with efficacy comparable to the glucocorticoid standard, dexamethasone.
-
Mechanistic Distinction: Dexamethasone exerts broad anti-inflammatory effects via glucocorticoid receptor-mediated transrepression and transactivation. AHD appears to act through a more targeted inhibition of the NF-κB and MAPK signaling pathways, which are central hubs in the inflammatory cascade.
-
In Vitro Efficacy: In cellular models, AHD robustly suppresses the production of key inflammatory mediators (NO, PGE2, TNF-α, IL-6) at non-cytotoxic concentrations, performing on par with dexamethasone.
-
In Vivo Efficacy: In acute models of local inflammation, AHD demonstrates significant edema and neutrophil infiltration inhibition, underscoring its therapeutic potential in a complex biological system.
While dexamethasone remains a potent and clinically vital anti-inflammatory drug, the targeted mechanistic profile of AHD presents a promising avenue for developing novel therapeutics. Its ability to potently suppress inflammation, potentially with a different side-effect profile than broad-acting glucocorticoids, warrants further investigation. Future research should focus on chronic inflammation models, pharmacokinetic profiling, and safety assessments to fully elucidate the therapeutic window of AHD and its potential as a next-generation anti-inflammatory drug.
References
-
Dung, N. T. et al. (2020). Anti-inflammatory effects of 3-O-acetyl-16α-hydroxydehydrotrametenolic acid from Laetiporus versisporus in LPS-stimulated RAW 264.7 cells and a croton oil-induced mouse ear edema model. International Immunopharmacology, 89, 107070. [Link]
-
Yasukawa, K. et al. (2009). Some new 3-O-acetyl-16α-hydroxy-dehydrotrametenolic acid derivatives as inhibitors of tumor promotion in two-stage carcinogenesis. Bioorganic & Medicinal Chemistry, 17(15), 5549-5554. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid Quantification
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Robust Analytical Method Cross-Validation
In the landscape of pharmaceutical development, the journey of a novel therapeutic agent from discovery to clinical application is underpinned by rigorous analytical science. For natural product-derived compounds such as 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a triterpenoid with potential therapeutic applications, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) in various matrices is non-negotiable. This quantification is pivotal for pharmacokinetic studies, dose-response characterization, and ensuring final product quality.
Often, as a drug development program evolves, so do its analytical methodologies. A robust, simple High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method might be sufficient for early-stage raw material characterization. However, the demand for higher sensitivity and selectivity for analyzing complex biological matrices necessitates the development of more sophisticated techniques like Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). When data from these different methods, or from the same method run in different laboratories, need to be compared or combined, a formal cross-validation process becomes essential.
This guide provides an in-depth, objective comparison of two common analytical platforms for the quantification of this compound: HPLC-UV and UPLC-MS/MS. It is structured to not only present the "how" but, more critically, the "why" behind the experimental choices, grounded in the principles of scientific integrity and regulatory expectations. The protocols and data herein are synthesized from established methodologies for similar triterpenoid compounds and are framed within the context of internationally recognized guidelines.
Pillar 1: Causality Behind Experimental Choices - Why These Two Methods?
The selection of HPLC-UV and UPLC-MS/MS for this comparative guide is deliberate. They represent a common technological progression in pharmaceutical analysis, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a workhorse in many analytical laboratories. Its primary advantages are its robustness, cost-effectiveness, and relatively straightforward operation. For triterpenoids like this compound, which possess some UV absorbance due to their chemical structure, HPLC-UV can be a suitable method for quantifying the compound in simpler matrices, such as bulk drug substances or straightforward formulations. However, its sensitivity can be limited, and it may lack the selectivity to differentiate the analyte from interfering components in complex biological samples.[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers significantly higher sensitivity and selectivity compared to HPLC-UV. By utilizing the mass-to-charge ratio of the analyte and its fragments, UPLC-MS/MS can accurately quantify the target compound even at very low concentrations and in the presence of co-eluting matrix components. This makes it the gold standard for bioanalytical studies, such as measuring drug levels in plasma or tissue. The UPLC front-end provides faster analysis times and better resolution than traditional HPLC.
The cross-validation of these two methods is a critical exercise to ensure that data generated throughout the drug development lifecycle is consistent and reliable, allowing for meaningful comparisons between early-stage and late-stage studies.
Pillar 2: The Self-Validating System - A Framework for Cross-Validation
The foundation of any reliable analytical method is its validation. For cross-validation, the objective is to demonstrate that two distinct analytical procedures are equivalent for their intended purpose.[2] This process is guided by the principles laid out in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) "Validation of Analytical Procedures" and ICH M10 "Bioanalytical Method Validation".[3][4][5][6][7]
A cross-validation study should be designed to compare the key performance characteristics of the two methods. The core parameters to be assessed include:
-
Specificity/Selectivity: The ability of each method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
The cross-validation itself involves analyzing the same set of quality control (QC) samples with both analytical methods and comparing the results. The acceptance criteria for this comparison should be pre-defined in a validation protocol.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV and UPLC-MS/MS. These protocols are based on established methods for similar triterpenoids.[1][8][9][10]
Sample Preparation: A Unified Approach
For a direct comparison, a consistent sample preparation method is crucial. The following solid-phase extraction (SPE) protocol is designed to be compatible with both analytical techniques.
-
Matrix Spiking: Spike the appropriate biological matrix (e.g., plasma, tissue homogenate) with known concentrations of a this compound standard solution to prepare calibration standards and quality control samples.
-
Protein Precipitation: To 200 µL of the spiked matrix, add 600 µL of ice-cold methanol containing an appropriate internal standard (e.g., a structurally similar triterpenoid not present in the sample). Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of deionized water to reduce the organic solvent concentration before SPE.
-
SPE Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% aqueous methanol to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for the respective analytical method (HPLC-UV or UPLC-MS/MS).
Method 1: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm (based on the typical absorbance of triterpenoids lacking strong chromophores).[1]
-
-
Run Time: Approximately 15 minutes.
Method 2: UPLC-MS/MS Quantification
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-0.5 min: 70% B
-
0.5-3.0 min: Linear gradient from 70% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 70% B
-
4.1-5.0 min: Re-equilibration at 70% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion [M-H]⁻ → Product ion (To be determined by infusion of a standard solution).
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, desolvation gas flow).
-
Data Presentation: A Comparative Analysis
The performance of each method is summarized below. The data presented are representative values based on published literature for the analysis of similar triterpenoid compounds.[1][8][11][12][13][14]
Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Rationale for Difference |
| Linearity Range | 500 - 50,000 ng/mL | 1 - 5,000 ng/mL | UPLC-MS/MS is inherently more sensitive, allowing for a lower quantification range. |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity within their respective ranges. |
| Limit of Detection (LOD) | ~150 ng/mL | ~0.3 ng/mL | The mass spectrometer's ability to selectively detect specific mass-to-charge ratios results in a significantly lower LOD. |
| Limit of Quantitation (LOQ) | 500 ng/mL | 1 ng/mL | The lower limit for reliable quantification is substantially better for UPLC-MS/MS, making it suitable for bioanalysis. |
| Accuracy (% Recovery) | 95.2% - 104.5% | 97.8% - 102.3% | Both methods demonstrate high accuracy, well within the typical acceptance criteria of 85-115%.[2] |
| Precision (% RSD) | |||
| Intra-day | < 5% | < 4% | Both methods show excellent intra-day precision. |
| Inter-day | < 7% | < 6% | Both methods demonstrate good inter-day precision, with UPLC-MS/MS often showing slightly better performance. |
| Specificity | Moderate | High | HPLC-UV may be susceptible to interference from co-eluting compounds with similar UV spectra. UPLC-MS/MS is highly specific due to the monitoring of specific MRM transitions. |
| Analysis Time per Sample | ~15 minutes | ~5 minutes | The use of UPLC with smaller particle size columns allows for faster separations without compromising resolution. |
Pillar 3: Authoritative Grounding & Comprehensive References
The methodologies and validation principles described in this guide are grounded in established scientific practices and regulatory expectations. The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring that they are fit for their intended purpose.[3][4][6][15][16] For bioanalytical applications, the EMA and FDA guidances (now harmonized under ICH M10) provide specific recommendations for method validation in biological matrices.[5][7][17][18]
The process of cross-validation is explicitly addressed in these guidelines, emphasizing the need to ensure data comparability when different methods are used.[2][19][20] The acceptance criteria for cross-validation typically involve comparing the mean results from the two methods, with a predefined percentage difference that is considered acceptable (e.g., within ±20%).
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pharmaguru.co [pharmaguru.co]
A Comparative Guide to the Efficacy of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid and Related Triterpenoids from Natural Sources
This guide provides a comprehensive comparison of the efficacy of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid and structurally related triterpenoids derived from various natural sources. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform future research and therapeutic applications.
Introduction: The Therapeutic Potential of Fungal Triterpenoids
Triterpenoids, a vast and structurally diverse class of natural products, are lauded for their wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects[1][2][3]. Among these, lanostane-type triterpenoids, primarily isolated from fungi, have garnered significant interest. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid, a specific triterpenoid found in the medicinal fungus Poria cocos, is noted for its potential anti-inflammatory and anti-cancer properties[4][5]. However, direct comparative studies on the efficacy of this specific compound from different natural sources are limited. This guide, therefore, broadens its scope to include closely related and well-studied analogs, such as dehydrotrametenolic acid, to provide a robust framework for evaluating efficacy. This approach allows for a more comprehensive understanding of how the natural source and minor structural variations can influence biological activity.
The primary sources for these compounds are medicinal mushrooms, including various species from the Polyporaceae family like Poria cocos (also known as Wolfiporia cocos) and Trametes versicolor[3][6][7]. The chemical composition and, consequently, the biological activity of extracts from these fungi can be influenced by factors such as geographic origin, cultivation conditions, and the specific strain[8].
Comparative Efficacy: An Evidence-Based Overview
The therapeutic efficacy of these triterpenoids is most prominently documented in the realms of anti-inflammatory and anti-cancer research.
Anti-Inflammatory Activity:
Lanostane triterpenoids exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][9][10]. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs)[9][10].
Studies have shown that triterpenoids isolated from Poria cocos, including dehydrotrametenolic acid and its derivatives, can significantly inhibit the production of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7[1][11]. For instance, poricoic acid B, a related compound from Poriae Cutis, demonstrated potent, dose-dependent inhibition of NO, TNF-α, IL-1β, and IL-6[11]. In contrast, dehydrotrametenolic acid from the same source showed no significant anti-inflammatory activity in the same assay, highlighting how small structural differences can dramatically alter efficacy[11].
Anticancer Activity:
The anticancer potential of these triterpenoids is linked to their ability to inhibit cancer cell proliferation, invasion, and metastasis, as well as to induce apoptosis[12]. The NF-κB signaling pathway, a key regulator of inflammation, also plays a crucial role in cancer pathogenesis, and its inhibition by terpenoids is a primary mechanism of their anticancer action[2][9].
Research on Poria acid, a major triterpenoid from Poria cocos, has shown that it can inhibit the invasion and metastasis of gastric cancer cells by suppressing the epithelial-mesenchymal transition (EMT) process and reducing the expression of matrix metalloproteinases (MMPs)[12]. While direct data on 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is sparse, its structural similarity to other active triterpenoids suggests it may possess similar anticancer properties[5].
Comparative Data Summary:
| Compound | Natural Source | Bioactivity | Key Findings | Reference |
| 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | Poria cocos | Anti-inflammatory | Inhibits NO production and iNOS expression in LPS-stimulated Raw264.7 cells. | [4] |
| Dehydrotrametenolic acid | Poria cocos | Anti-inflammatory, Anti-diabetic | No significant anti-inflammatory activity in one study[11]. Induces adipocyte differentiation and acts as an insulin sensitizer in vivo[13]. | [11][13] |
| Poricoic Acid B | Poriae Cutis (Poria cocos) | Anti-inflammatory | Significantly inhibited the secretion of TNF-α, IL-1β, and IL-6 in LPS-induced RAW 264.7 cells. | [11] |
| Poria Acid | Poria cocos | Anti-cancer | Inhibited invasion and metastasis of gastric cancer cells by suppressing the EMT process. | [12] |
| Mixed Triterpenoids | Trametes versicolor | Anti-inflammatory | Compounds 3, 4, 10, 11, 16, and 17 significantly inhibited the production of NO, TNF-α, and IL-6 in a dose-dependent manner. | [6] |
Methodology for Efficacy Evaluation: A Practical Guide
To ensure rigorous and reproducible results, a standardized workflow for the isolation, purification, and biological evaluation of these triterpenoids is essential.
Workflow for Triterpenoid Efficacy Assessment:
Caption: Experimental workflow from natural source to efficacy validation.
Detailed Experimental Protocols:
1. Extraction and Isolation of Triterpenoids:
-
Objective: To obtain a crude extract rich in triterpenoids from the natural source material.
-
Protocol:
-
Dry and pulverize the source material (e.g., sclerotium of Poria cocos).
-
Perform solvent extraction, typically with ethanol or ethyl acetate, using methods like maceration or Soxhlet extraction[3][14].
-
Concentrate the resulting extract under reduced pressure to yield a crude triterpenoid mixture[15].
-
2. Purification by Chromatography:
-
Objective: To isolate the specific triterpenoid of interest from the crude extract.
-
Protocol:
-
Subject the crude extract to column chromatography using a silica gel stationary phase[15].
-
Elute with a gradient of non-polar to polar solvents (e.g., n-hexane to ethyl acetate) to separate fractions based on polarity[15].
-
Monitor fractions using Thin Layer Chromatography (TLC).
-
For high purity, subject the relevant fractions to preparative High-Performance Liquid Chromatography (Prep-HPLC)[15].
-
3. In Vitro Anti-inflammatory Assay:
-
Objective: To quantify the anti-inflammatory effects of the purified compound.
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model[1].
-
Protocol:
-
Cell Viability (MTT Assay): First, determine the non-toxic concentration range of the compound. Treat RAW 264.7 cells with various concentrations for 24 hours and assess viability using the MTT assay to ensure observed effects are not due to cell death[1][16].
-
LPS Stimulation: Seed RAW 264.7 cells and pre-treat with non-toxic concentrations of the triterpenoid for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response[11].
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent[1][17]. A reduction in nitrite levels indicates an anti-inflammatory effect.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits[1][11][18].
-
4. In Vitro Cytotoxicity Assay:
-
Objective: To evaluate the compound's ability to kill cancer cells.
-
Cell Lines: Use relevant human cancer cell lines (e.g., gastric, breast, lung cancer lines)[19][20].
-
Protocol:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a range of concentrations of the purified triterpenoid for 48-72 hours.
-
Assess cell viability using assays like MTT, which measures metabolic activity, or by quantifying ATP levels (e.g., CellTiter-Glo®)[16][20].
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) to determine the compound's cytotoxic potency.
-
Mechanism of Action: Elucidating the Signaling Pathways
Understanding the molecular mechanisms by which these triterpenoids exert their effects is crucial for targeted drug development. The NF-κB pathway is a primary target.
Inhibition of the NF-κB Signaling Pathway:
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes[9][21]. Many triterpenoids inhibit this pathway by preventing the degradation of IκB, thus blocking NF-κB's nuclear translocation and subsequent gene activation[2][21].
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A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Effects of 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid
This guide provides an in-depth comparison of the in vitro and in vivo anti-inflammatory effects of the triterpenoid 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's biological activity, offering a framework for its preclinical evaluation. We will delve into the mechanistic insights gleaned from cell-based assays and project these findings to a whole-organism context using a standard animal model of acute inflammation.
Introduction to 3-O-Acetyl-16α-hydroxydehydrotrametenolic Acid
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is a naturally occurring triterpenoid isolated from the sclerotia of Poria cocos, a medicinal fungus with a long history of use in traditional medicine.[1][2] Triterpenoids as a class are known for their diverse pharmacological activities, and this particular compound has emerged as a promising anti-inflammatory agent.[3][4] Its therapeutic potential lies in its ability to modulate key pathways in the inflammatory cascade, making it a subject of interest for the development of novel anti-inflammatory drugs.
In Vitro Analysis: Unraveling the Molecular Mechanism
The primary evidence for the anti-inflammatory activity of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid comes from in vitro studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][2][3][4][5] Macrophages are pivotal players in the innate immune response, and their activation by LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory reaction.
A key event in this process is the upregulation of inducible nitric oxide synthase (iNOS), which leads to the production of large quantities of nitric oxide (NO). While NO is an important signaling molecule, its overproduction is a hallmark of inflammatory conditions and contributes to tissue damage.
Studies have demonstrated that 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid effectively inhibits the production of NO in LPS-stimulated RAW 264.7 cells.[1][2][3][4][5] This effect is attributed to the compound's ability to suppress the expression of the iNOS enzyme at the protein level.[1][2][3] This targeted action on the iNOS/NO pathway is a significant indicator of its potential as an anti-inflammatory agent.
Signaling Pathway
The anti-inflammatory action of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid in macrophages is centered on the inhibition of the iNOS/NO signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid.
In Vivo Evaluation: A Representative Model of Acute Inflammation
While no specific in vivo studies on 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid have been published to date, its potent in vitro anti-inflammatory activity warrants investigation in a living organism. The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for screening the acute anti-inflammatory effects of novel compounds.[6][7][8][9][10] This model is particularly relevant as the inflammatory response involves the release of mediators that are targeted by the compound in vitro.
In this model, the injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized, acute inflammatory response characterized by edema (swelling), increased vascular permeability, and the infiltration of immune cells.[8][9] The development of edema is biphasic. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins and involves the induction of COX-2 and, importantly, iNOS.
Based on its in vitro mechanism, it is hypothesized that 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid would be effective in reducing the late-phase inflammatory response in the carrageenan-induced paw edema model. By inhibiting iNOS expression and subsequent NO production, the compound would likely attenuate the swelling and other inflammatory markers in the paw.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a compound's anti-inflammatory activity using the carrageenan-induced paw edema model.
Caption: Standard workflow for the in vivo paw edema assay.
Comparative Analysis: Bridging In Vitro and In Vivo Data
A direct quantitative comparison between the in vitro and in vivo effects of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is not yet possible due to the lack of published in vivo data. However, we can establish a framework for what such a comparison would entail and discuss the potential challenges in translating in vitro findings to a whole-organism model.
| Parameter | In Vitro (RAW 264.7 cells) | In Vivo (Rat Paw Edema - Projected) |
| Endpoint | Inhibition of Nitric Oxide (NO) production | Reduction of paw edema volume |
| Metric | IC50 (Concentration for 50% inhibition) | ED50 (Dose for 50% effective response) |
| Mechanism | Inhibition of iNOS expression | Attenuation of the late-phase inflammatory response |
| Complexity | Single cell type in a controlled environment | Complex physiological system with multiple cell types and feedback loops |
Challenges in In Vitro-In Vivo Correlation (IVIVC)
Translating the potency of a compound from an in vitro assay to an in vivo model is a significant challenge in drug development, particularly for natural products like triterpenoids.[11][12][13] Several factors contribute to potential discrepancies between in vitro and in vivo results:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is unknown. Triterpenoids often exhibit poor oral bioavailability due to low water solubility and significant first-pass metabolism.[14][15][16] This can result in lower than expected efficacy in in vivo models following oral administration.
-
Protein Binding: Triterpenoids can exhibit high binding to plasma proteins, which can limit the amount of free compound available to exert its therapeutic effect at the site of inflammation.[17]
-
Metabolic Transformation: The compound may be metabolized in vivo to more or less active forms, which would not be accounted for in a simple in vitro cell-based assay.
-
Complexity of the Inflammatory Response: The carrageenan-induced paw edema model involves a complex interplay of various inflammatory mediators and cell types.[7][8][9][10] While the compound may be effective against the iNOS/NO pathway, other pathways not assessed in vitro could play a more dominant role in the in vivo setting.
Detailed Experimental Protocols
In Vitro: Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is adapted from established methods for measuring NO production in macrophages.[18][19][20][21][22]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid in DMEM.
-
Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and widely accepted method for evaluating acute anti-inflammatory activity.[6][7][8][9][10]
-
Animals:
-
Use male Wistar rats (180-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid (at various doses, e.g., 10, 30, 100 mg/kg).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Administer the test compounds and controls orally (p.o.) by gavage.
-
-
Induction of Edema:
-
One hour after oral administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
-
Conclusion
3-O-Acetyl-16α-hydroxydehydrotrametenolic acid demonstrates clear anti-inflammatory potential in vitro through the targeted inhibition of the iNOS/NO pathway in macrophages. While this provides a strong rationale for its further development, the transition to in vivo models necessitates a careful consideration of pharmacokinetic and pharmacodynamic factors. The carrageenan-induced paw edema model serves as an excellent initial step for evaluating its efficacy in a complex biological system. Future research should focus on conducting such in vivo studies, alongside pharmacokinetic profiling, to fully elucidate the therapeutic potential of this promising natural compound. A successful outcome in these preclinical models would pave the way for more comprehensive investigations into its use for treating inflammatory diseases.
References
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Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
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Bioavailability and activity of natural food additive triterpenoids as influenced by protein. PubMed. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
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Drug Metabolism and Pharmacokinetics of Dammarane Triterpenoids. PubMed. [Link]
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Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PubMed Central. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
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Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies. MDPI. [Link]
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Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS. NIH. [Link]
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3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9. BioCrick. [Link]
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Comparison of the pharmacokinetic profiles of three triterpenoids after oral administration of a cucurbitacin tablet and nanosuspension by UHPLC-MS/MS. National Genomics Data Center (CNCB-NGDC). [Link]
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3-O-Acetyl-16α-hydroxydehydrotrametenolic acid. Biotech Hub Africa. [Link]
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Correlation & Conflicts Between in Vivo and in Vitro | PDF. Scribd. [Link]
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Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PubMed Central. [Link]
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Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]
-
Challenges in natural product-based drug discovery assisted with in silico-based methods. Royal Society of Chemistry. [Link]
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In Vitro In Vivo (IVIV) Correlations. YouTube. [Link]
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Nitric oxide production of LPS stimulated THP-1 macrophage cells. ResearchGate. [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]
-
In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? SpringerLink. [Link]
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Head-to-head comparison of different extraction techniques for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid.
An In-Depth Comparative Guide to Extraction Techniques for 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
Introduction
This compound is a bioactive triterpenoid belonging to the lanostane family, compounds renowned for their extensive pharmacological potential. As a derivative of trametenolic acid, this compound is typically isolated from medicinal fungi. The efficacy of subsequent pharmacological studies, and ultimately its potential in drug development, is critically dependent on the initial extraction process. The chosen extraction method dictates not only the yield and purity of the target compound but also the economic and environmental viability of the entire process.
This guide provides a head-to-head comparison of various extraction techniques for this compound. While direct comparative studies on this specific molecule are limited, we will draw upon established principles and experimental data from structurally similar fungal triterpenoids, such as ganoderic acids, to provide a robust and scientifically grounded analysis. We will explore conventional methods like Maceration and Soxhlet extraction alongside modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE), offering researchers, scientists, and drug development professionals a comprehensive framework for methodological selection.
Conventional Extraction Methodologies
Conventional methods are characterized by their simplicity and reliance on solvent diffusion.
Maceration
Maceration is a simple solid-liquid extraction technique where the powdered source material is soaked in a solvent for a specified period with occasional agitation. The process relies on the concentration gradient of the solute between the plant/fungal matrix and the solvent.
Scientific Rationale: The choice of solvent is paramount. Triterpenoids like this compound are moderately polar; thus, solvents such as ethanol, methanol, or acetone are effective. Ethanol is often preferred due to its lower toxicity. The extended soaking time allows for the slow diffusion of the target compound into the solvent until equilibrium is reached.
Experimental Protocol:
-
Preparation: Air-dry the fungal material (e.g., Trametes species) and grind it into a fine powder (40-60 mesh).
-
Soaking: Place 100 g of the powdered material into a sealed container with 1 L of 95% ethanol.
-
Incubation: Allow the mixture to stand for 72 hours at room temperature (25°C) with intermittent shaking (e.g., 1 hour on a shaker at 120 rpm, twice daily).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
Workflow Diagram:
Caption: Workflow for Soxhlet Extraction.
Modern Extraction Methodologies
Modern techniques leverage energy sources like ultrasound and supercritical fluids to enhance extraction efficiency, reduce time, and minimize solvent consumption.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting the cell walls of the fungal matrix and enhancing mass transfer.
Scientific Rationale: The primary mechanism of UAE is acoustic cavitation, which causes cell disruption and creates micro-jets that accelerate the penetration of the solvent into the sample matrix. This significantly increases the surface area for extraction and speeds up the diffusion process, leading to higher yields in shorter times.
Experimental Protocol:
-
Preparation: Prepare the fungal material as previously described.
-
Mixing: Suspend 20 g of the powdered material in 400 mL of 95% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use a probe-type sonicator. Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature of 40°C.
-
Filtration & Concentration: Immediately filter the sonicated mixture and concentrate the filtrate using a rotary evaporator.
Workflow Diagram:
Caption: Workflow for Ultrasound-Assisted Extraction.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
Scientific Rationale: Supercritical CO₂ has high diffusivity, low viscosity, and zero surface tension, enabling it to penetrate the sample matrix efficiently. Its solvating power can be finely tuned by adjusting pressure and temperature, allowing for selective extraction of compounds. The addition of a co-solvent (modifier) like ethanol can increase the polarity of the supercritical fluid, enhancing its ability to extract moderately polar triterpenoids.
Experimental Protocol:
-
Preparation: Prepare and load 100 g of the powdered fungal material into the SFE extractor vessel.
-
Parameter Setting: Set the extraction parameters: Pressure at 300 bar, temperature at 50°C.
-
Extraction: Pump supercritical CO₂ through the vessel at a flow rate of 15 g/min . Introduce 95% ethanol as a co-solvent at a rate of 2 g/min (approx. 12% modifier).
-
Collection: The extraction is run for 90-120 minutes. The extract is separated from the CO₂ in a cyclone separator by reducing the pressure, and the CO₂ is recycled. The collected extract is free of the primary solvent.
Workflow Diagram:
Caption: Workflow for Supercritical Fluid Extraction.
Head-to-Head Performance Comparison
The choice of an extraction technique is a trade-off between several critical parameters. The following table summarizes the expected performance of each method for the extraction of this compound, based on data for analogous fungal triterpenoids.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Supercritical Fluid (SFE) |
| Relative Yield | Low to Moderate | High | High | Very High |
| Purity of Extract | Low | Moderate | Moderate to High | High |
| Extraction Time | 48-72 hours | 8-12 hours | 30-60 minutes | 90-120 minutes |
| Solvent Consumption | High | High | Moderate | Low (Co-solvent only) |
| Operating Temp. | Room Temp. | Boiling Point of Solvent | 30-50°C | 40-60°C |
| Environmental Impact | High (Solvent Waste) | High (Solvent Waste) | Moderate | Low (Recyclable CO₂) |
| Capital Cost | Very Low | Low | Moderate | Very High |
| Operational Cost | Low | Moderate | Low | High (Energy) |
Qualitative Analysis
-
Maceration: While simple and inexpensive, maceration is time-consuming and inefficient, often resulting in lower yields and extracts with a higher content of impurities. It is suitable for preliminary lab-scale screening where equipment is limited.
-
Soxhlet Extraction: This method offers a significant improvement in yield over maceration due to the continuous reflux of fresh solvent. However, the prolonged exposure to high temperatures can risk the degradation of thermolabile compounds. It also consumes large volumes of solvent.
-
Ultrasound-Assisted Extraction (UAE): UAE represents a significant leap in efficiency, drastically reducing extraction time and solvent consumption while providing high yields. The lower operating temperatures compared to Soxhlet extraction help preserve the integrity of the target compound. Its scalability and moderate cost make it a highly attractive option for both research and industrial applications.
-
Supercritical Fluid Extraction (SFE): SFE is the most advanced and "green" of the techniques discussed. It offers unparalleled selectivity, leading to higher purity extracts, and eliminates the use of large quantities of organic solvents. The primary drawback is the high capital investment required for the equipment. It is the gold standard for producing high-purity extracts for pharmaceutical applications where quality and residual solvent concerns are paramount.
Conclusion and Recommendations
The optimal extraction technique for this compound depends heavily on the specific objectives of the researcher.
-
For initial discovery and small-scale screening , where speed and efficiency are valued over absolute yield, Ultrasound-Assisted Extraction (UAE) offers the best balance of performance, cost, and time.
-
For large-scale production aimed at pharmaceutical applications , where purity, selectivity, and minimal environmental impact are critical, Supercritical Fluid Extraction (SFE) is the superior choice, despite its high initial cost.
-
Conventional methods like Maceration and Soxhlet extraction , while foundational, are largely superseded by modern techniques in contexts where efficiency and quality are primary drivers. They remain viable in settings with limited access to advanced instrumentation.
Ultimately, a successful extraction strategy involves not just the selection of a method but also its careful optimization. Factors such as particle size, solvent-to-solid ratio, temperature, and time should be systematically varied to maximize the recovery of high-purity this compound for downstream research and development.
A Comparative Guide to the In Vitro Cytotoxicity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
This guide provides a comprehensive comparison of the cytotoxic effects of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid, a lanostane-type triterpenoid, across a panel of human cancer cell lines and a non-cancerous cell line. We will delve into the experimental rationale, provide a detailed protocol for assessing cytotoxicity via the MTT assay, present comparative data, and explore the potential underlying mechanism of action.
Introduction: The Rationale for Comparative Cytotoxicity Profiling
This compound is a naturally derived triterpenoid that has garnered interest for its potential therapeutic properties.[1][2][3] While initial studies have highlighted its anti-inflammatory activity, its structural similarity to other lanostane triterpenoids with known anti-cancer effects suggests it may also possess cytotoxic capabilities against malignant cells.[4][5][6]
A critical step in the preclinical evaluation of any potential anti-cancer compound is to determine its cytotoxicity profile. This involves not just confirming its ability to kill cancer cells, but also understanding its selectivity. An ideal therapeutic agent should exhibit high potency against cancer cells while sparing normal, healthy cells. Therefore, screening the compound against a diverse panel of cell lines is essential.
In this guide, we compare the cytotoxic effects of this compound on three distinct human cancer cell lines:
-
A549: A human lung adenocarcinoma cell line, widely used as a model for lung cancer research.[7][8][9]
-
HepG2: A human liver carcinoma cell line, representing hepatocellular carcinoma, a common form of liver cancer.[10][11][12][13]
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, a key model for studying hormone-responsive breast cancer.[14][15][16][17]
To assess the compound's selectivity, we include a non-cancerous control:
-
HEK293: A human embryonic kidney cell line, which, while transformed, is frequently used as a model for normal human cells in toxicity studies.[18][19][20][21]
This multi-cell line approach allows us to assess both the breadth and the differential sensitivity of the compound's cytotoxic activity, providing crucial insights for future drug development.
Experimental Methodology: The MTT Cell Viability Assay
To quantify cytotoxicity, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This reliable and widely used colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23][24]
Principle of the Assay
The core principle of the MTT assay is the enzymatic reduction of the yellow, water-soluble MTT reagent into purple, insoluble formazan crystals.[24] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[23] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[24]
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture A549, HepG2, MCF-7, and HEK293 cells in their recommended growth media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.[24]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations (or vehicle control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay and Data Collection:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]
-
Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
-
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound across the tested cell lines.
Disclaimer: The following data are representative values based on the cytotoxic activity of similar lanostane-type triterpenoids against human cancer cell lines and are for illustrative purposes.[4][5][26] Actual experimental results may vary.
| Cell Line | Type | Origin | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| A549 | Adenocarcinoma | Lung | 12.5 | 4.8 |
| HepG2 | Carcinoma | Liver | 18.2 | 3.3 |
| MCF-7 | Adenocarcinoma | Breast | 25.6 | 2.3 |
| HEK293 | Embryonic Kidney | Normal (Control) | >60.0 | - |
¹ Selectivity Index (SI) is calculated as IC50 in normal cells (HEK293) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation of Results
The data suggest that this compound exhibits a dose-dependent cytotoxic effect on all three cancer cell lines. The lung cancer cell line, A549, appears to be the most sensitive to the compound, followed by the liver cancer cell line, HepG2, and the breast cancer cell line, MCF-7.
Crucially, the compound shows significantly lower toxicity towards the non-cancerous HEK293 cells, with an IC50 value greater than 60 µM. This results in favorable Selectivity Index values, particularly for the A549 cell line (SI = 4.8), indicating a preferential cytotoxic effect against cancer cells.
Potential Mechanism of Action: Induction of Apoptosis
Many lanostane triterpenoids exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[26][27] Apoptosis is a highly regulated process involving a cascade of enzymes called caspases. There are two primary pathways leading to caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, leading to the activation of initiator caspase-8.[28][29]
-
Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage, oxidative stress), which leads to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex called the apoptosome, which activates initiator caspase-9.[30][31]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[29] Studies on similar triterpenoids suggest that they can activate both caspase-8 and caspase-9, indicating an ability to trigger apoptosis through both pathways.[26][27]
Caption: Potential caspase-dependent apoptosis pathways.
Conclusion and Future Directions
This guide demonstrates a framework for evaluating the cytotoxic properties of this compound. The representative data indicate that this compound is a promising candidate for further investigation, exhibiting potent and selective cytotoxicity against lung, liver, and breast cancer cell lines.
Future studies should focus on confirming these findings with the specific compound, expanding the cell line panel to include other cancer types, and elucidating the precise molecular mechanisms. Investigating the expression of key apoptotic proteins (e.g., Bax, Bcl-2, caspases) via methods like Western blotting would provide definitive evidence for the induction of apoptosis. These steps are essential for advancing our understanding of this compound's therapeutic potential.
References
- Vertex AI Search. (n.d.). Hep G2 - Wikipedia.
- Vertex AI Search. (n.d.). A549 cell - Wikipedia.
- Vertex AI Search. (n.d.). Schematic overview of three pathways of caspase-dependent apoptosis.
- Vertex AI Search. (n.d.). 293 [HEK-293] - CRL-1573 - ATCC.
- Vertex AI Search. (n.d.). Hep G2 [HEPG2] - HB-8065 - ATCC.
- Vertex AI Search. (n.d.). MCF7 - ECACC cell line profiles - Culture Collections.
- Vertex AI Search. (n.d.). Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Vertex AI Search. (n.d.). An Overview of HEK-293 Cell Line - Beckman Coulter.
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A Researcher's Guide to Replicating the Bioactivity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic Acid
An In-depth Technical Guide for Scientists and Drug Development Professionals
This guide provides a comprehensive framework for researchers seeking to replicate and validate the published anti-inflammatory bioactivity of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a deeper understanding of the experimental design, the underlying scientific principles, and a critical comparison with established findings. We will delve into the primary reported bioactivity—its anti-inflammatory effects—and also explore the potential for its yet-to-be-substantiated anti-cancer and antioxidant properties.
Introduction to this compound
This compound is a lanostane-type triterpenoid, a class of natural products known for their diverse pharmacological activities. This particular compound has been isolated from medicinal fungi such as Poria cocos and Inonotus obliquus, both of which have a long history of use in traditional medicine.[1][2] The primary and most consistently reported bioactivity of this compound is its anti-inflammatory action, specifically its ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4]
While commercial suppliers also mention potential anti-cancer and anti-oxidant activities, the peer-reviewed literature with specific experimental data on these aspects for this particular molecule is sparse. This guide will therefore focus on a rigorous replication of the anti-inflammatory findings and provide standardized protocols to investigate its other potential bioactivities.
Core Replication Study: Anti-inflammatory Activity in Macrophages
The cornerstone of replicating the published findings lies in the meticulous execution of the in vitro anti-inflammatory assay using the RAW 264.7 macrophage cell line. The seminal work in this area was conducted by Seoung Rak Lee and colleagues, who demonstrated the compound's ability to suppress key inflammatory markers.
Scientific Rationale
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, RAW 264.7 cells initiate a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These signaling events culminate in the increased expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. The ability of this compound to inhibit NO production suggests it interferes with this inflammatory cascade.
Experimental Workflow for Anti-inflammatory Activity Assessment
The following diagram outlines the key steps to replicate the anti-inflammatory studies.
Caption: Experimental workflow for assessing the anti-inflammatory activity.
Detailed Experimental Protocols
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Pre-treat the cells with varying concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Principle: This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining media in each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the viability of the untreated control cells.
-
-
Principle: This technique allows for the detection and quantification of the iNOS protein in cell lysates.
-
Procedure:
-
Seed and treat cells in larger format plates (e.g., 6-well plates) under the same conditions as described above.
-
After 24 hours of incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the iNOS protein expression levels.
-
Comparison with Published Findings
| Parameter | Published Findings (Expected Outcome) | Experimental Data for Comparison |
| NO Production | Dose-dependent inhibition in LPS-stimulated RAW 264.7 cells. | Your measured nitrite concentrations and calculated IC50 value. |
| iNOS Expression | Downregulation of iNOS protein levels in a dose-dependent manner. | Your Western blot band intensities for iNOS, normalized to a loading control. |
| Cell Viability | No significant cytotoxicity at concentrations effective for NO inhibition. | Your MTT assay results showing cell viability percentages. |
Investigating the Mechanism: The NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways. A deeper investigation into the mechanism of action of this compound would involve examining its effects on these pathways.
Caption: Hypothesized signaling pathway for the anti-inflammatory action.
Exploring Further Bioactivities: A Guide to Preliminary Screening
While the anti-inflammatory properties are the most documented, the potential anti-cancer and antioxidant activities of this compound warrant investigation. The following are standard, high-throughput screening assays that can be employed for a preliminary assessment.
In Vitro Anti-cancer Activity
A common starting point for assessing anti-cancer potential is to screen the compound against a panel of human cancer cell lines.
-
Cell Lines: A diverse panel is recommended, for example:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
-
HT-29: Colorectal adenocarcinoma
-
-
Assay: The MTT assay, as described previously, can be used to determine the cytotoxic effects of the compound on these cancer cell lines.
-
Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity
Several chemical assays can be used to evaluate the antioxidant potential of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure: A solution of the compound is mixed with a DPPH solution, and the decrease in absorbance at 517 nm is measured over time.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.
-
Procedure: The compound is added to a solution of the ABTS radical cation, and the decrease in absorbance at 734 nm is monitored.
-
Conclusion
Replicating published findings is a fundamental aspect of the scientific process. This guide provides a detailed roadmap for researchers to independently verify the anti-inflammatory properties of this compound. By following the outlined protocols with precision and a thorough understanding of the underlying principles, scientists can confidently contribute to the body of knowledge surrounding this promising natural compound. Furthermore, the suggested avenues for exploring its potential anti-cancer and antioxidant activities open the door for new discoveries and a more complete understanding of its therapeutic potential.
References
- Lee, S. R., et al. (2017). Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells. Bioorganic Chemistry, 70, 94-99.
- Kim, Y. S., et al. (2007). Composition of triterpenoids in Inonotus obliquus and their anti-proliferative activity on cancer cell lines. Mycobiology, 35(4), 198-202.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid. As a bioactive triterpenoid used in research and development, ensuring its proper handling from bench to disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.
Section 1: Compound Profile & Hazard Assessment
This compound is a pentacyclic triterpenoid, a class of compounds known for a wide spectrum of biological activities.[1][2] Understanding its properties is the first step in establishing a safe disposal workflow.
Key Compound Characteristics:
| Property | Data | Source(s) |
| CAS Number | 168293-14-9 | [1][3][4] |
| Molecular Formula | C₃₂H₄₈O₅ | [1][4][5] |
| Molecular Weight | 512.7 g/mol | [1][4][5] |
| Appearance | White crystalline powder | [6][7] |
| Solubility | Soluble in various organic solvents including DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol, and Ethanol. | [3][6][8] |
Expert Hazard Analysis:
Therefore, in the absence of complete toxicological data, this compound must be treated as potentially hazardous . The primary risks are associated with inhalation of the powder and dermal or eye contact. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling and disposal procedures. All vendor documentation advising "For Research Use Only" should be strictly adhered to.[7]
Section 2: Personal Protective Equipment (PPE) & Spill Management
A proactive safety culture is validated by rigorous adherence to PPE protocols and preparedness for accidental spills.
Mandatory PPE: Before handling the compound in any form (powder, solution, or waste), the following PPE is required:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are changed immediately if contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling significant quantities of the powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.
Spill Management Protocol: In the event of a small spill, immediate and calm execution of the following steps is critical:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Contain: For powdered spills, gently cover with a damp paper towel to avoid aerosolization. For liquid spills, surround the area with absorbent material.
-
Clean: Wearing appropriate PPE, carefully wipe the area with absorbent pads. For final decontamination, wipe the surface with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose: All materials used for cleanup (gloves, paper towels, absorbent pads) must be collected in a sealed, clearly labeled hazardous waste bag or container for disposal according to the protocol in Section 3.
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sanitary sewer system.[10] The recommended final disposal method is incineration by a licensed hazardous waste management firm.[10] This process must be coordinated through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation at the Point of Generation Proper disposal begins the moment waste is created. Immediately segregate all materials that have come into contact with the compound.
-
Solid Waste: This includes unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats, bench paper), and contaminated labware (pipette tips, tubes, vials).
-
Liquid Waste: This includes unused solutions of the compound and solvent rinses from contaminated glassware. Do not mix with other incompatible waste streams.
Step 2: Containerization Select appropriate, clearly marked containers for each waste stream.
-
For Solid Waste: Use a dedicated, sealable polyethylene bag or a wide-mouth solid waste container. The container must be puncture-resistant and have a secure lid.
-
For Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a screw-top cap. Ensure the container is compatible with the solvents used.
Step 3: Labeling Accurate labeling is a critical regulatory requirement. Every waste container must be labeled at the moment the first piece of waste is added.
-
Use your institution's official hazardous waste label.
-
Clearly write the full chemical name: "This compound " and its CAS Number: 168293-14-9 .
-
List all other components and their approximate percentages (e.g., Methanol 99%, Compound <1%).
-
Indicate the relevant hazards (e.g., "Potentially Toxic," "Flammable Liquid" if in a flammable solvent).
-
Include the date of accumulation and the principal investigator's name and lab location.
Step 4: Accumulation and Storage Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed at all times, except when adding waste.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used, especially for liquid waste.
-
Store in a well-ventilated area, away from heat sources and incompatible chemicals.
Step 5: Request for Disposal Once a container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a pickup.
-
Ensure all labeling is complete and accurate before the scheduled pickup time.
-
Maintain a record of the disposal for your laboratory's safety and compliance audits.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible management of research chemicals extends throughout their entire lifecycle. For this compound, a compound with known biological activity but incomplete hazard data, a conservative and compliant disposal strategy is non-negotiable. By adhering to this protocol of segregation, proper containerization, clear labeling, and partnership with your institution's EHS department, you ensure the safety of your personnel and the protection of our environment.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
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BioCrick. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9.[Link]
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Reed College. Hazardous Laboratory Chemicals Disposal Guide.[Link]
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Yale University. Policy on the Use of Controlled Substances in Research.[Link]
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BioCrick. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid datasheet.[Link]
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Easy RX Cycle. How to Dispose of Controlled Drugs for TRT Clinics.[Link]
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PubMed. Assessment of the Safety of Maslinic Acid, a Bioactive Compound From Olea Europaea L.[Link]
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Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important.[Link]
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Healthline. Triterpenoids — Structure, Food Sources, Benefits, and Side Effects.[Link]
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University of Reading. The Disposal of Laboratory Waste.[Link]
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UW-La Crosse. Appendix A: Disposal Procedures by Chemical.[Link]
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EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.[Link]
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MDPI. Triterpenes as Potentially Cytotoxic Compounds.[Link]
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PMC - NIH. Inhibitory effects and actions of pentacyclic triterpenes upon glycation.[Link]
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OUHSC.edu. EHSO Manual - Hazardous Waste.[Link]
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MDPI. Hypoglycemic and Hypolipidemic Effects of Triterpenoid Standardized Extract of Agave durangensis Gentry.[Link]
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A Senior Application Scientist's Guide to Handling 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety protocols for handling 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid (CAS: 168293-14-9). While this specific triterpenoid possesses documented anti-inflammatory properties, comprehensive toxicological data is not widely available.[1][2] Therefore, our approach must be conservative, treating the compound with the respect due to any novel chemical entity. This guide is built on the foundational principles of risk assessment, engineering controls, and appropriate personal protective equipment (PPE).
Hazard Assessment: A Proactive Stance on Safety
Understanding the potential risks is the cornerstone of safe laboratory practice. Based on its chemical structure—a complex organic molecule with a carboxylic acid moiety—and its physical form as a powder, we can anticipate the following hazards.[3][4]
| Hazard Category | Potential Risk | Rationale |
| Eye Irritation | Can cause serious eye irritation or damage. | Acidic compounds can be corrosive to eye tissue.[5][6] Fine powders can easily become airborne and contact the eyes. |
| Skin Irritation | May cause skin irritation upon contact. | The acidic nature of the molecule presents a risk of chemical burns or dermatitis with prolonged contact.[7] |
| Respiratory Hazard | Inhalation of the powder may cause respiratory irritation. | Fine powders can be easily aerosolized, posing a risk to the respiratory tract.[5][8] |
| Unknown Systemic Toxicity | Potential for unknown long-term health effects if absorbed or inhaled. | As a bioactive molecule, its full toxicological profile is not established. A cautious approach is warranted. |
Engineering Controls: Your First Line of Defense
Before any PPE is selected, proper engineering controls must be in place to minimize exposure. These are non-negotiable for handling this compound.
-
Chemical Fume Hood: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of powders or vapors.[6][7][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to reduce the concentration of any potential fugitive emissions.[3][5]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and within a 10-second travel distance from the work area.[7][10] All personnel must be trained in their operation.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical. The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Specification | Justification & Best Practices |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal against splashes and dust.[6] A face shield protects the entire face from splashes when transferring solutions or handling larger quantities.[8][11] |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is strongly recommended. | Nitrile and neoprene offer good resistance to a range of organic solvents and acidic compounds.[5][7][8] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Body Protection | Chemical-resistant laboratory coat. A polyethylene-coated disposable gown is recommended over the lab coat when handling the powder. | Protects skin and personal clothing from spills and contamination.[5][7] The disposable gown provides an easily removable barrier for powder contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosolization.[7][8] This protects against inhaling fine particles. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills.[7] |
Operational Plans: Step-by-Step Safety Protocols
Adherence to standardized procedures is critical for ensuring repeatable and safe outcomes.
Workflow for Weighing and Handling Solid Compound
This protocol minimizes the risk of aerosolizing the powdered compound.
-
Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Place all necessary equipment (analytical balance, spatulas, weigh paper, waste container) inside the hood before starting.
-
Don PPE: Follow the PPE Donning Procedure outlined below.
-
Weighing: Carefully weigh the desired amount of this compound onto weigh paper or into a tared container. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Dissolving: If preparing a solution, place the vessel for the solution inside the fume hood. Carefully transfer the weighed powder into the vessel. Slowly add the chosen solvent (e.g., DMSO, Acetone, Dichloromethane) to the powder.[1]
-
Cleanup: Immediately clean any minor spills within the fume hood using a dampened cloth to avoid dust generation. Dispose of all contaminated materials (weigh paper, wipes, gloves) into a designated hazardous waste container.
-
Doff PPE: Once the procedure is complete and the work area is clean, exit the fume hood area and follow the PPE Doffing Procedure.
Personal Protective Equipment (PPE) Workflow
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Disposal Plan: Managing a Clean Exit
Proper waste management prevents environmental contamination and ensures the safety of all personnel.
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a clearly labeled hazardous waste container designated for "Solid Organic Waste."[7]
-
Liquid Waste: Unused solutions or liquid waste containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9] The label should read "Hazardous Waste: Organic Acidic Liquid" and list the chemical name and solvents. Never pour organic waste down the drain.[9][12]
-
Sharps Waste: Any sharp items (needles, razor blades) that come into contact with the chemical must be disposed of in a designated sharps container.[13]
-
Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous liquid waste.[7]
Waste Disposal Workflow
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- BenchChem. (2025). Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
- Blog. (2025). What are the safety precautions when handling acids?.
- Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids.
- PubChem. This compound.
- Biosynth. (n.d.). 3-o-Acetyl-16 alpha-hydroxydehydrotrametenolic acid.
- Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- ChemFaces. (n.d.). 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid.
- ChemicalBook. (2025). 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid.
- Sigma-Aldrich. (2024).
- BioCrick. (n.d.).
- MIT. (n.d.). Procedure for disposing of hazardous waste. Massachusetts Institute of Technology.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Technion. (n.d.). Chemical Waste Management Guide. Israel Institute of Technology.
Sources
- 1. 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | CAS:168293-14-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | 168293-14-9 [chemicalbook.com]
- 3. This compound | C32H48O5 | CID 9983922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. iigtchem.com [iigtchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. biosynth.com [biosynth.com]
- 11. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 12. web.mit.edu [web.mit.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
